molecular formula C8H7N3O2 B1326466 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-19-1

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1326466
CAS No.: 1000340-19-1
M. Wt: 177.16 g/mol
InChI Key: DLYUJKUXLFSSDQ-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYUJKUXLFSSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646866
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-19-1
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound, a key heterocyclic compound. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The introduction of methyl and nitro functionalities onto this scaffold can significantly modulate its electronic properties, solubility, and biological activity, making this derivative a valuable building block for drug discovery programs. This document outlines a proposed synthetic route based on established chemical principles, details step-by-step experimental protocols, and describes the analytical techniques required for unambiguous structural confirmation and purity assessment.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution introduces a hydrogen bond acceptor site without significantly altering the overall size and shape of the molecule, allowing it to mimic indole in biological systems while offering unique opportunities for molecular interactions.[2] Consequently, 7-azaindole derivatives have been extensively explored as potent inhibitors of various protein kinases, including fibroblast growth factor receptor (FGFR) and colony-stimulating factor 1 receptor (CSF1R), which are implicated in oncology.[3]

The target molecule, this compound, combines this valuable scaffold with two key functional groups. The methyl group can enhance binding affinity through hydrophobic interactions and influence metabolic stability. The nitro group is a strong electron-withdrawing group that can serve as a handle for further chemical transformations, such as reduction to an amine, enabling the synthesis of diverse compound libraries.

Proposed Synthetic Pathway

The most direct and logical approach to synthesizing this compound is through the electrophilic nitration of the commercially available precursor, 6-Methyl-1H-pyrrolo[2,3-b]pyridine.[4]

Causality of the Synthetic Strategy

The nitration of a fused heterocyclic system like 7-azaindole requires careful consideration. The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution, typically requiring harsh acidic conditions.[5] Conversely, the pyrrole ring is electron-rich and prone to polymerization or degradation under strong acid catalysis. The challenge lies in identifying conditions that favor nitration on the pyridine ring without destroying the pyrrole moiety.

The directing effects of the fused ring system and the existing methyl group favor electrophilic substitution at the C5 position. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of strong acids, which then attacks the electron-rich position of the pyridine ring.

Below is a high-level overview of the proposed workflow.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization start Starting Material (6-Methyl-1H-pyrrolo[2,3-b]pyridine) reaction Electrophilic Nitration start->reaction Nitrating Agent workup Aqueous Workup & Neutralization reaction->workup Quenching purification Column Chromatography workup->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry purification->ms Purified Compound ir IR Spectroscopy purification->ir Purified Compound hplc Purity Assessment (HPLC) purification->hplc Purified Compound final_product Final Product Confirmation nmr->final_product ms->final_product ir->final_product hplc->final_product

Caption: High-level workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Reagents and Materials:

  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

  • Substrate Dissolution: Slowly add 6-Methyl-1H-pyrrolo[2,3-b]pyridine to the cooled sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature at 0 °C.

  • Nitration: Add fuming nitric acid dropwise to the solution via the dropping funnel. Critically, ensure the internal temperature does not exceed 5-10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This step is highly exothermic and must be done with caution.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Structural Characterization and Data Analysis

Unambiguous confirmation of the final product's structure requires a combination of spectroscopic techniques. Each method provides complementary information, leading to a self-validating system of analysis.

G center_node 6-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine nmr NMR Spectroscopy (¹H & ¹³C) center_node->nmr ms Mass Spectrometry center_node->ms ir IR Spectroscopy center_node->ir nmr_desc Provides carbon-hydrogen framework and connectivity. nmr->nmr_desc ms_desc Confirms molecular weight and fragmentation pattern. ms->ms_desc ir_desc Identifies key functional groups (N-H, NO₂). ir->ir_desc

Caption: Interrelation of key spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure. The predicted chemical shifts are based on the analysis of the parent 7-azaindole and the known electronic effects of methyl and nitro substituents.[6][7]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N-H (Pyrrole) ~12.0 broad singlet - Typical for pyrrole N-H proton in DMSO.
H-4 ~8.5 singlet - Strongly deshielded by adjacent electron-withdrawing nitro group.
H-2 ~7.6 doublet ~3.5 Pyrrole ring proton coupled to H-3.
H-3 ~6.6 doublet ~3.5 Pyrrole ring proton coupled to H-2.

| CH₃ | ~2.6 | singlet | - | Methyl group attached to the aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-7a ~150 Bridgehead carbon adjacent to pyridine nitrogen.
C-5 ~145 Carbon bearing the nitro group, significantly deshielded.
C-4 ~135 Deshielded by adjacent nitro group and pyridine nitrogen.
C-2 ~128 Pyrrole ring carbon.
C-6 ~125 Carbon bearing the methyl group.
C-3 ~102 Pyrrole ring carbon.
C-3a ~100 Bridgehead carbon of the pyrrole ring.

| CH₃ | ~18 | Typical for an aromatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands.[8][9]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3300 N-H Stretch Pyrrole N-H
3100 - 3000 C-H Stretch Aromatic C-H
2950 - 2850 C-H Stretch Methyl C-H
1550 - 1530 Asymmetric NO₂ Stretch Nitro Group
1360 - 1340 Symmetric NO₂ Stretch Nitro Group

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₈H₇N₃O₂), the expected molecular weight is 177.16 g/mol .

  • Expected Molecular Ion (M⁺): m/z = 177

  • High-Resolution MS (HRMS): Would provide the exact mass, confirming the elemental composition.

  • Fragmentation: Common fragmentation pathways may include the loss of NO₂ (46 Da) or sequential loss of NO and O.[10][11]

Safety and Handling

  • Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration and subsequent quenching steps are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and local environmental regulations.

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route via electrophilic nitration is a logical and efficient method. The detailed characterization plan, employing a combination of NMR, IR, and Mass Spectrometry, ensures a self-validating system for the unambiguous confirmation of the product's identity and purity. This compound serves as a valuable intermediate for the development of novel therapeutic agents, particularly in the field of kinase inhibitor research.

References

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An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from the parent scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), to provide scientifically grounded estimations. The guide details the anticipated structural and electronic characteristics, solubility, pKa, and spectral properties. Furthermore, it outlines robust, step-by-step experimental protocols for the empirical determination of these key parameters, emphasizing the causality behind methodological choices to ensure scientific integrity. This whitepaper is intended to serve as a foundational resource for scientists working with this and structurally related compounds, facilitating further research and development.

Introduction and Molecular Overview

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry. The 7-azaindole core, the foundational structure of this molecule, is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors. The introduction of a methyl group at the 6-position and a nitro group at the 5-position on the pyridine ring is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The methyl group, being an electron-donating group, is expected to increase the electron density of the aromatic system. In contrast, the nitro group is a strong electron-withdrawing group, which will decrease the electron density, particularly at the ortho and para positions relative to its substitution. The interplay of these two substituents on the 7-azaindole scaffold is predicted to result in a unique set of physicochemical properties that are critical for its application in drug design and development.

Diagram 1: Chemical Structure of this compound

A simplified representation of the this compound structure.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from the known properties of 7-azaindole and the predictable effects of methyl and nitro functional groups.[1][2]

PropertyEstimated ValueRationale for Estimation
Molecular Formula C8H7N3O2Based on the addition of a methyl (CH3) and a nitro (NO2) group to the 7-azaindole (C7H6N2) core, with loss of two hydrogen atoms.
Molecular Weight 177.16 g/mol Calculated from the molecular formula.
Melting Point > 200 °CThe melting point of 7-azaindole is 105-107 °C.[1] The presence of the polar nitro group and the potential for increased intermolecular interactions due to hydrogen bonding and dipole-dipole forces are expected to significantly increase the melting point.
Boiling Point > 300 °C (decomposes)The boiling point of 7-azaindole is 270 °C.[1] The increased molecular weight and polarity will raise the boiling point. However, nitroaromatic compounds can be thermally unstable and may decompose at high temperatures.
Solubility
   WaterLow7-azaindole is slightly soluble in water.[2] The introduction of a nonpolar methyl group will decrease aqueous solubility, while the polar nitro group may slightly increase it. The overall effect is predicted to be low solubility.
   Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone, THF)Moderately Soluble7-azaindole is soluble in methanol and chloroform.[1][3][4] The presence of the polar nitro group and the pyrrole N-H for hydrogen bonding should allow for moderate solubility in polar organic solvents.
   Nonpolar Organic Solvents (e.g., Hexane)InsolubleThe overall polarity of the molecule is expected to be high, leading to insolubility in nonpolar solvents.
pKa
   pKa (acidic, NH of pyrrole)~16-17The pKa of the N-H proton in pyrrole is around 17.5. The electron-withdrawing nitro group on the adjacent pyridine ring is expected to slightly decrease this value, making the proton more acidic.
   pKa (basic, pyridine N)~2-3The pKa of the conjugate acid of 7-azaindole is around 4.6. The strong electron-withdrawing effect of the nitro group at the 5-position will significantly reduce the basicity of the pyridine nitrogen.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5The LogP of 7-azaindole is approximately 1.1.[2] The addition of a methyl group will increase lipophilicity (increase LogP), while the nitro group will decrease it. The net effect is a predicted moderate increase in LogP.
UV-Vis Spectroscopy (λmax) 280-320 nm (in Methanol)7-azaindole exhibits absorption maxima around 280-290 nm. The extended conjugation and the presence of the nitro chromophore are expected to cause a bathochromic (red) shift in the absorption maximum.
1H NMR Spectroscopy (in DMSO-d6) δ 7.0-9.0 ppmProtons on the aromatic rings will appear in this region. The electron-withdrawing nitro group will cause downfield shifts for adjacent protons. The methyl protons will appear as a singlet around δ 2.5 ppm. The pyrrole N-H proton will be a broad singlet at a downfield chemical shift (>11 ppm).
13C NMR Spectroscopy (in DMSO-d6) δ 100-160 ppmAromatic carbons will resonate in this range. The carbon attached to the nitro group will be significantly deshielded.
Mass Spectrometry (ESI+) m/z 178.06 [M+H]+The expected mass for the protonated molecule.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound.

Determination of Solubility

Causality: Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and in vitro biological testing. A systematic approach using solvents of varying polarities provides a comprehensive solubility profile.

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 10 mg of this compound into separate 1.5 mL microcentrifuge tubes.

    • Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, tetrahydrofuran, hexane) to each tube.

    • Vortex the tubes vigorously for 1 minute.

    • Place the tubes in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Quantification of Solute:

    • Carefully withdraw a known volume (e.g., 100 µL) of the supernatant from each tube, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.

    • Analyze the diluted samples to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram 2: Workflow for Solubility Determination

G start Start: Weigh Compound add_solvent Add Solvent & Vortex start->add_solvent equilibrate Equilibrate for 24h add_solvent->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Data calculate->end

A flowchart illustrating the key steps in the experimental determination of solubility.

Determination of pKa

Causality: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. For this compound, determining the pKa of the pyrrole N-H (acidic) and the pyridine nitrogen (basic) is essential.

Protocol (UV-Vis Spectrophotometry):

  • Preparation of Buffers:

    • Prepare a series of buffers with a pH range that brackets the expected pKa values (e.g., pH 1-12).

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Measurement of UV-Vis Spectra:

    • For each buffer, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration suitable for UV-Vis analysis. Ensure the percentage of organic solvent is low (e.g., <1%) to minimize its effect on the pH.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa.

G pH Varying pH Absorbance Measure UV Absorbance pH->Absorbance Plot Plot Absorbance vs. pH Absorbance->Plot pKa Determine pKa (Inflection Point) Plot->pKa

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1000340-19-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1000340-19-1), a molecule of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed analysis based on predicted spectroscopic data derived from its chemical structure. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. Detailed, field-proven protocols for sample preparation and data acquisition are provided, alongside an in-depth interpretation of the predicted spectral data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, ensuring scientific integrity and facilitating robust drug development workflows.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical characterization. Spectroscopic techniques are the cornerstone of this process, offering an unparalleled window into the molecular architecture, purity, and stability of a drug candidate.[1][2] For a compound like this compound, a substituted 7-azaindole, understanding its precise chemical identity is paramount for establishing structure-activity relationships (SAR) and ensuring reproducible biological outcomes.

This guide will focus on three of the most powerful and complementary spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms.[1][2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present within a molecule by measuring the vibrations of chemical bonds.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and structural fragments of a molecule.[3]

By synergistically applying these techniques, researchers can achieve an unambiguous structural confirmation of this compound.

Chemical Identity of CAS No. 1000340-19-1

  • Chemical Name: this compound[4][5]

  • Molecular Formula: C₈H₇N₃O₂[4][6]

  • Molecular Weight: 177.16 g/mol

  • Chemical Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each unique proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet, broad1HN-H (pyrrole)
~8.5Singlet1HH-4
~7.8Doublet1HH-2
~6.5Doublet1HH-3
~2.6Singlet3HCH₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • The downfield shift of the pyrrole N-H proton is characteristic and is often broad due to quadrupole coupling and exchange.

  • The aromatic protons are expected to be in the downfield region, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • The singlet for the methyl group protons reflects the absence of adjacent protons.

  • The coupling between H-2 and H-3 would result in doublet signals for these protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C-7a
~145C-5
~140C-4
~130C-6
~125C-2
~115C-3a
~100C-3
~20CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

  • Quaternary carbons (C-3a, C-5, C-6, and C-7a) will typically show less intense signals compared to protonated carbons.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Accurately weigh 5-10 mg of sample. dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). weigh->dissolve transfer 3. Transfer to a 5 mm NMR tube. dissolve->transfer instrument 4. Place tube in NMR spectrometer. transfer->instrument setup 5. Set up experiment (¹H, ¹³C, COSY, HSQC). instrument->setup acquire 6. Acquire data. setup->acquire transform 7. Fourier Transform. acquire->transform phase 8. Phase correction. transform->phase baseline 9. Baseline correction. phase->baseline integrate 10. Integration and peak picking. baseline->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7]

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch (pyrrole)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850WeakC-H stretch (methyl)
~1550 and ~1350StrongAsymmetric and symmetric N-O stretch (nitro group)
~1600-1450Medium to strongC=C and C=N stretches (aromatic rings)

Interpretation of the Predicted IR Spectrum:

  • The presence of a sharp peak around 3300 cm⁻¹ is a strong indicator of the N-H bond in the pyrrole ring.

  • The two strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place 1. Place a small amount of solid sample on the ATR crystal. apply 2. Apply pressure to ensure good contact. place->apply background 3. Collect a background spectrum. apply->background sample_scan 4. Collect the sample spectrum. background->sample_scan subtract 5. Automatic background subtraction. sample_scan->subtract label_peaks 6. Label significant peaks. subtract->label_peaks

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecule.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
178.06[M+H]⁺ (Protonated molecule)
161.06[M-OH]⁺ (Loss of a hydroxyl radical from the nitro group)
132.06[M-NO₂]⁺ (Loss of the nitro group)

Interpretation of the Predicted Mass Spectrum:

  • The most abundant ion is expected to be the protonated molecule, confirming the molecular weight.

  • Fragmentation patterns can provide clues about the lability of certain bonds. The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve a small amount of sample in a suitable solvent (e.g., Methanol/Water). filter 2. Filter the solution through a 0.22 µm syringe filter. dissolve->filter inject 3. Inject the sample into the LC-MS system. filter->inject separate 4. Chromatographic separation on a C18 column. inject->separate ionize 5. Ionization in the mass spectrometer source (e.g., ESI). separate->ionize analyze 6. Mass analysis. ionize->analyze extract 7. Extract ion chromatograms. analyze->extract integrate 8. Integrate peaks. extract->integrate identify 9. Identify molecular ion and fragments. integrate->identify

Caption: Workflow for LC-MS data acquisition.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. The synergistic use of NMR, IR, and MS, grounded in sound experimental protocols, ensures the scientific integrity required for advancing drug discovery and development programs. While the presented data is predictive, it offers a detailed and scientifically-grounded expectation for the experimental outcomes. Researchers are encouraged to use this guide as a template for their own analytical workflows, adapting the protocols to their specific instrumentation and experimental needs.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023).
  • A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR - Benchchem. (n.d.).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications | Spectroscopy Online. (n.d.).
  • 1000340-19-1 | MFCD09880107 - Aaronchem. (n.d.).
  • CAS Number List_1_Page1482_Chemicalbook. (n.d.).
  • This compound | 1000340-19-1. (n.d.).

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An In-depth Technical Guide to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, propose a robust synthetic pathway, predict its spectroscopic signature, and explore its potential as a scaffold in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in nitrogen-containing heterocyclic systems.

Introduction: The Prominence of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure, consisting of a fused pyridine and pyrrole ring, allows it to act as a versatile pharmacophore capable of engaging in a wide range of biological interactions. This scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors.[3][4][5][6] The nitrogen atom in the pyridine ring and the N-H group in the pyrrole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for a variety of kinases, including Janus kinase 1 (JAK1), cyclin-dependent kinase 8 (CDK8), and fibroblast growth factor receptors (FGFRs).[3][4][5] Furthermore, this scaffold has been explored for its potential in developing phosphodiesterase 4B (PDE4B) inhibitors and ATM inhibitors for cancer therapy.[6][7] The introduction of substituents onto the 7-azaindole core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

The subject of this guide, this compound, is a specifically substituted derivative. The presence of a methyl group at the 6-position and a nitro group at the 5-position is anticipated to significantly influence its electronic properties and reactivity, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the aromaticity of the fused ring system with the electronic effects of its substituents. A clear understanding of its structure is paramount for predicting its reactivity and biological activity.

Molecular Structure Diagram

Caption: Ball-and-stick model of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
LogP ~1.5 - 2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Polar Surface Area ~80 Ų

The nitro group is a strong electron-withdrawing group, which will decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the methyl group is a weak electron-donating group. The interplay of these substituents will dictate the molecule's reactivity in further synthetic transformations.

Proposed Synthetic Pathway

Synthetic Workflow Diagram

Synthesis_of_this compound start 2-Amino-6-methylpyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Amino-6-methyl-5-nitropyridine step1->intermediate1 step2 Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate1->step2 intermediate2 2-Bromo-6-methyl-5-nitropyridine step2->intermediate2 step3 Sonogashira Coupling (TMS-acetylene, Pd(PPh₃)₄, CuI) intermediate2->step3 intermediate3 2-((Trimethylsilyl)ethynyl)-6-methyl-5-nitropyridine step3->intermediate3 step4 Deprotection & Cyclization (TBAF, Heat) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-6-methylpyridine

  • To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine.

  • Maintain the temperature at 0 °C and add a mixture of concentrated nitric acid and sulfuric acid dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 2-amino-6-methyl-5-nitropyridine, is collected by filtration, washed with water, and dried.

Causality: The strong acidic conditions protonate the pyridine nitrogen, and the amino group directs the nitration to the 5-position.

Step 2: Sandmeyer Reaction

  • Dissolve 2-amino-6-methyl-5-nitropyridine in a solution of hydrobromic acid and water.

  • Cool the mixture to 0 °C and add a solution of sodium nitrite in water dropwise.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Heat the reaction mixture to 60-70 °C until nitrogen evolution ceases.

  • Cool the mixture, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield 2-bromo-6-methyl-5-nitropyridine.

Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromide, which is an excellent handle for subsequent cross-coupling reactions.

Step 3: Sonogashira Coupling

  • To a solution of 2-bromo-6-methyl-5-nitropyridine in a suitable solvent (e.g., THF or dioxane), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, such as triethylamine, and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 2-((trimethylsilyl)ethynyl)-6-methyl-5-nitropyridine.

Causality: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Step 4: Deprotection and Cyclization

  • Dissolve 2-((trimethylsilyl)ethynyl)-6-methyl-5-nitropyridine in a solvent such as THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature to remove the trimethylsilyl protecting group.

  • Upon completion of the deprotection, heat the reaction mixture to induce cyclization.

  • The intramolecular reaction will form the pyrrole ring, yielding the final product, this compound.

  • Purify the final compound by column chromatography or recrystallization.

Causality: The fluoride ion selectively cleaves the silicon-carbon bond, and the subsequent heating provides the energy needed for the intramolecular cyclization to form the thermodynamically stable fused ring system.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. Based on its structure, the following spectral data are anticipated:

¹H NMR (in DMSO-d₆):

  • A singlet for the N-H proton of the pyrrole ring (δ ~11-12 ppm).

  • A singlet for the proton at the 4-position (δ ~8.0-8.5 ppm).

  • A singlet for the proton at the 2-position (δ ~7.5-8.0 ppm).

  • A singlet for the proton at the 3-position (δ ~6.5-7.0 ppm).

  • A singlet for the methyl protons at the 6-position (δ ~2.5 ppm).

¹³C NMR (in DMSO-d₆):

  • Aromatic carbons in the range of δ 100-150 ppm.

  • The carbon bearing the nitro group (C5) would be significantly downfield.

  • The methyl carbon would appear at δ ~20 ppm.

Infrared (IR) Spectroscopy:

  • A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the pyrrole.

  • Strong asymmetric and symmetric stretching bands for the nitro group around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretching and aromatic C=C and C=N stretching bands in their characteristic regions.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed at m/z = 177.05.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be acylated or alkylated to introduce diverse side chains.

Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibitors, this compound could be a valuable intermediate in the synthesis of novel inhibitors targeting kinases implicated in cancer and inflammatory diseases.[3][4][5][6] The methyl group at the 6-position can provide steric bulk and influence the binding orientation within a protein's active site, potentially leading to improved selectivity.

Furthermore, the unique electronic nature of this substituted scaffold could be explored for applications beyond kinase inhibition, for example, in the development of antibacterials or agents targeting other enzyme families.

Conclusion

This compound represents a molecule of considerable interest for synthetic and medicinal chemists. While detailed experimental data on this specific compound is sparse, its structural relationship to the well-established 1H-pyrrolo[2,3-b]pyridine scaffold provides a strong foundation for predicting its properties and potential utility. The proposed synthetic route offers a clear and logical approach to its preparation, and its anticipated spectroscopic characteristics provide a roadmap for its characterization. The true value of this compound will likely be realized in its use as a versatile building block for the creation of novel and potent bioactive molecules.

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An In-Depth Technical Guide to the Biological Activity of Novel Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a quintessential "privileged structure" in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to serve as a versatile template for designing potent and selective ligands against a multitude of biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of novel pyrrolo[2,3-b]pyridine derivatives, with a focus on their applications in oncology, inflammation, and neurodegenerative disease. We will dissect the mechanistic rationale behind their activity, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic scaffold.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core

The concept of a "privileged structure" refers to a molecular framework capable of providing high-affinity ligands for multiple, distinct biological targets upon strategic modification.[4][5] The pyrrolo[2,3-b]pyridine scaffold perfectly embodies this principle. Its structure is a bioisostere of indole and deaza-isostere of adenine, the nitrogenous base of ATP, allowing it to effectively mimic these crucial biological motifs.[6] Specifically, the pyridine nitrogen and the pyrrole N-H group act as key hydrogen bond acceptors and donors, respectively. This arrangement facilitates strong interactions with the hinge region of the ATP-binding pocket of many kinases, making this scaffold a cornerstone for the development of kinase inhibitors.[3]

The following diagram illustrates the general workflow for discovering and evaluating the biological activity of novel derivatives based on this scaffold.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Scaffold Selection (Pyrrolo[2,3-b]pyridine) b Library Design (SAR-guided) a->b Rational Design c Chemical Synthesis b->c Synthesis d Primary Screening (e.g., Cytotoxicity) c->d Biological Testing e Mechanism of Action (Kinase Assays, Apoptosis) d->e Active Hits f Selectivity Profiling e->f Characterization g Animal Models (Xenografts) f->g Promising Leads h ADME/Tox Studies g->h Efficacy i Lead Optimization h->i Safety/PK i->b Iterative Refinement

Caption: High-level workflow for drug discovery using the pyrrolo[2,3-b]pyridine scaffold.

Anticancer Activity: Targeting Uncontrolled Proliferation

The most extensively documented therapeutic application of pyrrolo[2,3-b]pyridine derivatives is in oncology. Their success stems largely from their efficacy as inhibitors of various protein kinases that are critical drivers of cancer cell growth, survival, and metastasis.

2.1 Mechanism of Action: Kinase Inhibition

Abnormal kinase signaling is a hallmark of many cancers. Pyrrolo[2,3-b]pyridine derivatives have been engineered to target a wide array of these enzymes with high potency and increasing selectivity.

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is implicated in various tumors. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. For instance, compound 4h from one study demonstrated IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and effectively inhibited breast cancer cell proliferation, migration, and invasion.

  • BRAF Kinase: The V600E mutation in the BRAF kinase is a known oncogenic driver in melanoma and other cancers. Based on the structure of FDA-approved BRAF inhibitors, new series of pyrrolo[2,3-b]pyridines have been designed. Compounds 34e and 35 from a reported series showed potent inhibitory effects on V600E B-RAF with IC₅₀ values of 0.085 µM and 0.080 µM, respectively.[7]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key oncogene in colorectal cancer (CRC) that modulates the WNT/β-catenin signaling pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor (IC₅₀ = 48.6 nM).[8] It functions by targeting CDK8 to indirectly inhibit β-catenin activity, leading to cell cycle arrest and significant tumor growth inhibition in CRC xenograft models.[8]

  • Cell Division Cycle 7 (Cdc7) Kinase: As a crucial regulator of DNA replication initiation, Cdc7 kinase is an attractive target for cancer therapy. Potent ATP-mimetic inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, with lead compounds exhibiting IC₅₀ values as low as 7 nM.[9]

The diagram below illustrates the inhibition of the WNT/β-catenin pathway by a CDK8 inhibitor.

G cluster_n Wnt Wnt Signal Receptor Frizzled/LRP Wnt->Receptor CDK8 CDK8 Receptor->CDK8 Activates CDK8_Inhibitor Pyrrolo[2,3-b]pyridine CDK8 Inhibitor CDK8_Inhibitor->CDK8 INHIBITS BetaCatenin β-catenin CDK8->BetaCatenin Phosphorylates & Stabilizes Degradation Degradation BetaCatenin->Degradation Evades Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Transcription Gene Transcription (Proliferation) TCF_LEF->Transcription

Caption: Inhibition of CDK8-mediated WNT/β-catenin signaling by a pyrrolo[2,3-b]pyridine derivative.

2.2 Experimental Workflow for Anticancer Evaluation

A multi-step, hierarchical approach is required to validate the anticancer potential of new chemical entities.

2.2.1 In Vitro Cytotoxicity Screening (MTT Assay) The initial screen for anticancer activity is typically a cell viability assay to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀). The MTT assay is a reliable, colorimetric method for this purpose.[10]

Detailed Protocol: MTT Cytotoxicity Assay [10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivatives in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

2.2.2 Apoptosis and Cell Cycle Analysis To determine if cytotoxicity is due to programmed cell death (apoptosis) or cell cycle arrest, flow cytometry-based assays are employed.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay [11]

  • Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

2.2.3 In Vitro Kinase Inhibition Assay To confirm direct inhibition of a target kinase, a cell-free biochemical assay is essential. The ADP-Glo™ assay is a luminescent method that measures the amount of ADP produced in a kinase reaction.

Detailed Protocol: ADP-Glo™ Kinase Assay [12][13][14]

  • Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare a solution containing the target kinase (e.g., recombinant human GSK3β) and its specific substrate peptide in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase/substrate mix to wells containing the diluted inhibitor or vehicle control.

  • Initiation: Initiate the reaction by adding ATP to a final concentration near its Km value.

  • Incubation: Incubate the plate at 30°C or room temperature for 45-60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the kinase activity. Calculate percent inhibition and determine IC₅₀ values.

2.2.4 In Vivo Efficacy (Xenograft Model) Promising compounds are advanced to in vivo models to assess their therapeutic efficacy in a complex biological system.[15]

General Protocol: Subcutaneous Xenograft Model [16][17][18]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine in vivo efficacy.

Compound ClassTarget KinaseExemplar IC₅₀Cancer Cell LineReference
1H-pyrrolo[2,3-b]pyridineFGFR17 nM4T1 (Breast)
1H-pyrrolo[2,3-b]pyridineV600E B-RAF80 nMN/A (Enzymatic)[7]
1H-pyrrolo[2,3-b]pyridineCDK848.6 nMHCT-116 (Colon)[8]
1H-pyrrolo[2,3-b]pyridineCdc77 nMN/A (Enzymatic)[9]
1H-pyrrolo[2,3-b]pyridineGSK-3β0.22 nMSH-SY5Y (Neuroblastoma)[19]
Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent anti-inflammatory agents.

3.1 Mechanism of Action

These compounds often target key nodes in inflammatory signaling pathways.

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 enzymes degrade the second messenger cAMP. Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent PDE4B inhibitors that effectively suppressed TNF-α production from macrophages.[10]

  • Cyclooxygenase-2 (COX-2) Inhibition: Some pyrrolopyridine derivatives have shown the ability to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. Docking studies suggest these compounds can adopt a unique binding pose within the COX-2 active site.[4]

  • Janus Kinase (JAK) Inhibition: The JAK-STAT pathway is crucial for cytokine signaling that mediates immune responses. Derivatives have been specifically designed as JAK3 inhibitors for potential use in treating autoimmune diseases and organ transplant rejection.[20]

3.2 Experimental Workflow for Anti-inflammatory Evaluation

Detailed Protocol: LPS-Induced TNF-α Secretion Assay [21][22][23]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.

  • Cell Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any floating cells and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control and determine the IC₅₀ value.

Neuroprotective Activity

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to neurodegenerative diseases, particularly Alzheimer's disease (AD).

4.1 Mechanism of Action: GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in AD.[19]

  • Tau Phosphorylation: Potent pyrrolo[2,3-b]pyridine derivatives have been synthesized as highly selective GSK-3β inhibitors, with IC₅₀ values in the sub-nanomolar range (e.g., 0.22 nM).[19] These compounds were shown to inhibit GSK-3β activity in cells, leading to a decrease in tau hyperphosphorylation.

  • Neurite Outgrowth: Inhibition of GSK-3β by these compounds also led to the up-regulation of neurogenesis markers, promoting neurite outgrowth in neuronal cell lines.[19] In vivo studies in zebrafish AD models showed that these compounds could ameliorate dyskinesia with low toxicity.[19]

Other Biological Activities

The broad utility of this scaffold is further demonstrated by its activity against various pathogens.

  • Antimicrobial Activity: Certain pyrrolo[2,3-b]quinoxaline derivatives have shown inhibitory activity against bacteria such as E. coli and B. spizizenii, as well as against Mycobacterium tuberculosis.[1]

  • Antiviral Activity: Novel pyrrolo[2,3-d]pyrimidine derivatives (a closely related isomer) have demonstrated significant antiviral activity against Rotavirus and Coxsackievirus B4, which are common causes of viral gastroenteritis.[16]

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. Its ability to potently and selectively modulate the activity of diverse protein families, particularly kinases, underscores its status as a privileged structure in drug discovery. The extensive research into its anticancer, anti-inflammatory, and neuroprotective properties has yielded numerous lead compounds with significant potential.

Future efforts should focus on optimizing the pharmacokinetic and safety profiles of existing leads to advance them into clinical development. Furthermore, the application of this scaffold can be expanded to new target classes and disease areas. The continued exploration of novel synthetic methodologies will undoubtedly unlock new chemical space, leading to the discovery of next-generation pyrrolo[2,3-b]pyridine derivatives with enhanced efficacy and improved therapeutic indices.

References
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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847-20857. [Link]

  • Menichincheri, M., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(10), 3247-3259. [Link]

  • Harrak, Y., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(12), 2063. [Link]

  • El-Gazzar, M. G., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]

  • Request PDF | Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. [Link]

  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12306. [Link]

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  • The anilino-quinazoline as a privileged scaffold in structural biology. (n.d.). [Link]

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  • El-Sayed, M. A.-A., et al. (2012). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 21(9), 2377-2384. [Link]

  • Imai, E., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(12), 1225-1237. [Link]

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  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). NIH. [Link]

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  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (n.d.). PMC. [Link]

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An In-Depth Technical Guide to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this document outlines a plausible and scientifically grounded synthetic pathway, details its characterization, and explores its potential applications. The core of this guide is a proposed synthetic route leveraging the regioselective nitration of a 6-methyl-7-azaindole precursor via an N-oxide intermediate, a strategy designed to overcome the inherent reactivity challenges of the pyrrolopyridine scaffold. This whitepaper serves as a practical resource for researchers seeking to synthesize, understand, and utilize this valuable molecule.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery and materials science.[1] Its structure, a fusion of a pyridine and a pyrrole ring, is bioisosteric to indole, offering modulated electronic properties, improved solubility, and unique hydrogen bonding capabilities.[2] These characteristics have led to the incorporation of the 7-azaindole core into numerous biologically active molecules, including kinase inhibitors for cancer therapy.[3] The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, presents a unique substitution pattern with an electron-donating methyl group and a potent electron-withdrawing nitro group on the pyridine ring, suggesting its potential as a versatile intermediate for further chemical elaboration.

Proposed Synthetic Pathway

The synthesis of this compound (CAS No. 1000340-19-1)[4] can be approached through a multi-step sequence starting from commercially available precursors. A key challenge in the synthesis of substituted 7-azaindoles is controlling the regioselectivity of electrophilic substitution reactions. Direct nitration of the 7-azaindole core typically occurs at the electron-rich 3-position of the pyrrole ring.[5] To achieve nitration at the 5-position of the pyridine ring, a strategic approach involving the formation of an N-oxide is proposed. This methodology has been shown to alter the electronic distribution of the pyridine ring, favoring electrophilic attack at the C4 and C5 positions.

The proposed synthetic workflow is as follows:

Synthetic_Pathway Start 6-Methyl-1H-pyrrolo[2,3-b]pyridine N_Oxide 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide Start->N_Oxide Oxidation Final_Product This compound N_Oxide->Final_Product Nitration

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide (Intermediate 2)

The initial step involves the selective oxidation of the pyridine nitrogen of 6-Methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 1) to its corresponding N-oxide. This transformation is crucial as the N-oxide functionality deactivates the pyridine ring towards electrophilic attack and directs substitution to the 4- and 5-positions.

Experimental Protocol:

  • Dissolution: Dissolve 6-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidizing Agent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise at 0 °C. The use of a slight excess of the oxidizing agent ensures complete conversion.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 2: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide (Intermediate 2) to yield this compound (Final Product)

The second and final step is the regioselective nitration of the N-oxide intermediate. The presence of the N-oxide group, in conjunction with the directing effect of the 6-methyl group, is anticipated to favor the introduction of the nitro group at the 5-position.

Experimental Protocol:

  • Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq). The use of a nitrating mixture provides the necessary electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: Maintain the reaction at a low temperature (0-10 °C) and stir for several hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until a basic pH is achieved. This will likely cause the product to precipitate. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Expected to be a yellow or off-white solid
CAS Number 1000340-19-1[4]
Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • δ ~11.5-12.5 ppm (s, 1H): NH proton of the pyrrole ring.

  • δ ~8.5-8.8 ppm (s, 1H): H4 proton, deshielded by the adjacent nitro group.

  • δ ~7.5-7.8 ppm (d, 1H): H2 proton of the pyrrole ring.

  • δ ~6.5-6.8 ppm (d, 1H): H3 proton of the pyrrole ring.

  • δ ~2.5-2.7 ppm (s, 3H): Methyl protons at the 6-position.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • δ ~150-155 ppm: C7a

  • δ ~140-145 ppm: C5 (bearing the nitro group)

  • δ ~135-140 ppm: C4

  • δ ~130-135 ppm: C6 (bearing the methyl group)

  • δ ~125-130 ppm: C2

  • δ ~115-120 ppm: C3a

  • δ ~100-105 ppm: C3

  • δ ~15-20 ppm: Methyl carbon

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 178.0611

Potential Applications

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in several areas:

  • Medicinal Chemistry: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This makes the title compound a key intermediate for the synthesis of libraries of novel 7-azaindole derivatives for screening against various biological targets, such as protein kinases.[3]

  • Materials Science: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, suggests that this molecule could be a precursor for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Agrochemicals: The 7-azaindole scaffold is also present in some agrochemicals, and derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.

Conclusion

While the formal "discovery" of this compound is not prominently documented, a plausible and efficient synthetic route can be designed based on established principles of heterocyclic chemistry. The proposed synthesis via an N-oxide intermediate offers a strategic solution to the challenge of regioselective nitration. The unique electronic properties conferred by the methyl and nitro substituents make this compound a highly valuable and versatile intermediate for the development of novel pharmaceuticals, functional materials, and agrochemicals. This technical guide provides a foundational resource for researchers to synthesize, characterize, and explore the potential of this promising heterocyclic building block.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole - ACS Publications. (2015, August 12). Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, December 4). Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021, June 9). Retrieved January 18, 2026, from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (2022, November 23). Retrieved January 18, 2026, from [Link]

  • This compound suppliers and producers - BuyersGuideChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 6-METHYL-5-NITRO-7-AZAINDOLE - ChemBK. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved January 18, 2026, from [Link]

  • 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles1 | Journal of the American Chemical Society. (1959, May 1). Retrieved January 18, 2026, from [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC - NIH. (2026, January 6). Retrieved January 18, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (1992, January 1). Retrieved January 18, 2026, from [Link]

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In-Silico Analysis of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-silico evaluation of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, a novel compound with therapeutic potential. We will navigate through a systematic workflow, from initial characterization to dynamic simulations, to build a robust computational model of its bioactivity. This document is intended for researchers and scientists in the field of drug development, offering both strategic insights and detailed protocols.

Introduction: The Rationale for a Computational Approach

The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of clinically relevant targets, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Phosphodiesterase 4B (PDE4B).[4][5][6] This established biological activity makes the novel compound, this compound, a compelling candidate for in-silico investigation.

This guide will present a tiered approach to the computational analysis of this molecule, beginning with fundamental property predictions and progressing to sophisticated molecular dynamics simulations. Each step is designed to build upon the last, creating a comprehensive profile of the compound's potential as a therapeutic agent.

Part 1: Molecular Characterization and Druglikeness Assessment

Before embarking on complex simulations, it is crucial to establish the fundamental physicochemical properties of this compound and assess its "druglikeness." This initial screening helps to identify any potential liabilities that could hinder its development.

Molecular Descriptors and Physicochemical Properties

A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are intimately linked to its physicochemical characteristics. We will begin by calculating key molecular descriptors.

Experimental Protocol: Calculation of Molecular Descriptors

  • Input Structure: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Software Selection: Utilize a computational chemistry software package such as ChemDraw, MarvinSketch, or an online platform like SwissADME.

  • Descriptor Calculation: Compute the following key descriptors:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Number of Rotatable Bonds

  • Analysis: Compare the calculated values against established druglikeness rules, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

DescriptorPredicted ValueLipinski's Rule of Five Compliance
Molecular WeightValueYes/No
LogPValueYes/No
Hydrogen Bond DonorsValueYes/No
Hydrogen Bond AcceptorsValueYes/No
TPSAValueN/A
Rotatable BondsValueN/A

(Note: Actual values would be calculated using appropriate software.)

Druglikeness and Lead-likeness Evaluation

Beyond simple physicochemical properties, we can assess the "druglikeness" of our compound by comparing its structural features to those of known drugs. This provides a qualitative measure of its potential for oral bioavailability and favorable ADMET properties.

Experimental Protocol: Druglikeness Assessment

  • Software: Employ a tool with built-in druglikeness models, such as the FAF-Drugs4 server or the druglikeness prediction modules in Schrödinger or MOE.

  • Input: Submit the 3D structure of the molecule.

  • Analysis: Evaluate the output, which may include:

    • Quantitative Estimate of Druglikeness (QED) score.

    • Comparison to fragments found in known drugs.

    • Identification of any potentially toxic or reactive functional groups (e.g., nitro groups).

Part 2: Target Identification and Molecular Docking

With a foundational understanding of the molecule's properties, the next step is to identify potential biological targets and predict how our compound might interact with them. Given the known activities of the pyrrolo[2,3-b]pyridine scaffold, we will focus on a selection of relevant protein kinases.

Target Selection Rationale

The choice of targets for in-silico screening is critical. Based on published literature, the following kinases are high-priority candidates for interaction with 1H-pyrrolo[2,3-b]pyridine derivatives:

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR signaling is implicated in various cancers.[7]

  • Glycogen Synthase Kinase-3β (GSK-3β): A key enzyme in the pathogenesis of Alzheimer's disease.[5]

  • Phosphodiesterase 4B (PDE4B): A target for inflammatory diseases.[6]

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This allows us to estimate the binding affinity and identify key interactions between our compound and its potential protein target.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

    • Repair any missing side chains or loops.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound.

    • Assign appropriate atom types and charges.

  • Binding Site Definition:

    • Identify the active site of the protein, typically based on the location of a co-crystallized inhibitor or through literature review.

    • Define a docking grid or sphere that encompasses the binding pocket.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses based on the scoring function, which estimates the binding free energy.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the most favorable poses.

G cluster_workflow Molecular Docking Workflow PDB Select Target Protein (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Prepare Ligand (3D Structure) PrepLigand Prepare Ligand (Energy minimization) Ligand->PrepLigand BindingSite Define Binding Site PrepProtein->BindingSite Docking Run Docking Simulation PrepLigand->Docking BindingSite->Docking Analysis Analyze Poses & Scoring Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Table 2: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
FGFR1e.g., 4G33Valuee.g., Asp641, Glu562
GSK-3βe.g., 1Q3DValuee.g., Val135, Lys85
PDE4Be.g., 3G3NValuee.g., Gln443, Asn395

(Note: PDB IDs and interacting residues are examples and would be determined from the actual docking study.)

Part 3: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[9] This provides a more realistic representation of the biological system and can reveal important insights into binding stability and conformational changes.

Rationale for MD Simulations

MD simulations are computationally intensive but offer significant advantages:

  • Binding Stability: Assess the stability of the docked pose over the simulation time.

  • Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

  • Free Energy Calculations: More accurately estimate the binding free energy using methods like MM/PBSA or MM/GBSA.

MD Simulation Workflow

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the best-ranked pose from the molecular docking as the starting structure.

    • Place the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor key interactions over time.

G cluster_md_workflow Molecular Dynamics Simulation Workflow DockedComplex Start with Docked Complex Solvation Solvate in Water Box DockedComplex->Solvation Ionization Add Counter-ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: The sequential steps involved in a molecular dynamics simulation.

Part 4: ADMET Prediction

A compound's success as a drug is not solely dependent on its potency but also on its ADMET profile. In-silico ADMET prediction can identify potential liabilities early in the drug discovery pipeline.

Key ADMET Properties for Evaluation

We will focus on predicting the following critical ADMET properties:

  • Absorption:

    • Human Intestinal Absorption (HIA)

    • Caco-2 cell permeability

    • P-glycoprotein (P-gp) substrate/inhibitor

  • Distribution:

    • Blood-Brain Barrier (BBB) penetration

    • Plasma Protein Binding (PPB)

  • Metabolism:

    • Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4)

  • Toxicity:

    • hERG inhibition (cardiotoxicity)

    • AMES mutagenicity

    • Hepatotoxicity

In-Silico ADMET Prediction Protocol

Experimental Protocol: ADMET Prediction

  • Software Selection: Utilize specialized ADMET prediction software or web servers, such as ADMETlab, SwissADME, or pkCSM.

  • Input: Provide the 2D or 3D structure of this compound.

  • Prediction: Run the prediction models for the desired ADMET properties.

  • Analysis: Consolidate the predictions into a summary table and identify any potential areas of concern. For example, a prediction of hERG inhibition would be a significant red flag for cardiotoxicity.

Table 3: Predicted ADMET Properties of this compound

PropertyPredictionConfidence
Absorption
Human Intestinal AbsorptionHigh/LowValue
Caco-2 PermeabilityHigh/LowValue
P-gp SubstrateYes/NoValue
Distribution
BBB PermeantYes/NoValue
Metabolism
CYP2D6 InhibitorYes/NoValue
CYP3A4 InhibitorYes/NoValue
Toxicity
hERG InhibitorYes/NoValue
AMES MutagenicityYes/NoValue
HepatotoxicityYes/NoValue

(Note: Predictions and confidence scores are dependent on the software and models used.)

Conclusion and Future Directions

This in-depth technical guide has outlined a systematic in-silico workflow for the preclinical evaluation of this compound. By following this structured approach, researchers can build a comprehensive computational profile of the compound, encompassing its physicochemical properties, potential biological targets, binding dynamics, and ADMET liabilities.

The results of these in-silico studies will provide a strong foundation for subsequent experimental validation. Promising predictions from molecular docking and MD simulations should be prioritized for in vitro binding assays and cell-based functional assays. Similarly, any predicted ADMET liabilities should be investigated early in the drug development process.

The integration of in-silico modeling into the drug discovery pipeline is essential for making informed decisions, optimizing resource allocation, and ultimately increasing the probability of success in bringing new therapies to patients.

References

  • Molecular Modeling Techniques and In-Silico Drug Discovery. (2024). Methods in Molecular Biology.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
  • Drug Discovery and In Silico Techniques: A Mini-Review. (n.d.).
  • Integrating AI and Machine Learning in Drug Discovery and Development. (2026). Pharma Commerce.
  • In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • A Guide to In Silico Drug Design. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

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"quantum chemical calculations for 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Investigation of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a privileged structure, particularly in the development of kinase inhibitors.[1][2] The introduction of methyl and nitro substituents modulates its electronic and steric properties, making a detailed computational analysis essential for understanding its reactivity, stability, and potential intermolecular interactions. This document outlines the theoretical basis for the computational approach, provides a detailed step-by-step protocol using Density Functional Theory (DFT), and explains the interpretation of key calculated parameters. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for gaining atomic-level insights into this and similar molecular systems.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains multiple heteroatoms and a highly polar nitro group, a careful selection is paramount.

The Case for Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules, offering an optimal balance between computational cost and accuracy.[3] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the three-dimensional electron density, which is a function of only three spatial coordinates.

For this study, the B3LYP hybrid functional is recommended. B3LYP incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, a combination that has demonstrated high reliability for a wide range of organic and nitroaromatic compounds.[4][5]

Basis Set Selection: Describing the Electrons Accurately

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution can be described.

A Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this system.[6] Let's break down why:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the molecular orbitals.

  • ++ : These diffuse functions are crucial for accurately modeling systems with lone pairs and anions, such as the oxygen and nitrogen atoms in our molecule. They allow orbitals to occupy a larger region of space.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately describing chemical bonds.

Computational Protocol: A Validated Workflow

The following protocol outlines a self-validating workflow for the comprehensive computational analysis of this compound. This workflow is typically executed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[6]

G Computational Workflow for this compound cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis & Interpretation A 1. Build Initial 3D Structure B 2. Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Analysis C->D E 5. Verify True Minimum (No Imaginary Frequencies?) D->E F 6. Calculate Electronic Properties (HOMO, LUMO, MEP) G 7. Analyze Vibrational Spectra (IR, Raman) F->G H 8. NBO Analysis (Charge Distribution, Hyperconjugation) G->H I 9. Data Interpretation & Reporting H->I E->C No (Re-optimize) E->F Yes

Caption: A generalized workflow for DFT calculations.

Step-by-Step Methodology
  • Molecular Structure Preparation : Construct the 3D structure of this compound using a molecular builder. Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization : Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[3]

  • Frequency Analysis : At the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This step is critical for two reasons:

    • Validation : The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[6]

    • Thermodynamics : It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Property Calculations : Following successful optimization and frequency validation, perform single-point energy calculations to derive the key electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs) : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface.

    • Natural Bond Orbital (NBO) Analysis : To investigate charge distribution and intramolecular interactions.[5]

Analysis of Calculated Properties: Illustrative Data

The data presented in this section is illustrative of typical results expected from the described protocol. Actual values will be generated by the specific software used.

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the molecule. Key structural parameters, such as bond lengths and angles, provide insight into the bonding characteristics. The planarity of the fused ring system and the orientation of the nitro and methyl groups are of particular interest.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Length C5-N(O2)~1.45 Å
N-O (avg. nitro)~1.23 Å
C6-C(H3)~1.51 Å
N1-H~1.01 Å
Dihedral Angle C4-C5-N(O2)-O~180° (planar)
C5-C6-C(H3)-HStaggered conf.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability.

  • High ΔE : Indicates high kinetic stability and low chemical reactivity.

  • Low ΔE : Indicates low kinetic stability and high chemical reactivity.

From the FMO energies, key reactivity descriptors can be calculated:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Electrophilicity Index (ω) = χ² / (2η)

Table 2: Calculated Electronic Properties (Illustrative)

PropertySymbolValue (eV)Interpretation
HOMO EnergyEHOMO-6.8 eVRegion of electrophilic attack susceptibility
LUMO EnergyELUMO-2.5 eVRegion of nucleophilic attack susceptibility
HOMO-LUMO Gap ΔE 4.3 eV Indicates moderate chemical stability
Electronegativityχ4.65Overall electron-attracting power
Chemical Hardnessη2.15Resistance to change in electron distribution
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for predicting intermolecular interactions. It visualizes the charge distribution from the perspective of an approaching positive charge.

  • Red/Yellow Regions : Electron-rich areas (negative potential), indicating sites for electrophilic attack. These are expected around the nitro group's oxygen atoms and the pyrrole nitrogen.

  • Blue Regions : Electron-deficient areas (positive potential), indicating sites for nucleophilic attack. These are expected around the hydrogen atoms, particularly the N-H proton.

This map is invaluable in drug design for identifying potential hydrogen bond donor and acceptor sites.[5]

Caption: A conceptual diagram of MEP regions.

Conclusion

The quantum chemical protocol detailed in this guide provides a robust and scientifically sound method for characterizing this compound. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, stability, and reactivity. The analysis of FMOs and MEPs offers critical insights that can directly inform drug design and development efforts by predicting sites of interaction and metabolic susceptibility. This computational approach serves as an indispensable tool for accelerating the discovery and optimization of novel therapeutics based on the privileged azaindole scaffold.

References

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link][7][8][9]

  • Scholars Research Library. (n.d.). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Der Pharma Chemica, 8(19), 311-322. [Link][4]

  • Royal Society of Chemistry. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. [Link][10]

  • Hansen, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435–1440. [Link][11]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link][2]

  • Sivaprakash, S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02119. [Link][5]

  • Abo Alwafa, A. A., & Faraj, A. A. (2025). Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine. Sebha University Journal of Pure & Applied Sciences, 5(1). [Link][12][13]

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The Ascendance of the 7-Azaindole Scaffold: An In-Depth Technical Guide to Its Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole nucleus, a privileged heterocyclic scaffold, has firmly established itself as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its structural resemblance to indole and purine, coupled with unique physicochemical properties imparted by the pyridine nitrogen, has led to its incorporation in numerous approved therapeutics, particularly in the realm of kinase inhibitors.[1][4] This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies developed for the construction of 7-azaindole derivatives. Moving beyond a mere cataloging of reactions, this guide delves into the mechanistic underpinnings of key transformations, explains the rationale behind experimental choices, and offers field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for seminal reactions are provided, alongside visual diagrams of reaction pathways and structured data tables for easy comparison of synthetic approaches.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7-H group of the benzene ring.[1] This seemingly subtle modification has profound implications for a molecule's biological activity and pharmaceutical properties. The pyridine nitrogen introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency.[1] Furthermore, the altered electronic distribution can modulate a compound's solubility, metabolic stability, and overall pharmacokinetic profile, making the 7-azaindole scaffold a valuable tool for lead optimization in drug discovery.[5]

The significance of this heterocyclic system is underscored by its presence in several blockbuster drugs, including the BRAF kinase inhibitor vemurafenib (Zelboraf®) and the Bcl-2 inhibitor venetoclax (Venclexta®).[1] The ability of the 7-azaindole's nitrogen atoms to form bidentate hydrogen bonds is a key factor in its success in kinase inhibitor design.[6] Given its therapeutic relevance, the development of efficient and versatile synthetic routes to access diverse 7-azaindole derivatives remains an active and critical area of chemical research.[2][7]

Classical Approaches to 7-Azaindole Synthesis: Foundations and Limitations

Historically, the synthesis of 7-azaindoles relied on adaptations of classical indole syntheses. While foundational, these methods often grapple with challenges stemming from the electron-deficient nature of the pyridine ring, which can lead to harsh reaction conditions and limited substrate scope.[5][6]

The Fischer Indole Synthesis

The Fischer indole synthesis, a stalwart of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For 7-azaindoles, this translates to the use of a 2-pyridylhydrazine.[8]

Causality Behind Experimental Choices: The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial to drive the[2][2]-sigmatropic rearrangement of the initially formed hydrazone.[8][9] However, the electron-withdrawing nature of the pyridine nitrogen can deactivate the ring towards the necessary electrophilic cyclization, often requiring high temperatures and resulting in modest yields.[8][10] The success of this method is often limited to specific substitution patterns, particularly those with electron-donating groups on the pyridine ring.[11]

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [8]

  • Hydrazone Formation: A mixture of 2-pyridylhydrazine (1.0 eq) and the desired ketone (1.1 eq) in ethanol is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude pyridylhydrazone, which can be purified by recrystallization or used directly in the next step.

  • Cyclization: The pyridylhydrazone is added portion-wise to preheated polyphosphoric acid (PPA) at 160-180 °C with vigorous stirring.

  • Work-up: The reaction mixture is heated for an additional 30-60 minutes, then cooled to approximately 100 °C and poured onto crushed ice. The resulting mixture is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a basic pH is achieved.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.

The Bartoli Indole Synthesis

The Bartoli indole synthesis offers a more direct route to sterically hindered indoles, particularly those substituted at the 7-position. The reaction involves the addition of a vinyl Grignard reagent to a nitroarene.[12][13] For 7-azaindoles, the starting material is a 2-substituted-3-nitropyridine.[1]

Causality Behind Experimental Choices: The necessity of an ortho-substituent to the nitro group is a hallmark of the Bartoli synthesis; this steric hindrance is believed to facilitate the key[2][2]-sigmatropic rearrangement.[12] The reaction requires at least three equivalents of the vinyl Grignard reagent: one for the initial addition to the nitro group, a second for the reaction with the resulting nitroso intermediate, and a third to act as a base.[12] While powerful for accessing 7-substituted indoles, the Bartoli synthesis can have limitations in terms of functional group compatibility due to the highly basic and nucleophilic nature of the Grignard reagent.[1]

Reaction Workflow: Bartoli Indole Synthesis

Bartoli_Synthesis Start o-Substituted 3-Nitropyridine Reaction Addition & Rearrangement Start->Reaction THF, low temp. Grignard Vinyl Grignard Reagent (3 eq.) Grignard->Reaction Intermediate Aza-indolenine Intermediate Reaction->Intermediate [3,3]-Sigmatropic rearrangement Product 7-Substituted 7-Azaindole Intermediate->Product Aromatization

Caption: Workflow for the Bartoli synthesis of 7-azaindoles.

Other Classical Methods

Other classical approaches such as the Madelung , Reissert , and Batcho-Leimgruber syntheses have also been adapted for the preparation of 7-azaindoles.[14] The Madelung synthesis, for instance, involves the high-temperature, base-catalyzed cyclization of an N-(2-picolyl)formamide and is particularly suited for the synthesis of the parent 7-azaindole.[14][15] These methods, however, often suffer from similar drawbacks as the Fischer and Bartoli syntheses, namely harsh reaction conditions and limited functional group tolerance.[6]

Modern Synthetic Strategies: The Era of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[2][16] Palladium- and rhodium-catalyzed reactions have been particularly impactful.[17][18]

Palladium-Catalyzed Cross-Coupling and Annulation

Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, have become indispensable tools for constructing the 7-azaindole core.[18][19][20] A common and powerful strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[18][21]

Causality Behind Experimental Choices: This two-step approach is highly modular, allowing for the introduction of diversity at the C2 position of the 7-azaindole through the choice of the alkyne coupling partner. The Sonogashira coupling itself is a robust reaction, tolerant of a wide range of functional groups. The subsequent cyclization is often promoted by a base, such as potassium tert-butoxide, and can sometimes be facilitated by additives like crown ethers to enhance the reactivity of the base.[21]

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization [21]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and a base such as triethylamine (3.0 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation of Intermediate: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude 2-amino-3-(alkynyl)pyridine is purified by column chromatography.

  • Cyclization: The purified 2-amino-3-(alkynyl)pyridine (1.0 eq) is dissolved in toluene. Potassium tert-butoxide (1.2 eq) and 18-crown-6 (0.1 eq) are added, and the mixture is heated to 65 °C.

  • Final Work-up and Purification: After completion of the reaction, the mixture is cooled, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic phase is dried, concentrated, and the resulting 2-substituted 7-azaindole is purified by column chromatography.

Starting Alkyne Product Yield of Cyclization (%)
Phenylacetylene2-Phenyl-7-azaindole95
1-Hexyne2-Butyl-7-azaindole92
Cyclohexylacetylene2-Cyclohexyl-7-azaindole94
Trimethylsilylacetylene2-(Trimethylsilyl)-7-azaindole90
Table 1: Representative yields for the cyclization step in the synthesis of 2-substituted 7-azaindoles. Data adapted from Mattos et al., Synthesis, 2007.[21]
Rhodium-Catalyzed C-H Activation and Annulation

More recently, rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of 7-azaindoles.[18][22] This approach typically involves the reaction of a 2-aminopyridine derivative with an alkyne, where the rhodium catalyst directs the activation of the C-H bond at the 3-position of the pyridine ring, followed by annulation with the alkyne.[6]

Causality Behind Experimental Choices: A key challenge in this transformation is the potential for the Lewis basic aminopyridine starting material to coordinate to and deactivate the metal catalyst.[22] This is often overcome by using an N-protected aminopyridine (e.g., with a pivaloyl or acetyl group) and by the addition of a silver salt (e.g., Ag₂CO₃ or AgSbF₆) as an oxidant.[6][18] Density functional theory (DFT) studies have shown that the Ag⁺ cation can oxidize Rh(III) intermediates, generating a more electrophilic and reactive cationic Rh species that facilitates the C-H activation and subsequent steps of the catalytic cycle.[22][23]

Mechanistic Pathway: Rh(III)-Catalyzed Synthesis of 7-Azaindole

Rh_Catalysis Start 2-Aminopyridine + Alkyne CH_Activation C-H Activation Start->CH_Activation Catalyst [Cp*RhCl₂]₂ + Ag⁺ Oxidant Catalyst->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Concerted Metalation- Deprotonation (CMD) Insertion Alkyne Insertion Rhodacycle->Insertion Intermediate Seven-membered Rhodacycle Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Rh(III) catalyst Product 7-Azaindole Reductive_Elimination->Product Forms C-N bond

Caption: Key steps in the Rh(III)-catalyzed C-H activation/annulation pathway.[22][23]

Functionalization of the 7-Azaindole Core

Beyond the synthesis of the core structure, the regioselective functionalization of the 7-azaindole ring is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.[2][7] Advances in metal-catalyzed cross-coupling and C-H bond functionalization have provided powerful tools to modify the 7-azaindole scaffold at nearly every position.[2]

  • N1-Functionalization: The pyrrole nitrogen can be readily alkylated, acylated, or arylated using standard methodologies. For instance, N-acetylation can be achieved using acetic anhydride.[24]

  • C3-Functionalization: The C3 position is electron-rich and susceptible to electrophilic substitution. It can also be functionalized through directed metalation-trapping sequences or cross-coupling reactions starting from 3-halo-7-azaindoles.[25][26]

  • Pyridine Ring Functionalization (C4, C5, C6): Modifying the pyridine portion of the scaffold is often more challenging but can be achieved through nucleophilic aromatic substitution on halogenated derivatives or via modern C-H activation strategies.[27]

Conclusion and Future Perspectives

The synthesis of 7-azaindole derivatives has evolved from challenging classical procedures to highly efficient and versatile transition-metal-catalyzed methodologies. The development of C-H activation strategies, in particular, has opened new avenues for the rapid construction of complex and diverse 7-azaindole libraries. As our understanding of organometallic catalysis deepens, we can anticipate the emergence of even more sophisticated and sustainable synthetic methods, such as those employing photoredox or enzymatic catalysis. These ongoing innovations will undoubtedly continue to fuel the discovery of novel 7-azaindole-based therapeutics and advanced materials, solidifying the enduring importance of this remarkable heterocyclic scaffold.

References

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Sources

A Technical Guide to the Exploratory Reactions of Nitrated Pyrrolopyridines: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolopyridines, also known as azaindoles, represent a class of privileged heterocyclic scaffolds due to their structural resemblance to endogenous purines, making them highly valuable in medicinal chemistry.[1][2] The introduction of a nitro group onto the pyrrolopyridine framework is a pivotal synthetic transformation. This strongly electron-withdrawing group fundamentally alters the electronic properties of the scaffold, converting it from a relatively inert aromatic system into a highly versatile intermediate ripe for a multitude of chemical explorations.[3] This guide provides an in-depth examination of the key exploratory reactions of nitrated pyrrolopyridines. We will delve into the challenges and modern solutions for their synthesis, followed by a detailed analysis of their subsequent functionalization through nucleophilic aromatic substitution, reduction to amino derivatives, modern denitrative cross-coupling reactions, and cycloadditions. Each section is grounded in mechanistic principles, providing field-proven insights and detailed experimental protocols to empower researchers in the synthesis of novel and complex molecular architectures for drug discovery.

Part 1: The Strategic Importance of Pyrrolopyridine Nitration

The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a pyrrole ring with a pyridine ring gives rise to six possible isomers of pyrrolopyridine.[4] These structures are of immense interest to the scientific community as they are considered bioisosteres of both indoles and purines.[5] This mimicry allows them to effectively interact with biological targets, particularly the ATP-binding sites of kinases.[1][2] Consequently, the pyrrolopyridine nucleus is at the core of numerous biologically active molecules and approved therapeutics, including the successful kinase inhibitor vemurafenib, used in the treatment of melanoma.[1] The ability to strategically functionalize this core scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The Nitro Group: A Transformative Functional Handle

The introduction of a nitro group (–NO₂) is more than a simple substitution; it is a strategic decision that unlocks a diverse range of synthetic pathways. The nitro group's profound electron-withdrawing ability activates the pyrrolopyridine scaffold in several critical ways:

  • Activation for Nucleophilic Attack: It drastically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles—a reaction pathway that is typically challenging for the parent heterocycle.[3]

  • A Precursor to the Amino Group: The nitro group can be reliably reduced to a primary amine (–NH₂), a cornerstone functional group for building molecular complexity through amide bond formation, sulfonylation, and diazotization reactions.[6]

  • A Modern Cross-Coupling Partner: In a departure from classical reactivity, the nitro group can serve as an effective leaving group in various transition-metal-catalyzed cross-coupling reactions, providing a powerful alternative to traditional haloarene electrophiles.[7]

  • Dienophile Activation: By reducing the electron density, the nitro group enhances the dienophilic character of the ring system, enabling participation in cycloaddition reactions to construct fused polycyclic frameworks.[3]

This multifaceted reactivity makes the nitrated pyrrolopyridine a central hub for the divergent synthesis of compound libraries in drug discovery programs.

Part 2: Synthesis of Nitrated Pyrrolopyridines: Navigating the Challenges

The synthesis of nitrated pyrrolopyridines is not straightforward. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, often requiring harsh conditions.[3][8] Conversely, the pyrrole ring is electron-rich and highly sensitive to the strong acids typically used in nitration (e.g., H₂SO₄/HNO₃), which can lead to polymerization and degradation.[9][10] Therefore, the choice of nitrating agent and reaction conditions is critical to balance the opposing reactivities of the two fused rings and achieve the desired regioselectivity.

Modern methods often employ milder, non-acidic, or highly regioselective strategies to overcome these challenges.

  • Mild Nitrating Agents: Reagents like sodium nitrite in hexafluoroisopropanol (HFIP) or ceric ammonium nitrate (CAN) have been successfully used for the nitration of sensitive heterocyclic systems, including pyrrolo[2,1-a]isoquinolines, under mild conditions.[6][11]

  • Dearomatization-Rearomatization Strategy: A novel approach for the meta-nitration of pyridines involves a dearomatization step to form an intermediate that can be nitrated with an electrophilic NO₂ radical source, followed by rearomatization to yield the product.[12] This avoids the harsh conditions of classical electrophilic substitution.

Experimental Protocol: Mild Nitration of a Pyrrolopyridine Derivative

This protocol is a representative example based on methods developed for sensitive N-heterocycles.[6]

Objective: To synthesize a nitro-substituted pyrrolopyridine via direct nitration using sodium nitrite in a fluorinated alcohol medium.

Materials:

  • Pyrrolopyridine substrate (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.5 eq)

  • Hexafluoroisopropanol (HFIP) (0.2 M solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrrolopyridine substrate (1.0 eq) in HFIP, add sodium nitrite (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at ambient temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired nitrated pyrrolopyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: The Activated Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group dramatically enhances the electrophilicity of the pyrrolopyridine ring, enabling nucleophilic aromatic substitution (SNAr) reactions. This reaction is a cornerstone for introducing a wide variety of substituents.

Causality of SNAr on Nitrated Systems

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[13]

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is crucial here, as its strong -I and -R effects delocalize the negative charge, stabilizing this otherwise high-energy intermediate.

  • Elimination: A leaving group (often a halide, but can be other groups) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The activating power of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the intermediate.

Vicarious Nucleophilic Substitution (VNS)

A particularly powerful variant is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom.[14] In this reaction, the nucleophile carries its own leaving group. The process involves the addition of the nucleophile to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the nucleophilic moiety to restore aromaticity.[14] This provides a direct method for C-H functionalization, such as alkylation, of the electron-deficient nitrated ring.[14]

Workflow for SNAr/VNS Functionalization

SNAr_VNS_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_outcome Outcome Start Nitrated Pyrrolopyridine (with Leaving Group for SNAr or H for VNS) Reaction Addition-Elimination (SNAr or VNS) Start->Reaction Electrophile Nucleophile Nucleophile (Nu-H) or VNS Reagent (Nu-LG) Nucleophile->Reaction Nucleophile Product Functionalized Pyrrolopyridine Reaction->Product Forms C-Nu Bond

Caption: General workflow for the functionalization of nitrated pyrrolopyridines via SNAr or VNS pathways.

Part 4: Reduction of the Nitro Group: A Gateway to Amines

The conversion of a nitro group to an amine is one of the most reliable and high-yielding transformations in organic synthesis. This reaction unlocks access to amino-pyrrolopyridines, which are invaluable building blocks for drug development due to the versatile reactivity of the amino group.

Mechanistic Considerations for Nitro Reduction

A variety of reagents can effect this transformation, with the choice often dictated by the presence of other functional groups in the molecule (chemoselectivity).

Reducing AgentTypical ConditionsCausality & Selectivity
H₂ / Pd, Pt, or Ni H₂ gas (1-50 atm), Pd/C, MeOH or EtOHCatalytic Hydrogenation: Generally clean and high-yielding. Can also reduce alkenes, alkynes, and other sensitive groups. Requires specialized hydrogenation equipment.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, EtOH or HClMetal-Acid Reduction: A classic and robust method. Tolerates many functional groups but requires stoichiometric amounts of metal and acidic workup.
Iron Powder (Fe) Fe powder, NH₄Cl or AcOH, EtOH/H₂OMetal-Acid Reduction: Inexpensive and effective. Often used in industrial settings. The reaction is heterogeneous.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, H₂O/THFMild Reduction: Useful for substrates sensitive to harsher acidic or catalytic conditions.

The reduction proceeds through a series of intermediates (nitroso, hydroxylamine) before reaching the final amine product. The choice of reagent is a strategic decision based on balancing reactivity with the need to preserve other functionalities within the molecule.

Experimental Protocol: Catalytic Hydrogenation of a Nitropyrrolopyridine

Objective: To reduce a nitropyrrolopyridine to its corresponding amine using catalytic hydrogenation.

Materials:

  • Nitropyrrolopyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitropyrrolopyridine (1.0 eq) in MeOH.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask, and purge the atmosphere with nitrogen, followed by vacuum.

  • Introduce hydrogen gas into the flask (typically via a balloon for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amino-pyrrolopyridine.

  • The product is often pure enough for subsequent steps, but can be purified by chromatography or crystallization if necessary.

Part 5: The Nitro Group as a Modern Cross-Coupling Handle

A paradigm shift in synthetic chemistry has been the development of methods that utilize nitroarenes as electrophiles in cross-coupling reactions.[7] This denitrative coupling strategy provides a powerful and often more sustainable alternative to the use of haloarenes, as nitroarenes are readily accessible via direct nitration of the parent aromatic compounds.[7]

Denitrative Cross-Coupling Reactions

These reactions are typically catalyzed by palladium complexes with specialized phosphine or N-heterocyclic carbene (NHC) ligands. The key, and previously unprecedented, step is the oxidative addition of the palladium catalyst into the Ar–NO₂ bond.[7] Once the Ar-Pd(II) intermediate is formed, it can participate in the standard catalytic cycles of various cross-coupling reactions.

Applicable Reactions Include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[7]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7]

  • Buchwald-Hartwig Etherification: Formation of C-O bonds with alcohols.[7]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Stille Coupling: Formation of C-C bonds with organostannanes.[15]

The development of robust catalyst systems, such as those employing BrettPhos or specific NHC ligands, has been crucial for overcoming the challenges associated with the reactivity of the nitro group and achieving high efficiency.[7]

Catalytic Cycle for Denitrative Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdNO2 Ar-Pd(II)(NO₂)L₂ Pd0->ArPdNO2 Ar-NO₂ pos_oxadd OxAdd Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdNO2->ArPdR R-B(OR)₂ pos_trans Transmetal Transmetalation ArPdR->Pd0 Ar-R pos_redelim RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the denitrative Suzuki-Miyaura cross-coupling reaction.

Part 6: Summary and Future Outlook

The nitration of pyrrolopyridines is a gateway transformation that converts a stable heterocyclic core into a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group enables a diverse portfolio of subsequent reactions, including nucleophilic aromatic substitutions, reductions to key amino intermediates, and participation in modern denitrative cross-coupling reactions. These exploratory pathways provide medicinal chemists and drug development professionals with a powerful toolkit for the rapid diversification of the privileged pyrrolopyridine scaffold. As catalyst technology continues to advance, the utility of the nitro group as a strategic handle is expected to expand further, solidifying the role of nitrated pyrrolopyridines as central building blocks in the quest for novel therapeutics.

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

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  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Utility of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in medicinal chemistry. Its structure is a bioisostere of indole and, more critically, a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows 7-azaindole derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1] Consequently, this scaffold is integral to the design of numerous therapeutics for oncology, inflammatory disorders, and autoimmune diseases.[1][2][3]

Within this privileged class of compounds, 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine emerges as a particularly valuable and versatile building block. Its strategic substitution pattern—a nucleophilic pyrrole ring, a pyridine ring, a reactive nitro group, and a methyl group—provides multiple handles for synthetic diversification. The electron-withdrawing nitro group at the C5 position is the primary reactive site, serving as a precursor to a crucial amino functionality. This transformation is a gateway to constructing complex molecular architectures, particularly for potent and selective kinase inhibitors.

This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 928659-53-4
Appearance Typically a yellow to brown solid

Core Synthetic Application: A Gateway to Kinase Inhibitors

The primary strategic value of this compound lies in its role as a precursor to 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine. The reduction of the nitro group is a pivotal and often the initial step in a synthetic sequence. The resulting aniline is a versatile nucleophile, readily participating in a variety of bond-forming reactions to build the complex pharmacophores required for kinase inhibition.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors for a range of kinases, including:

  • Janus Kinase 1 (JAK1): Key mediators in cytokine signaling pathways involved in inflammatory responses.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant activation of FGFRs is implicated in various cancers.[2]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS): Over-expression of this kinase is linked to inflammatory disorders and certain cancers.[4]

  • Cyclin-Dependent Kinase 8 (CDK8): An oncogene associated with colorectal cancer.[5]

The general synthetic workflow involves the initial reduction of the nitro-azaindole, followed by coupling reactions to introduce moieties that target specific features of the kinase ATP-binding pocket.

G start 6-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine amine 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Key Intermediate) start->amine Nitro Reduction (e.g., SnCl2, H2/Pd-C) final Functionalized Kinase Inhibitors (e.g., Amides, Ureas, Diaryl-amines) amine->final C-N Bond Formation (Amidation, Buchwald-Hartwig, etc.)

Caption: General synthetic workflow using the title compound.

Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Reduction of the Nitro Group – Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

This protocol describes the robust and high-yielding reduction of the nitro group using tin(II) chloride. This method is often preferred for its effectiveness and tolerance of various functional groups. The acidic workup ensures the product is isolated as a salt, which can be easily purified before neutralization.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product r1 6-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine p1 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine r1->p1 Reflux re1 SnCl2·2H2O re2 Ethanol (EtOH) re3 Conc. HCl

Caption: Reaction scheme for nitro group reduction.

Materials & Reagents:

ReagentMW ( g/mol )MolarityAmountMoles (mmol)
This compound177.16-1.00 g5.64
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63-6.37 g28.2
Ethanol (200 proof)--30 mL-
Concentrated HCl (12 M)-12 M5 mL-
Saturated aq. NaHCO₃--~100 mL-
Ethyl Acetate (EtOAc)--150 mL-
Anhydrous Na₂SO₄--As needed-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.64 mmol) and ethanol (30 mL).

  • Reagent Addition: Stir the suspension and add tin(II) chloride dihydrate (6.37 g, 28.2 mmol, 5 equivalents) in one portion.

    • Scientist's Note: A significant excess of the reducing agent is used to ensure complete conversion of the nitro group, which is a 6-electron reduction process.

  • Reaction: Carefully add concentrated HCl (5 mL) dropwise via a pipette. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot (Rf ≈ 0.7) and the appearance of a new, more polar spot at the baseline (Rf ≈ 0.1) indicates completion.

  • Workup - Quenching and Neutralization: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: Vigorous CO₂ evolution will occur. Continue adding NaHCO₃ until the pH of the aqueous layer is ~8-9. A thick white precipitate of tin salts will form.

  • Extraction: a. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (3 x 20 mL). b. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL). c. Combine all organic layers.

  • Purification: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. b. The resulting crude solid can be purified by silica gel column chromatography (eluting with a gradient of 5% to 10% methanol in dichloromethane) to yield the pure 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a solid.

Expected Yield: 70-85%.

Protocol 2: Amide Coupling – Synthesis of a Representative Kinase Inhibitor Core

This protocol demonstrates the utility of the synthesized 5-amino-azaindole by coupling it with an activated carboxylic acid (in this case, 3,4-dichlorobenzoyl chloride) to form an amide bond, a common structural motif in many kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product r1 6-Methyl-1H-pyrrolo[2,3-b] pyridin-5-amine p1 N-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl) -3,4-dichlorobenzamide r1->p1 0 °C to RT r2 3,4-Dichlorobenzoyl chloride r2->p1 0 °C to RT re1 Pyridine re2 DCM

Caption: Amide bond formation reaction.

Materials & Reagents:

ReagentMW ( g/mol )MolarityAmountMoles (mmol)
6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine147.18-500 mg3.40
3,4-Dichlorobenzoyl chloride209.46-745 mg3.56
Dichloromethane (DCM, anhydrous)--20 mL-
Pyridine (anhydrous)79.10-0.30 mL3.74
Saturated aq. NH₄Cl--20 mL-
Brine--20 mL-
Anhydrous MgSO₄--As needed-

Procedure:

  • Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (500 mg, 3.40 mmol) in anhydrous dichloromethane (20 mL).

  • Base Addition: Add anhydrous pyridine (0.30 mL, 3.74 mmol, 1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

    • Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.

  • Acyl Chloride Addition: Add a solution of 3,4-dichlorobenzoyl chloride (745 mg, 3.56 mmol, 1.05 equivalents) in anhydrous DCM (5 mL) dropwise to the cooled reaction mixture over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes). The formation of a new, less polar product spot should be observed.

  • Workup - Quenching and Washing: a. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. b. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure amide product.

Expected Yield: 75-90%.

Conclusion

This compound is a high-value starting material for the synthesis of complex heterocyclic compounds, particularly those targeting protein kinases. The straightforward and efficient reduction of its nitro group provides access to a key 5-amino-7-azaindole intermediate, which can be readily diversified. The protocols provided herein offer reliable and well-characterized methods for leveraging this building block in drug discovery campaigns, enabling the rapid generation of novel chemical entities for biological evaluation.

References

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]

  • Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: PubMed URL: [Link]

  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: PubMed URL: [Link]

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Protocols for Functionalizing the Pyrrolo[2,3-b]pyridine Core: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1][2][3] Its structural analogy to indole allows it to act as a bioisostere, while the pyridine nitrogen imparts unique physicochemical properties that can enhance molecular interactions and improve pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of modern synthetic protocols for the functionalization of the 7-azaindole core. We will delve into the mechanistic underpinnings of key transformations, offering detailed, field-proven protocols for halogenation, metalation, C-H activation, and various cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical versatility of the 7-azaindole scaffold in their respective fields.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus is a cornerstone in the design of contemporary therapeutics, particularly as a scaffold for kinase inhibitors.[5][6] Its ability to form crucial hydrogen bonds and engage in favorable π-stacking interactions has led to its incorporation into numerous biologically active molecules.[7] The development of elegant and efficient synthetic methods to functionalize this core is therefore a highly active area of research.[1][2] Advances in metal-catalyzed chemistry have been particularly instrumental in expanding the toolbox for modifying the 7-azaindole ring system.[1][2] This guide will focus on practical and reproducible protocols that enable the precise installation of various substituents at different positions of the pyrrolo[2,3-b]pyridine core.

Strategic Functionalization of the Pyrrolo[2,3-b]pyridine Core

The functionalization of the 7-azaindole ring can be approached through several distinct strategies, each offering unique advantages in terms of regioselectivity and the types of substituents that can be introduced. The presence of the electron-deficient pyridine ring and the electron-rich pyrrole ring creates a nuanced reactivity profile that must be carefully considered when planning a synthetic route.

Diagram 1: Overview of Functionalization Strategies

G PyrroloPyridine Pyrrolo[2,3-b]pyridine (7-Azaindole) Core Halogenation Halogenation (C3, C4, C5, C6) PyrroloPyridine->Halogenation Metalation Directed Metalation (C2, C4, C6) PyrroloPyridine->Metalation CH_Activation C-H Activation (C2, C3) PyrroloPyridine->CH_Activation N_Functionalization N-Functionalization (N1, N7) PyrroloPyridine->N_Functionalization Cross_Coupling Cross-Coupling (Suzuki, Heck, Sonogashira, etc.) Halogenation->Cross_Coupling Provides Handle Metalation->Cross_Coupling Provides Handle

Caption: Key strategies for the functionalization of the 7-azaindole core.

Halogenation Protocols: Creating Handles for Cross-Coupling

Halogenation of the 7-azaindole core is a fundamental strategy for introducing a reactive handle that can be further elaborated through cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the specific halogenating agent employed.

Regioselective Bromination at the C3 Position

The C3 position of the pyrrole ring is electron-rich and thus susceptible to electrophilic aromatic substitution.

Protocol 1: C3-Bromination using Copper(II) Bromide

This protocol provides a mild and efficient method for the regioselective bromination of 7-azaindoles at the C3 position.[8]

  • Rationale: Copper(II) bromide serves as a mild source of electrophilic bromine, avoiding the harsh conditions associated with elemental bromine that can lead to side reactions and decomposition of sensitive substrates. Acetonitrile is an ideal solvent due to its ability to dissolve both the substrate and the reagent, facilitating a homogeneous reaction.

  • Step-by-Step Procedure:

    • To a solution of 7-azaindole (1.0 equiv.) in acetonitrile, add copper(II) bromide (1.1 equiv.).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative C3-Bromination Reactions

Starting MaterialProductYield (%)Reference
7-Azaindole3-Bromo-7-azaindole95[8]
2-Methyl-7-azaindole3-Bromo-2-methyl-7-azaindole92[8]

Directed Metalation: Regiocontrolled Functionalization

Directed metalation strategies offer a powerful approach to functionalize specific positions of the 7-azaindole core that are not readily accessible through other means.[9][10] This is typically achieved through the use of a directing group that positions a strong base for regioselective deprotonation.

Directed peri-Metalation of N-unprotected 7-Azaindoles

This protocol describes the metalation at the C4 position of N-unprotected 7-azaindoles by employing an in situ anionic shielding strategy.[10]

  • Rationale: The presence of a directing metalation group (DMG) at the C3 position, such as a carboxamide or sulfonamide, directs the metalation to the adjacent C4 position. The use of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial for efficient deprotonation without competing nucleophilic addition.

  • Step-by-Step Procedure:

    • To a solution of the C3-substituted 7-azaindole (1.0 equiv.) in dry tetrahydrofuran (THF) under an inert atmosphere, add LTMP (1.1 equiv.) at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add the desired electrophile (e.g., iodine, chlorotrimethylsilane) (1.2 equiv.) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Diagram 2: Directed peri-Metalation Workflow

G Start C3-Substituted 7-Azaindole Deprotonation Deprotonation with LTMP in THF at -78°C Start->Deprotonation Electrophile Quench with Electrophile (e.g., I2, TMSCl) Deprotonation->Electrophile Workup Aqueous Workup and Purification Electrophile->Workup Product C4-Functionalized 7-Azaindole Workup->Product

Caption: Workflow for directed peri-metalation of 7-azaindoles.

C-H Activation: A Modern Approach to Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including 7-azaindole.[1][2][11] These methods often employ transition metal catalysts to selectively cleave C-H bonds and forge new C-C or C-heteroatom bonds.

Rhodium(III)-Catalyzed Oxidative Annulation with Alkynes

This protocol details a rhodium(III)-catalyzed double C-H activation for the synthesis of complex, fused 7-azaindole derivatives.[12]

  • Rationale: The rhodium(III) catalyst, typically [Cp*RhCl2]2, facilitates a sequence of N-directed ortho C-H activation followed by a "roll-over" C-H activation of the pyrrole ring, leading to an oxidative annulation with an alkyne coupling partner.

  • Step-by-Step Procedure:

    • In a sealed tube, combine the N-substituted 7-azaindole (1.0 equiv.), the internal alkyne (1.2 equiv.), [Cp*RhCl2]2 (2.5 mol %), and AgSbF6 (10 mol %) in 1,2-dichloroethane (DCE).

    • Heat the reaction mixture at 100 °C for 12-24 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole core, enabling the formation of C-C, C-N, and C-O bonds.[13][14][15] These reactions typically utilize a pre-functionalized 7-azaindole (e.g., halogenated) and a suitable coupling partner.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between a halo-7-azaindole and a boronic acid or ester.[16][17][18][19]

Protocol 2: Suzuki-Miyaura Coupling of a Halo-7-Azaindole

  • Rationale: A palladium catalyst, often in combination with a phosphine ligand, facilitates the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is critical for the efficiency of the transmetalation step.

  • Step-by-Step Procedure:

    • To a degassed mixture of the halo-7-azaindole (1.0 equiv.), boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a suitable solvent system (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol %).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (as monitored by TLC).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Halo-7-azaindoleBoronic AcidProductYield (%)Reference
4-Chloro-7-azaindolePhenylboronic acid4-Phenyl-7-azaindole85[14]
2-Iodo-4-chloro-1-SEM-7-azaindole4-Methoxyphenylboronic acid4-Chloro-2-(4-methoxyphenyl)-1-SEM-7-azaindole92[17]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl derivatives of 7-azaindole.[16]

Protocol 3: Buchwald-Hartwig Amination of a Halo-7-Azaindole

  • Rationale: This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple a halo-7-azaindole with an amine. The choice of ligand is crucial for achieving high yields and preventing side reactions.

  • Step-by-Step Procedure:

    • In a glovebox, combine the halo-7-azaindole (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., RuPhos Pd G2, 2-5 mol %), and the ligand in a dry, degassed solvent like toluene.

    • Seal the reaction vessel and heat to 80-110 °C for the required time.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

N-Functionalization: Modifying the Pyrrole and Pyridine Nitrogens

Functionalization of the nitrogen atoms of the 7-azaindole core can significantly impact the molecule's properties. N1-functionalization is common, while N7-functionalization is less so but can be achieved.

N-Arylation of 7-Azaindole

N-arylation introduces an aryl group onto the pyrrole nitrogen, which can be important for modulating biological activity.[20][21][22][23]

Protocol 4: Iron-Catalyzed N-Arylation with Aryl Iodides

This protocol describes an economical and environmentally friendly method for the N-arylation of 7-azaindole using an iron catalyst in water.[20]

  • Rationale: An inexpensive iron salt, FeBr3, in combination with the ligand N,N'-dimethylethylenediamine (dmeda), forms an active catalytic species for the C-N coupling reaction. Water as a solvent makes this protocol particularly attractive from a green chemistry perspective.

  • Step-by-Step Procedure:

    • In a reaction vial, add FeBr3 (0.2 equiv.), 7-azaindole (1.0 equiv.), and potassium phosphate (2.0 equiv.).

    • Add the aryl iodide (1.5 equiv.), dmeda (0.4 equiv.), and water.

    • Seal the vial and heat the mixture at 125 °C for 18-24 hours.

    • Cool the reaction to room temperature and dilute with dichloromethane.

    • Filter the mixture and concentrate the filtrate.

    • Purify the product by column chromatography.

Conclusion

The functionalization of the pyrrolo[2,3-b]pyridine core is a rich and evolving field. The protocols detailed in this guide represent a selection of robust and widely applicable methods for the synthesis of diverse 7-azaindole derivatives. By understanding the underlying principles of these reactions, researchers can strategically design and execute synthetic routes to novel compounds with potential applications in drug discovery and materials science.

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  • (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. RSC Publishing. [Link]

  • (2018). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 20(17), 5236-5240. [Link]

  • (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link]

  • (2020). Sequential Suzuki, C−N couplings of the 7‐azaindole. ResearchGate. [Link]

  • (2022). To synthesize the azaindole based compound Suzuki coupling o. Online Inhibitor. [Link]

  • (2025). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. [Link]

  • (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition in English, 52(38), 10093-10096. [Link]

  • (2022). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(13), 5187. [Link]

  • (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • (2021). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. [Link]

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Application Notes & Protocols: Investigating 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in diseases like cancer and Alzheimer's, including Cyclin-Dependent Kinase 8 (CDK8), Glycogen Synthase Kinase-3β (GSK-3β), and Traf2 and Nck-interacting kinase (TNIK).[4][5][6]

This document provides a comprehensive guide for researchers and drug development professionals on the application of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine as a foundational molecule for the discovery and characterization of novel kinase inhibitors. The presence of a nitro group at the 5-position and a methyl group at the 6-position offers unique opportunities for synthetic elaboration. The electron-withdrawing nitro group can be readily reduced to an amine, providing a key handle for a wide array of coupling reactions to explore structure-activity relationships (SAR).[1]

Herein, we detail the necessary protocols to:

  • Evaluate the direct inhibitory potential of the title compound against a target kinase.

  • Establish a workflow for assessing the cellular activity of its derivatives.

  • Provide a framework for understanding and optimizing kinase selectivity.

Part 1: Initial Evaluation via Biochemical Kinase Assays

The first step in evaluating a potential kinase inhibitor is to measure its ability to inhibit the catalytic activity of the purified target kinase in a biochemical assay.[7] These assays directly quantify the transfer of a phosphate group from ATP to a substrate.[8] While radiometric assays using [γ-³²P]ATP are considered a gold standard, non-radioactive methods such as luminescence-based ADP detection are now widely used for their safety, scalability, and high sensitivity.[9][10]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol describes the determination of a compound's half-maximal inhibitory concentration (IC50) value, a key metric for its potency.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the kinase activity.[11]

Materials:

  • This compound (stock solution in 100% DMSO)

  • Purified recombinant target kinase

  • Specific peptide substrate for the target kinase

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, serially diluted 1:3.

  • Assay Plate Setup:

    • Transfer a small volume (e.g., 50 nL) of each compound dilution, vehicle control (DMSO), and a positive control inhibitor into the appropriate wells of a 384-well plate.

    • Prepare a "no kinase" control well containing only buffer, substrate, and ATP to determine the background signal.[12]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Add 5 µL of this master mix to each well containing the compound.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a second master mix containing ATP in the kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to ensure all remaining ATP is consumed.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the "no kinase" background from all other readings.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a known potent inhibitor as 0% activity.

  • Plot the percent inhibition against the logarithmic concentration of the compound.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile

After initial testing, promising compounds should be screened against a panel of kinases to determine their selectivity.[13] This is crucial for minimizing off-target effects.[7]

Kinase TargetIC50 (nM) for Derivative X
Target Kinase A50
Kinase B850
Kinase C>10,000
Kinase D2,500
Kinase E>10,000

Part 2: Cellular Assays for Target Engagement and Functional Effects

While biochemical assays measure direct enzyme inhibition, cell-based assays are essential to confirm that a compound can enter cells, engage its target, and exert a functional effect in a physiological context.[14]

Protocol 2: Western Blot for Target Phosphorylation

This protocol assesses whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase within the cell.

Principle: Many kinases are part of signaling pathways that are activated by specific stimuli. Inhibition of the kinase will lead to a decrease in the phosphorylation of its direct substrates. This change can be detected using phospho-specific antibodies via Western blotting.[15]

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate (as a loading control).[11]

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and PVDF membranes.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 2-4 hours. Include a vehicle (DMSO) control.

  • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total, non-phosphorylated substrate to ensure equal protein loading.[11]

Protocol 3: Cell Viability/Proliferation Assay

This protocol measures the compound's effect on the growth and survival of cancer cells, which is often a downstream consequence of inhibiting an oncogenic kinase.

Principle: The MTT or CellTiter-Glo® assays are used to assess cell viability. The MTT assay measures the metabolic activity of living cells via the reduction of a yellow tetrazolium salt to purple formazan crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line whose survival is dependent on the target kinase.

  • 96-well clear or opaque plates (for MTT and CellTiter-Glo®, respectively).

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • DMSO to solubilize formazan crystals (for MTT).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout (MTT):

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[11]

  • Assay Readout (CellTiter-Glo®):

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the log concentration of the compound.

Part 3: Visualization of Key Concepts and Workflows

Signaling Pathway Inhibition

The diagram below illustrates the fundamental concept of a kinase inhibitor blocking a signaling cascade, leading to a measurable downstream effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Signal Transduction Inhibitor 6-Methyl-5-nitro-1H- pyrrolo[2,3-B]pyridine Derivative Inhibitor->Kinase

Caption: Inhibition of a target kinase blocks substrate phosphorylation.

Experimental Workflow for Inhibitor Characterization

This workflow outlines the logical progression from initial biochemical screening to cellular validation.

G A Start: 6-Methyl-5-nitro- 1H-pyrrolo[2,3-B]pyridine B Biochemical Screen (e.g., ADP-Glo Assay) A->B C Determine IC50 B->C D Is IC50 < 1µM? C->D E Cellular Phosphorylation Assay (Western Blot) D->E Yes I Stop or Redesign D->I No F Cell Viability Assay (MTT / CTG) E->F G Kinase Selectivity Profiling F->G H Lead Optimization (SAR Studies) G->H

Caption: A typical workflow for kinase inhibitor discovery.

References

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Application Notes and Protocols for the Synthesis and Evaluation of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a multitude of biological targets.[1] This has led to its incorporation into several FDA-approved drugs. In the realm of oncology, the 7-azaindole core is particularly prominent in the design of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole framework can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of potent and selective inhibitors.[1]

This guide provides a comprehensive overview of the synthesis of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the development of novel anticancer agents. We will further explore its derivatization and provide detailed protocols for the biological evaluation of the resulting compounds. The introduction of the nitro group at the 5-position serves a dual purpose: it can modulate the electronic properties of the molecule, potentially influencing its biological activity, and it provides a versatile chemical handle for further diversification of the scaffold. Nitroaromatic compounds themselves have been investigated as potential anticancer agents, with mechanisms often linked to their bioreduction in hypoxic tumor environments or their ability to act as alkylating agents.[4][5][6]

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target compound can be approached in a logical, multi-step sequence. A plausible and efficient route involves the initial construction of the 6-methyl-7-azaindole core, followed by regioselective nitration.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-5-methylpyridine B 2-Amino-3-iodo-5-methylpyridine A->B Iodination (NIS, MeCN) C 2-Amino-5-methyl-3-(trimethylsilylethynyl)pyridine B->C Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N) D 6-Methyl-1H-pyrrolo[2,3-b]pyridine C->D Cyclization (TBAF, THF) E This compound D->E Nitration (HNO3, TFAA)

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established methods for the synthesis of substituted 7-azaindoles.

Step 1a: Iodination of 2-Amino-5-methylpyridine

  • Rationale: Introduction of an iodine atom at the 3-position is a prerequisite for the subsequent Sonogashira coupling. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic rings.

  • Procedure:

    • To a solution of 2-amino-5-methylpyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-5-methylpyridine.

Step 1b: Sonogashira Coupling

  • Rationale: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the iodinated pyridine and trimethylsilylacetylene, introducing the alkyne necessary for the subsequent cyclization.

  • Procedure:

    • To a solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.

Step 1c: Cyclization to 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The removal of the trimethylsilyl protecting group with a fluoride source like tetrabutylammonium fluoride (TBAF) generates a terminal alkyne, which undergoes an intramolecular cyclization to form the pyrrole ring of the 7-azaindole scaffold.

  • Procedure:

    • Dissolve 2-amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in tetrahydrofuran (THF).

    • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
  • Rationale: The nitration of the 7-azaindole ring is directed to the electron-rich 5-position. A mixture of nitric acid and trifluoroacetic anhydride (TFAA) is an effective nitrating system for pyridine-like heterocycles.[7]

  • Procedure:

    • Cool a solution of trifluoroacetic anhydride (10 eq) to 0 °C in an ice bath.

    • Slowly add 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the cooled TFAA.

    • After stirring for 15 minutes, add concentrated nitric acid (2.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

PART 2: Derivatization Strategies for Anticancer Drug Discovery

The this compound core is a versatile starting material for creating a library of diverse compounds for anticancer screening. A key strategy involves the reduction of the nitro group to an amine, which can then be functionalized through various coupling reactions.

Derivatization Workflow

Derivatization Workflow A 6-Methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine B 5-Amino-6-methyl- 1H-pyrrolo[2,3-b]pyridine A->B Reduction (e.g., SnCl2, H2/Pd-C) C Amide Derivatives B->C Amide Coupling (R-COOH, EDC, HOBt) D Sulfonamide Derivatives B->D Sulfonylation (R-SO2Cl, Pyridine) E Urea Derivatives B->E Urea Formation (R-NCO)

Caption: Key derivatization pathways from the 5-amino-6-methyl-7-azaindole intermediate.

Protocol 3: Reduction of the Nitro Group
  • Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry. Tin(II) chloride is a reliable reagent for this purpose, offering good yields under mild conditions. Catalytic hydrogenation is another common and clean method.

  • Procedure (using SnCl₂):

    • Suspend this compound (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor by TLC. After completion, cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Filter the resulting precipitate and extract the filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.

Protocol 4: Synthesis of Amide Derivatives
  • Rationale: Amide bond formation is a robust and widely used reaction to introduce a variety of substituents. Standard peptide coupling reagents like EDC and HOBt facilitate this transformation under mild conditions.

  • Procedure:

    • To a solution of a carboxylic acid (1.1 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

PART 3: Biological Evaluation Protocols for Anticancer Activity

Once a library of derivatives has been synthesized, their potential as anticancer agents needs to be evaluated. This typically involves a tiered approach, starting with in vitro cytotoxicity screening, followed by more specific assays such as kinase inhibition.

Protocol 5: MTT Assay for Cell Viability and Cytotoxicity
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9] The intensity of the color is directly proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Presentation
Compound IDR-Group (Amide)IC₅₀ (µM) on A549IC₅₀ (µM) on MCF-7
Lead-01 Phenyl5.27.8
Lead-02 4-Chlorophenyl1.82.5
Lead-03 3,4-Dimethoxyphenyl12.515.1
Doxorubicin (Positive Control)0.10.2

Note: The data presented in this table is hypothetical and serves as an example of how to present screening results.

Protocol 6: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Rationale: Since the 7-azaindole scaffold is a known kinase hinge-binder, it is crucial to assess the ability of the synthesized derivatives to inhibit specific kinases that are relevant to cancer (e.g., EGFR, BRAF, VEGFR). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[4][7] They measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of kinase inhibition.

  • Materials:

    • Recombinant kinase of interest.

    • Specific kinase substrate peptide.

    • ATP.

    • Synthesized compounds.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

    • In a 96-well plate, add the test compound, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Inhibition Assay Workflow

Kinase Assay Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, kinase, and substrate to well A->B C Initiate reaction with ATP (Incubate) B->C D Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP and generate light (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The synthetic routes and biological evaluation protocols outlined in this guide provide a robust framework for the discovery and development of novel anticancer agents based on the this compound scaffold. The versatility of this core structure, combined with the detailed methodologies for assessing its biological activity, offers a powerful platform for medicinal chemists and cancer researchers. Promising lead compounds identified through these assays can be further investigated through more advanced preclinical studies, including mechanism of action studies, in vivo efficacy in animal models, and pharmacokinetic profiling, to ultimately translate these chemical entities into potential clinical candidates.

References

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  • Silva Lopes, M., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

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  • Wang, X., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7985–7994. [Link]

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Application Notes and Protocols for High-Throughput Screening of Pyrrolo[2,3-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain.[2] The strategic placement of a nitrogen atom at the 7-position of the indole ring system confers unique physicochemical properties, including an enhanced ability to act as a hydrogen bond donor and acceptor.[3] This facilitates a bidentate hydrogen bond interaction with the kinase hinge region, a critical determinant of binding affinity and inhibitory potency.[4] This structural feature has been instrumental in the development of numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[3][4]

This guide provides a comprehensive framework for the development of robust biochemical assays tailored for the high-throughput screening (HTS) of compound libraries based on the pyrrolo[2,3-b]pyridine scaffold. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for a luminescence-based kinase assay, and discuss the critical aspects of data analysis and assay validation to ensure scientific rigor. The primary targets of focus for this application note are kinases frequently modulated by pyrrolo[2,3-b]pyridine derivatives, including Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[5][6][7]

PART 1: Assay Selection and Principles

The initial and most critical step in developing a screening campaign is the selection of an appropriate assay technology. For kinase targets, the goal is to accurately measure the enzymatic activity, which is the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibition of this process by a compound is the primary readout. For HTS, the assay must be sensitive, reproducible, scalable to a high-density format (e.g., 384- or 1536-well plates), and cost-effective.

Rationale for a Luminescence-Based ADP Detection Assay

Among the various available technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), luminescence-based assays that quantify the amount of ADP (adenosine diphosphate) produced in the kinase reaction offer a universal and robust platform.[8][9] The core principle is that the amount of ADP generated is directly proportional to the kinase activity.

The ADP-Glo™ Kinase Assay is a prime example of such a system.[10] It is a two-step process:

  • Termination of Kinase Reaction and ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial as high background ATP levels would interfere with the subsequent ADP detection.

  • ADP to ATP Conversion and Luminescence Generation: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a light signal that is proportional to the initial amount of ADP.[11]

This "glow-type" luminescent signal is highly stable, allowing for batch processing of plates, a significant advantage in HTS workflows.[12]

Alternative Assay Technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another powerful and widely used technology for kinase assays.[13][14] It combines the principles of FRET with time-resolved fluorescence measurement to reduce assay interference and increase the signal-to-noise ratio.[13] In a typical kinase TR-FRET assay, a lanthanide-labeled antibody (donor) that specifically recognizes the phosphorylated substrate is used in conjunction with an acceptor-labeled substrate.[15] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[15]

While TR-FRET offers high sensitivity, the ADP-Glo™ system provides a more universal approach as it does not require a specific phospho-antibody for each substrate, making it highly adaptable for screening against various kinases.

PART 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for a biochemical kinase assay using the ADP-Glo™ technology. The protocol is designed for a 384-well plate format, which is standard for HTS.

Materials and Reagents
ReagentSupplierCatalog Number
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human Kinase (e.g., TNIK, FGFR1, GSK-3β)Carna Biosciences, Inc.Varies by kinase
Kinase-specific SubstrateCarna Biosciences, Inc.Varies by kinase
ATP, Ultra-PurePromegaIncluded in V9101
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)In-house preparationN/A
Pyrrolo[2,3-b]pyridine Compound LibraryVarious suppliersVaries
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
DMSO, ACS GradeSigma-AldrichD2650
384-well, white, flat-bottom platesCorning3573
Workflow Overview

The following diagram illustrates the overall workflow for the screening assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Compound Dilution Dispense_Compound Dispense Compounds (2.5 µL) Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Dispense_Kinase Add Kinase/Substrate Mix (2.5 µL) Reagent_Prep->Dispense_Kinase Start_Reaction Initiate with ATP (5 µL) Dispense_Kinase->Start_Reaction Incubate_Kinase Incubate @ RT (60 min) Start_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (5 µL) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate @ RT (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection Add Detection Reagent (10 µL) Incubate_Stop->Add_Detection Incubate_Luminescence Incubate @ RT (30-60 min) Add_Detection->Incubate_Luminescence Read_Plate Read Luminescence Incubate_Luminescence->Read_Plate

Caption: High-throughput screening workflow using the ADP-Glo™ Kinase Assay.

Detailed Protocol: Screening of Pyrrolo[2,3-b]pyridine Compounds

Causality Behind Experimental Choices: The volumes and concentrations specified are optimized for a 384-well format to conserve reagents while maintaining a robust signal. The two-step addition of the detection reagents ensures that the kinase reaction is effectively stopped before the luminescent signal is generated, preventing any potential artifacts.

Step 1: Reagent Preparation

  • Compound Plating: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Using an acoustic liquid handler, transfer a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate. This will result in a final compound concentration range appropriate for determining IC₅₀ values.

  • Control Wells:

    • Negative Control (0% Inhibition): Add DMSO only to these wells. This represents the uninhibited kinase activity.

    • Positive Control (100% Inhibition): Add a known, potent inhibitor (e.g., Staurosporine) at a concentration sufficient to completely inhibit the kinase (e.g., 10 µM).

  • Kinase Reaction Mix: Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development but are typically in the low nanomolar and micromolar range, respectively.

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final ATP concentration in the assay should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

Step 2: Kinase Reaction

  • Initiate the Reaction: To all wells of the assay plate (containing the pre-dispensed compounds), add 5 µL of the 2X kinase/substrate solution.

  • Start the Phosphorylation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

Step 3: ADP Detection

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.[12] Mix the plate on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 40 minutes.[12]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix the plate on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes. The luminescent signal is stable for several hours.[12]

Step 4: Data Acquisition

  • Read Luminescence: Measure the luminescence signal using a plate reader (e.g., BMG LABTECH CLARIOstar or similar). An integration time of 0.5 to 1 second per well is typically sufficient.

PART 3: Data Analysis and Assay Validation

Calculation of Percent Inhibition

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

Where:

  • RLU_compound is the relative light unit from a well containing a test compound.

  • RLU_negative_control is the average RLU from the DMSO-only wells.

  • RLU_positive_control is the average RLU from the high-concentration inhibitor wells.

IC₅₀ Determination

The percent inhibition data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve with a variable slope is fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism). The IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from this curve.

Assay Validation: The Z'-Factor

To ensure the quality and reliability of the HTS assay, a statistical parameter called the Z'-factor (Z-prime) is calculated.[16] The Z'-factor provides a measure of the separation between the signals of the positive and negative controls in relation to their variability.[17]

The formula for the Z'-factor is:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.

  • Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is highly reliable for HTS.
0 to 0.5AcceptableThe assay is marginal and may require optimization.
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[18]

A Z'-factor of ≥ 0.5 is the generally accepted standard for a robust HTS assay.

PART 4: Target-Specific Considerations and Pathway Visualization

The pyrrolo[2,3-b]pyridine scaffold has shown efficacy against a range of kinases involved in critical signaling pathways. Understanding these pathways is essential for interpreting screening results and prioritizing hits for further development.

TNIK and the Wnt Signaling Pathway

TNIK is a key regulator of the Wnt signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancers, particularly colorectal cancer.[19][20] TNIK phosphorylates TCF4, a transcription factor, leading to the activation of Wnt target genes.[21] Inhibiting TNIK with pyrrolo[2,3-b]pyridine-based compounds can block this signaling cascade.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Complex Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Axin_APC Axin/APC/ β-catenin Complex Dishevelled->Axin_APC inhibits GSK3b GSK-3β beta_catenin β-catenin Axin_APC->beta_catenin leads to degradation Proteasome Proteasome beta_catenin->Proteasome TCF4 TCF4 beta_catenin->TCF4 translocates & complexes with TNIK TNIK TNIK->TCF4 phosphorylates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->Gene_Expression activates Nucleus Nucleus Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK inhibits

Caption: Simplified Wnt/TNIK signaling pathway and the point of inhibition.

FGFR Signaling in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1][8] Dysregulation of FGFR signaling through mutations, amplifications, or translocations is a known driver in various cancers, including bladder and lung cancer.[3][22]

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR binds & dimerizes RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR inhibits autophosphorylation

Caption: Key FGFR signaling pathways and the inhibitory action of compounds.

GSK-3β in Neurodegenerative Diseases

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease.[23] It contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and is also involved in the processing of amyloid precursor protein (APP), which can lead to the formation of amyloid-beta plaques.[24][25] Inhibition of GSK-3β is therefore a promising therapeutic strategy.

GSK3b_Pathway Upstream Upstream Signals (e.g., Wnt, PI3K/AKT) GSK3b GSK-3β Upstream->GSK3b regulates Tau Tau Protein GSK3b->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3b->APP modulates processing pTau Hyperphosphorylated Tau Tau->pTau Abeta Amyloid-beta (Aβ) Production APP->Abeta NFT Neurofibrillary Tangles (NFTs) pTau->NFT Plaques Amyloid Plaques Abeta->Plaques Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3b inhibits

Caption: Role of GSK-3β in Alzheimer's disease pathology and inhibition point.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. The development of a robust, reliable, and scalable screening assay is paramount to successfully identifying potent lead compounds from large chemical libraries. The luminescence-based ADP-Glo™ assay described herein offers a universal and sensitive platform for such endeavors. By carefully optimizing and validating the assay, researchers can confidently screen for inhibitors of key kinases like TNIK, FGFR, and GSK-3β, paving the way for the development of next-generation targeted therapeutics.

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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide for researchers and process chemists on the development of a scalable synthesis for 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. We will explore a logical two-step synthetic strategy, beginning with the construction of the 6-methyl-7-azaindole precursor, followed by a detailed examination of its selective nitration. The core focus of this guide is to address the critical safety and control parameters essential for transitioning this synthesis from bench-scale to pilot-plant production, with a particular emphasis on managing the exothermic nature of the nitration step.[3]

Introduction and Strategic Overview

The this compound is a valuable intermediate. The methyl group at the 6-position modifies the electronic properties and steric profile of the parent 7-azaindole scaffold, while the nitro group at the 5-position serves as a versatile synthetic handle for further chemical elaboration, most commonly through reduction to the corresponding amine. This amine can then be used in a variety of coupling reactions to build molecular complexity.

Our proposed synthetic strategy is bifurcated into two primary stages:

  • Stage 1: Synthesis of the Precursor, 6-Methyl-1H-pyrrolo[2,3-b]pyridine. This involves constructing the core heterocyclic system.

  • Stage 2: Electrophilic Nitration. This is the key transformation to install the nitro group at the C5 position. This stage presents the most significant scale-up challenges due to safety considerations.

The selection of this strategy is based on the need for convergent and reliable transformations that can be robustly controlled at a larger scale.

cluster_0 Overall Synthetic Strategy start Commercially Available Starting Materials precursor Stage 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine start->precursor Heterocycle Formation nitration Stage 2: Electrophilic Nitration precursor->nitration Key Functionalization product Final Product: This compound nitration->product Isolation & Purification

Caption: High-level overview of the two-stage synthetic approach.

Stage 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 7-azaindole core can be accomplished through various established methods.[4][5] For the 6-methyl substituted analog, a robust approach is a variation of the Madelung or Fischer indole synthesis, starting from an appropriately substituted pyridine precursor.

Rationale for Synthetic Route

We propose a route starting from 2-amino-5-methylpyridine. This approach is advantageous due to the commercial availability of the starting material and the reliability of the subsequent cyclization chemistry. The reaction sequence involves the protection of the amino group, followed by a base-catalyzed cyclization.

Proposed Experimental Protocol (Lab-Scale)

Step 1a: Acetylation of 2-Amino-5-methylpyridine

  • To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as pyridine or toluene, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetamido-5-methylpyridine.

Step 1b: Cyclization to 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • In a flame-dried, multi-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 2-acetamido-5-methylpyridine (1.0 eq) to a solution of potassium tert-butoxide (3.0-4.0 eq) in an anhydrous high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or diphenyl ether.

  • Heat the mixture to 180-220 °C under an inert atmosphere (Nitrogen or Argon).

  • Maintain the temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

  • Neutralize the mixture with an acid (e.g., 2M HCl) and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-Methyl-1H-pyrrolo[2,3-b]pyridine.

Stage 2: Scale-Up Nitration and Safety Considerations

The nitration of an electron-rich heterocyclic system is a highly exothermic and potentially hazardous reaction that requires stringent controls, especially during scale-up.[6][7] The reduced surface-area-to-volume ratio in larger reactors significantly hampers heat dissipation, increasing the risk of a thermal runaway.[3][8]

Causality Behind Reagent and Condition Selection

The substrate, 6-methyl-7-azaindole, presents a challenge for regioselective nitration. The pyrrole ring is activated towards electrophilic substitution, while the pyridine ring is deactivated. Nitration is expected to occur on the pyrrole ring at the C3 position or on the pyridine ring at the C5 position. Literature on similar systems suggests that nitration at C5 is achievable under carefully controlled conditions.

Choice of Nitrating Agent:

  • Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating agent. While effective, the strong acidity can lead to degradation of the acid-sensitive pyrrole ring. The high exothermicity requires exceptional cooling capacity on scale.

  • Fuming Nitric Acid: A potent but hazardous option. Its use necessitates specialized equipment and handling procedures.[6]

  • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a potent electrophile, trifluoroacetyl nitrate. It can be effective at lower temperatures but requires careful control of the addition of nitric acid to the TFAA.[9][10]

  • Potassium Nitrate in Sulfuric Acid: This is often a milder and more controllable alternative to mixed acid, generating the nitronium ion in situ. This is our recommended starting point for process development due to its improved safety profile.

Critical Safety Parameters for Scale-Up

Before any scale-up is attempted, a thorough hazard evaluation is mandatory.[11]

  • Reaction Calorimetry (RC1): Use a reaction calorimeter to determine the heat of reaction (ΔHr), heat flow, and the maximum temperature of the synthesis reaction (MTSR) under proposed process conditions. This data is non-negotiable for safe scale-up.[6]

  • Controlled Addition: The nitrating agent must be added sub-surface at a slow, controlled rate. The addition rate should be tied to the reactor's cooling capacity to ensure the temperature does not exceed the set point.

  • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a calibrated probe. The external jacket temperature is not a reliable indicator of the bulk reaction temperature during a potent exotherm.[8]

  • Agitation: Efficient mixing is critical to prevent localized "hot spots" where the concentration of the nitrating agent is high, which can initiate a runaway reaction.

  • Quenching Strategy: Develop and test a robust quenching procedure. A rapid quench with a pre-cooled, well-agitated solution may be necessary in an emergency.

cluster_1 Scale-Up Nitration Workflow a Hazard Evaluation (Reaction Calorimetry, DSC) b Small-Scale Test Reaction (1-5g) a->b c Define Process Safety Limits (Max Temp, Addition Rate) b->c d Pilot Plant Reactor Setup (Calibrated Probes, Baffles) c->d e Controlled Reagent Addition (Sub-surface, Slow Rate) d->e f Continuous Monitoring (Internal Temp, Agitation) e->f g Controlled Workup & Isolation f->g h Final Product Analysis g->h

Caption: A workflow emphasizing safety checkpoints for scale-up.

Detailed Scale-Up Protocol (Proposed)

This protocol is a representative guide and must be validated at a small scale before attempting a large-scale run.

ParameterSpecification
Reactants
6-Methyl-1H-pyrrolo[2,3-b]pyridine1.0 eq
Concentrated Sulfuric Acid (98%)~10 volumes (e.g., 10 L per kg of starting material)
Potassium Nitrate1.05 - 1.2 eq
Equipment
ReactorGlass-lined or Hastelloy reactor with appropriate cooling capacity
AgitatorBaffled, variable-speed agitator (e.g., retreat curve or pitched blade)
Temperature ProbeCalibrated, inert internal thermocouple
Addition Funnel/PumpFor solids, a powder dispenser; for liquids, a controlled-rate pump
Step-by-Step Methodology
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Substrate: Charge the concentrated sulfuric acid to the reactor and begin agitation. Cool the acid to an internal temperature of -5 °C to 0 °C.

  • Dissolution: Slowly add the 6-Methyl-1H-pyrrolo[2,3-b]pyridine portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until a homogeneous solution is obtained.

  • Nitration: Begin the portion-wise addition of potassium nitrate at a rate that maintains the internal temperature at ≤ 0 °C. This is the most critical step. Monitor the heat flow continuously. The total addition time should be no less than 2-4 hours, depending on scale and cooling efficiency.

  • Reaction Hold: After the addition is complete, hold the reaction mixture at 0 °C for an additional 1-2 hours, monitoring for completion by withdrawing aliquots for LC-MS analysis.

  • Controlled Quench: In a separate vessel, prepare a well-agitated mixture of ice and water. Slowly transfer the reaction mixture into the ice/water slurry, ensuring the quench temperature does not rise significantly.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with a base (e.g., 50% NaOH or solid Na₂CO₃) to a pH of ~8-9, maintaining a low temperature. Extract the aqueous layer multiple times with a suitable solvent like dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography for higher purity.

Conclusion

The scale-up synthesis of this compound is a feasible but challenging endeavor that hinges on a deep understanding and respect for the process safety of electrophilic nitration. The proposed two-stage strategy provides a logical pathway, but its successful implementation requires rigorous process hazard analysis, particularly through reaction calorimetry, before proceeding beyond the lab scale. By adhering to the principles of controlled reagent addition, continuous monitoring, and efficient heat management, researchers and drug development professionals can safely and effectively produce this valuable chemical intermediate.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Scale-up Reactions. Division of Research Safety - University of Illinois.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
  • Direct nitration of five membered heterocycles.

Sources

Application Note: Strategic Derivatization of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, often leading to enhanced binding affinity and improved physicochemical properties in drug candidates.[1] The 7-azaindole core is particularly prominent in the development of kinase inhibitors, where it can form crucial hydrogen bond interactions with the kinase hinge region.[1][2] The 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a key intermediate, offering multiple strategic points for chemical modification to explore the structure-activity relationships (SAR) of novel therapeutic agents.

This application note provides a detailed guide for the derivatization of this compound. It outlines protocols for the selective modification of the nitro group, the methyl group, and the pyrrole and pyridine rings, enabling the generation of diverse chemical libraries for SAR studies. The rationale behind key experimental choices and self-validating protocols are provided to ensure scientific rigor and reproducibility.

Strategic Derivatization Points

The this compound scaffold presents several opportunities for chemical diversification. The primary sites for modification include:

  • The 5-nitro group: Reduction to an amino group provides a key handle for a wide range of amide coupling and sulfonylation reactions.

  • The 6-methyl group: Functionalization through oxidation or halogenation allows for the introduction of various substituents.

  • The N1-position of the pyrrole ring: Alkylation or arylation can modulate lipophilicity and introduce additional binding interactions.

  • The pyridine and pyrrole rings: Cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at various positions, provided a suitable handle (e.g., a halogen) is present.

The following sections detail specific protocols for derivatization at these key positions.

Part 1: Derivatization via Reduction of the Nitro Group

The reduction of the 5-nitro group to a 5-amino group is a critical first step for a vast array of subsequent derivatizations. The resulting aniline is a versatile nucleophile for the synthesis of amides, sulfonamides, ureas, and other functionalities.

Protocol 1.1: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups.[3] Palladium on carbon (Pd/C) is a common choice, but Raney Nickel can be advantageous when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides.[3]

Rationale: This method is often high-yielding and avoids the use of stoichiometric metal reductants, simplifying purification. The choice of catalyst can be critical for chemoselectivity.

Experimental Protocol:

  • Reaction Setup: In a high-pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 1.2: Amide Bond Formation

The resulting 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate for creating a library of amide analogs.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of coupling agents like T3P (Propylphosphonic Anhydride) offers a reliable and efficient method for this transformation.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add the desired carboxylic acid (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Coupling Agent Addition: Add T3P (50% solution in ethyl acetate, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Workflow for Nitro Group Reduction and Subsequent Amidation

G start This compound reduction Nitro Group Reduction (e.g., H2, Pd/C) start->reduction amine_intermediate 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine reduction->amine_intermediate amide_coupling Amide Coupling (Carboxylic Acid, T3P, DIPEA) amine_intermediate->amide_coupling amide_library Library of Amide Derivatives amide_coupling->amide_library

Caption: Workflow for generating amide derivatives from this compound.

Part 2: Derivatization of the Pyrrole and Pyridine Rings

Modern cross-coupling reactions provide powerful tools for the functionalization of the 7-azaindole core, enabling the introduction of a wide range of substituents.[5][6] These reactions typically require a halide or triflate handle on the ring system.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[7][8] This protocol assumes the availability of a halogenated this compound derivative.

Rationale: This palladium-catalyzed reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it highly suitable for late-stage diversification in a medicinal chemistry campaign.[7]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the halogenated this compound (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable ligand like SPhos (0.05 eq), and a base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed mixture of solvents, such as toluene and ethanol (1:1).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Parameter Condition Reference
Catalyst Pd₂(dba)₃[7]
Ligand SPhos[7]
Base Cs₂CO₃[7]
Solvent Toluene/Ethanol (1:1)[7]
Temperature 60 °C[7]

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling.

General Scheme for Suzuki-Miyaura Cross-Coupling

G start Halogenated 6-Methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine reagents Aryl/Alkyl Boronic Acid Pd Catalyst, Ligand, Base start->reagents product Derivatized Product reagents->product

Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.

Part 3: N-Alkylation of the Pyrrole Ring

Modification at the N1 position of the pyrrole ring can significantly impact the molecule's properties. N-alkylation is a straightforward method to introduce a variety of alkyl groups.

Protocol 3.1: N-Alkylation using a Strong Base

Rationale: The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the pyrrole nitrogen, facilitating a clean reaction with an alkyl halide.[9]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Stir the mixture at 0 °C for 20-30 minutes, or until hydrogen evolution ceases.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

The derivatization of this compound is a key strategy for the development of novel therapeutics, particularly kinase inhibitors. This application note provides robust and versatile protocols for the modification of this important scaffold. By systematically exploring the chemical space around the 7-azaindole core, researchers can effectively conduct SAR studies to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The provided protocols, rooted in established chemical principles, offer a solid foundation for the synthesis of diverse libraries of 7-azaindole derivatives.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • RSC Publishing. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Figshare. (2016). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Retrieved from [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG.... Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PrepChem.com. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Modern Chemistry & Applications. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • University of Graz. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Retrieved from [Link]

  • PubMed. (2016). Discovery and SAR of pyrrolo[2,1-f][2][10][11]triazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2020). SYNTHESIS OF PYRROLO[1][11]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. Retrieved from [Link]

Sources

"use of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine as a chemical probe"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Versatile Synthetic Scaffold for the Development of Novel Kinase Inhibitor Probes

Audience: Researchers, medicinal chemists, and drug development professionals in chemical biology and oncology.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous clinically approved kinase inhibitors. Its structure serves as an effective bioisostere of adenine, enabling competitive binding to the ATP pocket of a wide range of protein kinases. This application note details the strategic use of This compound as a pivotal starting material for the synthesis of chemical probes targeting protein kinases. We present the scientific rationale for its design, its key physicochemical properties, and detailed, field-proven protocols for its chemical modification. The core utility of this compound lies in its strategically placed nitro group, which serves as a versatile chemical handle for diversification. By following the outlined synthetic and validation workflows, researchers can efficiently generate libraries of novel 7-azaindole derivatives for screening and development of potent and selective kinase inhibitors.

Scientific Rationale & Design Strategy

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The 7-azaindole framework is a cornerstone of modern kinase inhibitor design. Its bicyclic structure mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a hallmark of many Type I and Type II kinase inhibitors. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, a feature that distinguishes it from indole and can be exploited to achieve target selectivity and improved physicochemical properties. Several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib and the multi-kinase inhibitor Pexidartinib, validate the therapeutic potential of this scaffold.[1]

Strategic Importance of the 6-Methyl and 5-Nitro Substituents

The subject of this guide, this compound, is not an end-product probe but a strategically designed starting material. The substituents are placed for specific functions:

  • 5-Nitro Group: This powerful electron-withdrawing group is the key to the scaffold's utility. It is readily reduced to a 5-amino group, which provides a nucleophilic site for a wide array of subsequent chemical coupling reactions. This position is a common vector for introducing side chains that explore deeper regions of the ATP pocket, often conferring potency and selectivity.

  • 6-Methyl Group: This group subtly modulates the electronic properties of the pyridine ring and provides steric definition. Its presence can influence the binding affinity and selectivity of the final compounds.

The overall strategy is to leverage the 5-nitro position as a gateway for chemical diversification to build libraries of potent and selective kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptors (FGFRs), a family of kinases implicated in cancer.[2]

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the starting material.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂(Calculated)
Molecular Weight 177.16 g/mol (Calculated)
Appearance Typically a yellow to brown solid(General Observation)
Solubility Soluble in polar organic solvents like DMF, DMSO, and moderately soluble in MeOH, EtOAc. Poorly soluble in water and non-polar solvents.(General Chemical Principles)
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. The compound is sensitive to light and air.(Standard Practice)

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Synthetic Protocols: From Scaffold to Probe Library

The transformation of this compound into a library of potential kinase inhibitors is a two-stage process: activation via reduction, followed by diversification via cross-coupling.

Diagram: Synthetic Workflow

G A Start: 6-Methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine B Protocol 1: Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) A->B C Intermediate: 5-Amino-6-methyl- 1H-pyrrolo[2,3-b]pyridine B->C D Protocol 2: Diversification via Cross-Coupling (e.g., Buchwald-Hartwig Amination) C->D E Final Products: Library of Novel Kinase Inhibitor Candidates D->E

Caption: Synthetic workflow for probe development.

Protocol 1: Reduction of the 5-Nitro Group to a 5-Amino Group

This crucial first step "activates" the scaffold for subsequent coupling reactions. Catalytic hydrogenation is a clean and effective method.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr shaker or H-Cube system

  • Inert gas (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Add this compound (1.0 eq) to a suitable hydrogenation vessel.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst (0.1 eq by weight). Causality Note: The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon contact with the solvent.

  • Solvent Addition: Add MeOH or EtOH to dissolve the starting material completely.

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with inert gas, then carefully introduce hydrogen gas to the desired pressure (typically 40-50 psi).

    • Begin vigorous agitation (shaking or stirring).

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with inert gas. Causality Note: This step is critical to prevent the catalyst from igniting upon exposure to air.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Product: The resulting solid, 5-Amino-6-methyl-1H-pyrrolo[2,3-b]pyridine, is often pure enough for the next step but can be purified by column chromatography if necessary.

Protocol 2: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] This protocol describes the coupling of the 5-amino intermediate with an aryl halide to generate a diverse library. Note: This reaction requires anhydrous, de-gassed solvents and strict inert atmosphere techniques.

Materials:

  • 5-Amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Aryl or heteroaryl bromide/iodide (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous, de-gassed solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under inert atmosphere, add the 5-amino intermediate (1.0 eq), the aryl halide (1.1 eq), the base (2.0 eq), the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, de-gassed solvent via syringe.

  • Reaction:

    • Seal the vessel tightly.

    • Heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours. Causality Note: The high temperature is necessary to drive the catalytic cycle, while the inert atmosphere protects the Pd(0) catalyst from oxidation.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired final compound.

Downstream Validation of Synthesized Probes

Once a library of compounds is synthesized, a systematic validation workflow is essential to identify promising chemical probes.

Diagram: Probe Validation Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Primary Screen: In Vitro Kinase Assay (e.g., Target Kinase @ 1µM) B Potency Determination: IC₅₀ Dose-Response (e.g., ADP-Glo Assay) A->B C Selectivity Profiling: Broad Kinase Panel Screen (e.g., KINOMEscan®) B->C D Target Engagement: Confirm binding in cells (e.g., CETSA or NanoBRET) C->D Promising Candidate E Pathway Inhibition: Western Blot for Phospho-Substrate D->E F Phenotypic Assay: Anti-Proliferation (e.g., CellTiter-Glo®) E->F

Caption: Hierarchical workflow for validating synthesized probes.

Representative Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized inhibitor compounds, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Recombinant human kinase of interest.

  • Kinase-specific substrate (peptide or protein).

  • ATP solution.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipette or liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating:

    • Create a serial dilution of your test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds, a positive control inhibitor (e.g., Staurosporine), and a vehicle control (DMSO) to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add the kinase/substrate solution to the wells containing the compounds and incubate for 5-10 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution. Causality Note: The final ATP concentration should be at or near the Km value for the specific kinase to ensure a sensitive measurement of competitive inhibition.

    • Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

  • Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M.-C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singh, R. P., & Kumar, V. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Gao, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353–22365. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved January 17, 2026, from [Link]

  • Seltzman, H. H., et al. (2012). Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Romagnoli, R., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(12), 22084-22110. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 7-azaindole scaffolds. The nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine is a critical transformation, yet it is frequently plagued by issues of low yield, poor regioselectivity, and challenging purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?

Low conversion is a frequent issue stemming from insufficiently reactive nitrating conditions or deactivation of the substrate.

  • Probable Cause A: Inadequate Nitrating Agent Strength. Your starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-methyl-7-azaindole), possesses an electron-rich pyrrole ring fused to a relatively electron-poor pyridine ring. While the pyrrole ring is activated towards electrophilic substitution, the pyridine nitrogen can be protonated by strong acids, which deactivates the entire ring system. If your nitrating system is not potent enough to overcome this, the reaction will stall.

  • Solution A: Modulating the Nitrating System. The classic mixed acid system (HNO₃/H₂SO₄) is the most common and potent choice. The sulfuric acid acts as both a solvent and a catalyst to generate a high concentration of the electrophilic nitronium ion (NO₂⁺)[1][2]. If you are using a milder system (e.g., nitric acid in acetic acid) and seeing low conversion, switching to concentrated H₂SO₄ as the solvent is the logical next step. Ensure the nitric acid is of high concentration (fuming or >90%) to minimize water content, which can inhibit the reaction[3].

  • Probable Cause B: Reaction Temperature is Too Low. While low temperatures are crucial for selectivity (see next section), excessively cold conditions can reduce the reaction rate to a point of near-stoppage, especially if a less reactive nitrating agent is used.

  • Solution B: Temperature Optimization. The ideal temperature is a balance between reaction rate and side-product formation. For mixed acid nitrations, the addition of the substrate to the acid mixture is typically done at -10 to 0 °C. After the addition is complete, the reaction may need to be allowed to warm slowly to 0-5 °C or even room temperature to proceed to completion. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the consumption of the starting material.

Question 2: I'm getting a mixture of products, and the desired 5-nitro isomer is not the major one. How can I improve regioselectivity?

Poor regioselectivity is the most significant challenge in this synthesis. Electrophilic attack can occur at several positions on both the pyrrole and pyridine rings.

  • Probable Cause A: Competing Electrophilic Attack. The C3 position on the pyrrole ring is highly activated and often the site of initial, kinetically-favored attack. However, the C5 position on the pyridine ring is the desired, thermodynamically more stable product. The reaction conditions dictate the outcome of this competition.

  • Solution A: Leveraging Acid Strength and Temperature. The choice of acid is paramount for directing the nitration. In a strongly acidic medium like concentrated H₂SO₄, the pyridine nitrogen is protonated. This event places a positive charge on the pyridine ring, strongly deactivating it towards further electrophilic attack and thereby protecting positions like C4 and C7. This deactivation funnels the nitronium ion towards the still relatively electron-rich, though slightly deactivated, pyrrole-fused ring system, favoring attack at C5. Low temperatures (e.g., -10 to 0 °C) are critical to suppress the formation of the kinetically favored C3-nitro isomer and other byproducts[4].

  • Probable Cause B: Alternative Nitrating Reagents. While mixed acid is standard, other reagents can offer different selectivity profiles. Reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) are less aggressive and may provide cleaner reactions in some cases, though potentially at the cost of reaction rate[5].

  • Solution B: Trialing Milder Nitrating Systems. If mixed acid consistently yields inseparable isomers, consider a protocol using nitric acid in trifluoroacetic anhydride. This system can offer high reactivity under controlled conditions[6]. However, for the 7-azaindole system, the strong protonating power of H₂SO₄ is generally the most reliable method for achieving C5 selectivity.

The following diagram outlines a logical workflow for troubleshooting these common issues.

G start Low Yield or Poor Selectivity check_conditions Review Reaction Conditions: - Nitrating Agent - Temperature - Acid Catalyst start->check_conditions is_mixed_acid Using HNO₃/H₂SO₄? check_conditions->is_mixed_acid no_mixed_acid Switch to conc. HNO₃ in conc. H₂SO₄ at -5 °C is_mixed_acid->no_mixed_acid No yes_mixed_acid Verify Conditions is_mixed_acid->yes_mixed_acid Yes purify Purify via Column Chromatography no_mixed_acid->purify temp_check Temp < 0 °C during addition? yes_mixed_acid->temp_check temp_high Decrease temperature to -10 to 0 °C for addition. Control exotherm. temp_check->temp_high No temp_ok Check Acid & Reagent Quality temp_check->temp_ok Yes temp_high->purify acid_check Using conc. (>96%) H₂SO₄ and fuming (>90%) HNO₃? temp_ok->acid_check acid_bad Use fresh, high-purity anhydrous reagents. Minimize water. acid_check->acid_bad No acid_ok Monitor reaction closely by TLC/LC-MS. Allow to warm slowly to 0-5 °C if stalled. acid_check->acid_ok Yes acid_bad->purify acid_ok->purify

Caption: Troubleshooting Decision Tree for Nitration.

Question 3: My reaction mixture turns dark and I get a lot of baseline material on TLC. How do I prevent decomposition?

The formation of dark, tar-like substances is indicative of substrate or product decomposition, a common issue when dealing with acid-sensitive pyrrole systems.

  • Probable Cause: Uncontrolled Exotherm and Acid Degradation. Nitration is a highly exothermic process. If the nitrating agent is added too quickly or the cooling is inefficient, localized "hot spots" can form, leading to rapid degradation and polymerization of the pyrrole ring.

  • Solution: Strict Temperature Control and Slow Addition. This is non-negotiable.

    • Pre-cool the sulfuric acid to the target temperature (e.g., -10 °C) before any addition.

    • Add the nitric acid dropwise to the sulfuric acid, allowing the mixture to re-cool after each drop.

    • Add the solid 6-methyl-1H-pyrrolo[2,3-b]pyridine in small portions or as a solution in a minimal amount of H₂SO₄ over an extended period (e.g., 30-60 minutes), ensuring the internal temperature never exceeds 0-5 °C.

    • Vigorous stirring is essential to ensure rapid heat dissipation.

Question 4: Purification is difficult due to close-running impurities. What's the best strategy?

Even under optimized conditions, side products can form. A robust purification strategy is key.

  • Probable Cause: Isomeric and Over-nitrated Byproducts. The most common impurities are other nitro-isomers and potentially a dinitro-product if excess nitrating agent was used. These often have similar polarities to the desired product.

  • Solution: Multi-step Purification.

    • Work-up: After the reaction is complete, it must be quenched carefully by pouring the cold reaction mixture slowly onto a large amount of crushed ice. This precipitates the organic products and dilutes the acid. The pH is then carefully adjusted with a base (e.g., aqueous NaOH or NH₄OH) to neutral or slightly basic, causing the product to precipitate.

    • Filtration & Extraction: The crude solid can be filtered, washed with water, and dried. Alternatively, the neutralized aqueous slurry can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: Flash column chromatography on silica gel is almost always necessary. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended to achieve good separation.[7] Monitor fractions carefully by TLC.

    • Recrystallization: If a sufficiently pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final step to obtain highly pure material.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical role of the 6-methyl group in this reaction?

    • The methyl group at the C6 position is a weak electron-donating group. It provides slight activation to the pyridine ring, but more importantly, its electronic and steric influence helps direct the incoming electrophile to the C5 position.

  • Q2: Are there any alternatives to strong acid nitration?

    • While methods using nitrating salts like nitronium tetrafluoroborate (NO₂BF₄) exist, they are often expensive and can still require careful control[4]. For the 7-azaindole scaffold, achieving the desired C5 regioselectivity without the directing effect of a strong acid protonating the pyridine nitrogen is exceptionally difficult. Therefore, the mixed acid approach remains the most practical and widely reported method.

  • Q3: What are the critical safety precautions for this reaction?

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and acid-resistant gloves.

    • Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.

    • Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water (or ice), never the other way around.

    • Exotherm Control: As detailed above, nitration reactions can run away if not properly cooled. Use an efficient cooling bath (ice/salt or a cryo-cooler) and monitor the temperature continuously.

    • Quenching: The quenching process is also exothermic. Add the reaction mixture to ice slowly and with good stirring.

Quantitative Data & Recommended Conditions

The following table summarizes recommended starting conditions and potential outcomes for different nitrating systems.

Nitrating SystemTypical TemperatureMolar Equivalents (HNO₃)ProsCons
Conc. HNO₃ / Conc. H₂SO₄ -10 to 5 °C 1.05 - 1.2 High reactivity, good C5 selectivity due to pyridine protonation. Highly corrosive, strongly exothermic, risk of decomposition.
Conc. HNO₃ / Acetic Anhydride0 to 25 °C1.1 - 1.5Milder conditions, less charring.Slower reaction, may yield different isomer ratios (e.g., C3).[5]
KNO₃ / Conc. H₂SO₄0 to 10 °C1.1 - 1.3Avoids handling fuming nitric acid.Heterogeneous reaction, can be slow to initiate.[3]

Optimized Experimental Protocol (Mixed Acid Method)

This protocol provides a robust starting point for the synthesis on a laboratory scale.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep1 1. Add conc. H₂SO₄ (10 vol) to a flask. prep2 2. Cool to -10 °C in an ice/salt bath. prep1->prep2 prep3 3. Add fuming HNO₃ (1.1 eq) dropwise, keeping T < -5 °C. prep2->prep3 react1 4. Add 6-methyl-7-azaindole (1.0 eq) in portions over 30 min. Maintain T < 0 °C. prep3->react1 react2 5. Stir at -5 to 0 °C for 1-2 hours. react1->react2 react3 6. Monitor by TLC/LC-MS until starting material is consumed. react2->react3 work1 7. Pour mixture slowly onto crushed ice (~100 vol). react3->work1 work2 8. Neutralize carefully with aq. NaOH to pH 7-8. work1->work2 work3 9. Filter the precipitated solid and wash with cold water. work2->work3 work4 10. Dry the crude solid. work3->work4 work5 11. Purify by flash column chromatography (Hex/EtOAc). work4->work5

Caption: Step-by-step experimental workflow for the nitration.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (98%, ~10 mL per gram of substrate). Cool the flask to -10 °C using an ice-salt bath. To the cold, stirred sulfuric acid, add fuming nitric acid (>90%, 1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: To the prepared nitrating mixture, add 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in small portions over 30-60 minutes. Use vigorous stirring and maintain the internal temperature below 0 °C throughout the addition.

  • Monitoring: Allow the mixture to stir at -5 to 0 °C. Monitor the reaction progress every 30 minutes by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. If the reaction is sluggish, allow it to warm to 5 °C. The reaction is typically complete within 1-3 hours.

  • Quenching and Isolation: Once the starting material is consumed, pour the reaction mixture slowly and carefully into a beaker containing a large volume of crushed ice (~100 mL per gram of substrate) with vigorous stirring. A precipitate should form.

  • Neutralization: Slowly add a cold aqueous solution of sodium hydroxide (e.g., 6M NaOH) or ammonium hydroxide to the acidic slurry until the pH is neutral (pH 7-8). Maintain cooling during neutralization.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health.
  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • ResearchGate. (2024, February).
  • ACS Publications.
  • Jetir.Org. Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis.
  • National Institutes of Health. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Semantic Scholar.
  • MDPI.
  • ResearchGate. (2025, August 6).
  • ResearchGate. C-H nitration methods of (hetero)
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • DTIC.
  • BuyersGuideChem. This compound suppliers and producers.
  • CymitQuimica. This compound-3-carboxylic acid.
  • ResearchGate. Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine | Request PDF.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Master Thesis, Cornelia Hojnik. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • PubMed Central. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. (2016, October 5).
  • PubMed Central. (2024, May 15).
  • PubMed Central.
  • ClutchPrep.
  • ResearchGate. (2021, November 5). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3.

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Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. The introduction of a nitro group onto the 7-azaindole scaffold can be a challenging yet crucial step in the synthesis of various biologically active molecules. This guide provides a comprehensive resource for overcoming the hurdles associated with this synthesis, drawing from established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Starting Material, 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Q: I am struggling to synthesize the starting material, 6-Methyl-1H-pyrrolo[2,3-b]pyridine. Which synthetic route is most reliable?

A: The synthesis of the 7-azaindole core can be approached through various classical indole syntheses. For 6-substituted 7-azaindoles, the Fischer indole synthesis is often a suitable choice.[1][2] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3][4][5]

An alternative and often effective method for constructing the 7-azaindole scaffold is the Bartoli indole synthesis , which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.[6][7] The Larock indole synthesis , a palladium-catalyzed heteroannulation, also offers a versatile route to substituted indoles and can be adapted for azaindole synthesis.[8][9]

dot

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 3-Methylpyridine 3-Methylpyridine Substituted Pyridylhydrazine Substituted Pyridylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Pyridylhydrazine->Fischer Indole Synthesis o-Nitro-picoline o-Nitro-picoline Bartoli Indole Synthesis Bartoli Indole Synthesis o-Nitro-picoline->Bartoli Indole Synthesis o-Iodo-aminopyridine o-Iodo-aminopyridine Larock Indole Synthesis Larock Indole Synthesis o-Iodo-aminopyridine->Larock Indole Synthesis 6-Methyl-1H-pyrrolo[2,3-b]pyridine 6-Methyl-1H-pyrrolo[2,3-b]pyridine Fischer Indole Synthesis->6-Methyl-1H-pyrrolo[2,3-b]pyridine Bartoli Indole Synthesis->6-Methyl-1H-pyrrolo[2,3-b]pyridine Larock Indole Synthesis->6-Methyl-1H-pyrrolo[2,3-b]pyridine

Caption: Synthetic strategies for 6-Methyl-1H-pyrrolo[2,3-b]pyridine.

Issue 2: Poor Regioselectivity during Nitration

Q: My nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine is yielding a mixture of isomers. How can I favor the formation of the 5-nitro product?

A: The regioselectivity of electrophilic substitution on the 7-azaindole nucleus is influenced by the electronic properties of both the pyridine and pyrrole rings. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[10][11] Within the pyrrole ring, the C3 position is often the most reactive. However, the pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution.[10][12]

For the nitration of 7-azaindole, direct nitration can be challenging and may lead to a mixture of products or decomposition. A common strategy to control regioselectivity is the nitration of the corresponding 7-azaindoline (the reduced form of 7-azaindole), followed by aromatization. In the case of 7-azaindoline, the pyridine ring behaves more like a substituted aniline, and nitration typically occurs at the position para to the amino group (the C5 position).[13]

The presence of the methyl group at the 6-position is expected to have a minor electronic directing effect but may exert some steric hindrance.

Recommended Strategy for 5-Nitro Regioselectivity:

  • Reduction to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-dihydride (6-Methyl-7-azaindoline): Before nitration, consider reducing the starting material to the corresponding 7-azaindoline.

  • Nitration: Use a standard nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperatures (e.g., -5 to 0 °C). The reaction of 7-azaindoline with a mixture of fuming nitric acid and concentrated sulfuric acid has been reported to yield the 5-nitro derivative.[13]

  • Aromatization: The resulting 6-methyl-5-nitro-7-azaindoline can then be aromatized back to the desired this compound.

dot

Nitration_Strategy A 6-Methyl-1H-pyrrolo[2,3-b]pyridine B Reduction A->B C 6-Methyl-7-azaindoline B->C D Nitration (HNO3/H2SO4, -5 °C) C->D E 6-Methyl-5-nitro-7-azaindoline D->E F Aromatization E->F G This compound F->G

Caption: Recommended workflow for regioselective nitration.

Issue 3: Formation of Byproducts and Purification Challenges

Q: I am observing significant byproduct formation, and purification of the final product is difficult. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during the nitration of 7-azaindole derivatives:

  • Over-nitration: Introduction of more than one nitro group. To avoid this, use a controlled amount of the nitrating agent and maintain a low reaction temperature.

  • Oxidation: The pyrrole ring is susceptible to oxidation under strong acidic and oxidizing conditions. Careful control of temperature and reaction time is crucial.

  • Polymerization: Acid-catalyzed polymerization of the electron-rich pyrrole ring can lead to the formation of tar-like substances. This is a common issue with direct nitration of indoles and azaindoles. The strategy of nitrating the less reactive 7-azaindoline can mitigate this problem.

Purification Tips:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying nitro-azaindole derivatives. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider during the nitration reaction?

A1: Nitration reactions, especially with mixed acids (HNO₃/H₂SO₄), are highly exothermic and potentially hazardous. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (safety goggles, lab coat, gloves), and use an ice bath to control the temperature. Add the nitrating agent slowly and monitor the reaction temperature closely.

Q2: Can I perform the nitration directly on 6-Methyl-1H-pyrrolo[2,3-b]pyridine without prior reduction?

A2: While direct nitration might be attempted, it is generally not recommended for 7-azaindoles due to the high reactivity of the pyrrole ring, which can lead to low yields, multiple isomers, and polymerization. The reduction-nitration-aromatization sequence offers better control and higher yields of the desired 5-nitro isomer.[13]

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine (Conceptual Outline based on Fischer Indole Synthesis)

This is a generalized procedure and requires optimization for the specific substrate.

  • Hydrazone Formation: React 4-methyl-3-pyridylhydrazine with a suitable ketone or aldehyde (e.g., acetone or acetaldehyde) in an appropriate solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: Heat the isolated hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride to induce cyclization and formation of the indole ring.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction mixture, neutralize the acid, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Nitration of 6-Methyl-7-azaindoline (Conceptual Outline)

This protocol is adapted from the nitration of 7-azaindoline and requires careful optimization.[13]

  • Dissolution: Dissolve 6-methyl-7-azaindoline in concentrated sulfuric acid at a low temperature (e.g., -5 °C) in a flask equipped with a stirrer and a dropping funnel.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 6-methyl-7-azaindoline, ensuring the temperature does not rise above 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent.

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Materials and Reagents for Synthesis

StepReagent/Starting MaterialPurposeKey Considerations
Synthesis of Starting Material 4-methyl-3-pyridylhydrazinePrecursor for Fischer Indole SynthesisPurity is critical for high yield.
Polyphosphoric Acid (PPA)Acid catalyst for cyclizationViscous; requires careful handling at elevated temperatures.
Nitration 6-Methyl-7-azaindolineSubstrate for nitrationPurity is important to avoid side reactions.
Fuming Nitric AcidNitrating agentHighly corrosive and oxidizing; handle with extreme care.
Concentrated Sulfuric AcidAcid catalyst and solventHighly corrosive; handle with care.

References

  • Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia.
  • Bartoli, G., et al. (1989). The Bartoli indole synthesis is an organic reaction that converts ortho-substituted nitroarenes into 7-substituted indoles. Grokipedia.
  • Bartoli, G. The chemical reaction of ortho-substituted nitroarenes and nitrosoarenes with vinyl Grignard reagents to form substituted indoles. Wikipedia.
  • Langer, P. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Synthesis of Azaindoles.
  • Fischer, E. (1883). The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. Wikipedia.
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Bartoli, G. (2009). Bartoli Indole Synthesis. MSU chemistry.
  • Various Authors. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-azaindole Sigma-Aldrich synthesis.
  • Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • Khurana, L., et al. (n.d.).
  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Various Authors. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Tedder, J. M., & Webster, B. (1967). Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Journal of the Chemical Society C: Organic.
  • AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine.
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Padwa, A., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.
  • AK Lectures. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine [Video]. YouTube.
  • Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Seidel, C. W. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • Land of Learning. (2025, December 29). Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6 [Video]. YouTube.
  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. Study Prep.

Sources

Technical Support Center: Purification of Nitrated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nitrated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this important class of molecules. The inherent characteristics of nitrated heterocycles—high polarity, potential for thermal instability, and the presence of stubborn impurities from synthesis—demand robust and well-understood purification strategies.

This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for specific laboratory procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of nitrated heterocyclic compounds.

Q1: My crude nitrated product is a dark, oily tar. What is the likely cause and what's the first purification step I should take?

A1: The dark coloration and oily nature are typical of crude nitration reaction mixtures and often result from the formation of oxidation byproducts and nitrophenolic impurities.[1] The strong acidic and oxidative conditions of nitration can lead to the formation of these highly colored species.

Your first and most crucial step is a liquid-liquid extraction work-up. After quenching the reaction mixture in ice water, a systematic extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) should be performed. This is followed by washing the organic layer with a basic solution, such as aqueous sodium bicarbonate or a dilute sodium hydroxide solution, to remove acidic impurities like residual nitrating acids and nitrophenols by converting them into their water-soluble salts.[1][2][3]

Q2: I've performed a nitration reaction and suspect I have a mixture of positional isomers (e.g., ortho- and para-nitrated products). How can I separate them?

A2: Separating positional isomers of nitrated heterocycles is a frequent and significant challenge due to their similar polarities.[4] A combination of techniques is often necessary:

  • Fractional Recrystallization: This is a powerful technique if the isomers exhibit different solubilities in a specific solvent system. It often requires meticulous optimization of the solvent and may need several cycles to achieve high purity.[4]

  • Column Chromatography: This is the most common method for isomer separation. Due to the subtle differences in polarity, a high-resolution setup is often required. This may involve using a long column, a fine mesh silica gel, and a carefully optimized eluent system identified through thorough TLC analysis.[5][6]

Q3: My nitrated heterocyclic compound seems to be unstable and decomposes upon heating during solvent removal or recrystallization. What precautions should I take?

A3: Thermal instability is a known hazard with nitroaromatic compounds, especially those with certain structural features like an ortho-methyl group.[7][8] Decomposition can be accelerated by heat. To mitigate this:

  • Use a Rotary Evaporator with Controlled Temperature: When removing solvents, use a water bath with the lowest possible temperature that still allows for efficient evaporation. Avoid heating the flask directly on the heating mantle.

  • Choose a Recrystallization Solvent with a Lower Boiling Point: This minimizes the thermal stress on your compound.[9]

  • Consider Lyophilization (Freeze-Drying): For highly sensitive compounds, removing the solvent by sublimation under high vacuum at very low temperatures can be an effective, albeit slower, alternative.

Q4: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What causes this and how can I fix it?

A4: Streaking of basic heterocyclic compounds on acidic silica gel is a common phenomenon. The basic nitrogen atoms in the heterocycle can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.[10] To resolve this:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (by using a solvent system saturated with ammonia), into the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[10]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like basic or neutral alumina, which is less acidic than silica gel.[10]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during common purification procedures.

Guide 1: Troubleshooting Column Chromatography

Column chromatography is a cornerstone of purification for nitrated heterocyclic compounds, but it comes with its own set of challenges.[5][6][11]

Issue 1: Poor Separation of Closely Eluting Impurities or Isomers

  • Potential Cause: The chosen solvent system lacks the necessary selectivity to resolve the compounds.

  • Solution:

    • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with a variety of solvent systems. Test different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol) and varying ratios to find the optimal separation.[10]

    • Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[10]

    • Employ a Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run can improve the separation of complex mixtures.

Issue 2: The Compound is Not Eluting from the Column

  • Potential Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel, or the eluent is not polar enough.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, solvent systems containing methanol or even small amounts of acetic acid (if the compound is stable) may be necessary.

    • Consider Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may be a more suitable option.[12]

Issue 3: The Compound Decomposes on the Column

  • Potential Cause: The acidic nature of the silica gel is catalyzing the decomposition of a sensitive nitrated heterocycle.

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, the silica gel can be treated with a base like triethylamine to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: As mentioned previously, basic or neutral alumina can be a less harsh alternative to silica gel.[10] Florisil is another option for certain compounds.[12]

Workflow for Troubleshooting Column Chromatography

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common column chromatography issues.

Chromatography_Troubleshooting cluster_separation Separation Issues cluster_solutions_sep Solutions for Separation start Problem with Column Chromatography poor_sep Poor Separation / Overlapping Peaks start->poor_sep no_elution Compound Not Eluting start->no_elution decomposition Compound Decomposes on Column start->decomposition tlc Systematic TLC Analysis poor_sep->tlc Optimize Solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity First Step deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica For Sensitive Compounds gradient Use Gradient Elution tlc->gradient If Complex Mixture reverse_phase Consider Reverse-Phase increase_polarity->reverse_phase If Still Stuck alt_stationary Use Alumina or Florisil deactivate_silica->alt_stationary If Decomposition Persists

Caption: A decision-making workflow for troubleshooting common issues in column chromatography.

Guide 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid nitrated heterocyclic compounds, but success hinges on proper solvent selection and technique.[9]

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.[9]

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[9]

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oiling out, while slow cooling promotes the formation of well-defined crystals.

    • Choose a Lower-Boiling Solvent: If the problem persists, a different solvent with a lower boiling point should be selected.

Issue 2: No Crystals Form Upon Cooling

  • Potential Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[9] Adding a seed crystal of the pure compound, if available, is also very effective.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals still haven't formed, try cooling the solution in an ice-salt bath.[9]

Issue 3: Low Yield of Recrystallized Product

  • Potential Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent. Premature crystallization during hot filtration can also lead to loss of product.[9]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool the Filtrate: After filtering the crystals, cool the mother liquor in an ice bath to see if a second crop of crystals can be obtained.[9]

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[9]

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

SolventBoiling Point (°C)PolarityNotes on Use for Nitrated Heterocycles
Ethanol 78PolarA good starting point for many polar nitro compounds.[9] Often used in mixed solvent systems.
Methanol 65PolarSimilar to ethanol but with a lower boiling point. Good for compounds that might be thermally sensitive.[13]
Ethyl Acetate 77Medium PolarityA versatile solvent that can dissolve a wide range of compounds.
Toluene 111NonpolarUseful for less polar nitrated heterocycles or as the "poor" solvent in a mixed pair with a more polar solvent.
Water 100Very PolarCan be used for highly polar, water-soluble compounds, but drying the crystals is crucial.
Hexane 69NonpolarTypically used as the "poor" solvent in a mixed solvent system to induce crystallization.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Acid-Base Extraction for Crude Nitration Work-up

This protocol is designed to remove acidic impurities from a crude reaction mixture following the nitration of a heterocyclic compound.[2][3][14][15]

  • Quench the Reaction: Carefully and slowly pour the cooled reaction mixture into a beaker of crushed ice with stirring. This will dilute the strong acids and precipitate the crude product.

  • Initial Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a small-scale reaction).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). This will neutralize and remove residual strong acids and acidic byproducts like nitrophenols.[1][3] Caution: Vent the separatory funnel frequently as carbon dioxide gas may be evolved.

  • Water Wash: Wash the organic layer with deionized water (1 x 50 mL) to remove any remaining bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL). This helps to remove dissolved water from the organic layer.[14]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude, acid-free product.[4]

Diagram of Acid-Base Extraction Workflow

The following Graphviz diagram illustrates the separation of a neutral nitrated heterocyclic product from acidic impurities.

AcidBase_Extraction start Crude Nitration Mixture (Product + Acidic Impurities in Organic Solvent) process Add Saturated NaHCO3 (aq) Shake and Separate Layers start->process organic_layer Organic Layer: Neutral Nitrated Product process->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Sodium Salts of Acidic Impurities process->aqueous_layer Other Layer dry_evap Dry with Na2SO4 Evaporate Solvent organic_layer->dry_evap final_product Purified Neutral Product dry_evap->final_product

Sources

"stability issues of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Guide Version: 1.0 | Last Updated: January 17, 2026

Introduction

This compound is a substituted 7-azaindole derivative, a scaffold of significant interest in medicinal chemistry and drug development, notably in the design of kinase inhibitors.[1] The successful application of this compound in experimental settings is critically dependent on its stability in solution. This guide provides in-depth technical support for researchers encountering stability issues. As specific published stability data for this exact molecule is limited, the following guidance is synthesized from the known chemical principles of the pyrrolopyridine core, the nitroaromatic system, and extensive field experience with analogous compounds.[2]

This document is structured to provide immediate, actionable answers through FAQs, a detailed troubleshooting guide for common experimental problems, and robust protocols for you to validate the stability of the compound in your specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the compound is susceptible to several degradation pathways:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, especially when exposed to atmospheric oxygen, metal ions, or other oxidizing agents in the medium. This can lead to the formation of N-oxides or ring-opened byproducts.

  • Photodegradation: Aromatic heterocyclic systems, like the pyrrolopyridine core, can absorb UV and visible light. This energy absorption can trigger photochemical reactions, leading to complex degradation products.[2]

  • pH-Dependent Instability: In highly acidic or basic aqueous solutions, the compound may be susceptible to hydrolysis. The nitro group can also influence the reactivity of the aromatic system. For related pyrrolopyridine compounds, pH has been noted as a critical factor in solution stability.[2]

  • Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to chemical or enzymatic reduction to form the corresponding amino derivative (6-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine). This is a common issue in cell-based assays or in the presence of reducing agents (e.g., DTT, TCEP). The formation of this amino derivative would represent a significant structural and electronic change, likely altering biological activity.

Q2: What are the recommended solvents and storage conditions for stock solutions?

A2: To ensure the longevity and integrity of your stock solutions, we recommend the following:

  • Solvent Choice: Use anhydrous, aprotic solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally the best choices for long-term storage.[2] These solvents are polar enough to dissolve the compound while minimizing the risk of hydrolysis.

  • Temperature: Store stock solutions at -20°C or, for maximum stability, at -80°C.

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For ultimate long-term stability, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Best Practice: Prepare fresh working solutions from the frozen stock for each experiment and avoid repeated freeze-thaw cycles.

Q3: How might this compound behave in common aqueous buffers used for biological assays (e.g., PBS, Tris)?

A3: While DMSO or DMF are ideal for storage, aqueous buffers are necessary for experiments. Stability in these buffers is not guaranteed and is highly dependent on pH, buffer components, and incubation time. The pyrrolopyridine core's stability can be pH-sensitive.[2] It is crucial to perform a preliminary stability test in your specific assay buffer. A common issue is time-dependent degradation during a multi-hour incubation, which can lead to a loss of compound activity and inconsistent results.

Troubleshooting Guide

This section addresses common experimental problems that may be linked to the instability of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing stability-related issues.

Caption: Troubleshooting workflow for stability issues.

Problem Potential Causes Recommended Solutions & Explanations
1. Inconsistent Assay Results or Loss of Activity Over Time The compound is degrading in the aqueous assay buffer during the incubation period.Solution: Perform a time-course stability study in your exact assay buffer. Analyze samples by HPLC at t=0 and at various time points throughout the typical experiment duration (e.g., 1h, 4h, 24h). Causality: If the parent peak area decreases over time, degradation is confirmed. This allows you to either shorten incubation times, prepare the compound solution immediately before addition, or identify buffer components that may be accelerating degradation.
2. Appearance of New Peaks in HPLC or LC-MS Analysis The compound is degrading into one or more new chemical entities.Solution: Characterize the degradation products using high-resolution mass spectrometry (LC-MS/MS).Causality: Understanding the mass of the degradants can reveal the degradation pathway. For example, a mass increase of 16 amu suggests oxidation. A mass decrease of 30 amu (NO₂ → NH₂) suggests reduction of the nitro group. Knowing the pathway is key to mitigating the problem (e.g., using degassed buffers for oxidation, avoiding certain cell lines for reduction).[2]
3. Solution Color Changes (e.g., Yellowing, Darkening) This often indicates oxidation of the pyrrole ring or other complex polymerization reactions, which can be initiated by light or air.Solution: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon. Ensure all experiments involving the compound are performed with minimal light exposure. Causality: Removing dissolved oxygen, a primary oxidizing agent, directly prevents the oxidation pathway. Protecting from light prevents photochemical reactions that can create reactive radical species.
4. Precipitation of Compound from Solution The compound may be degrading to a less soluble product, or the initial solubility in the aqueous buffer is lower than anticipated.Solution: First, confirm the thermodynamic solubility of the compound in the buffer. If solubility is sufficient, analyze the precipitate by LC-MS to determine if it is the parent compound or a degradant. Causality: If the precipitate is the parent compound, the concentration is too high. If it is a different species, it confirms that a degradation product has poor solubility, which can be cross-referenced with HPLC data.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical functionalities.

Caption: Potential degradation pathways of the compound.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of the compound under various conditions (e.g., different pH values, temperatures, and light exposure) over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., pH 4.0, 7.4, 9.0)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Amber and clear autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your Master Stock .

  • Working Solution Preparation: Dilute the Master Stock to a final concentration of 100 µM in each of the aqueous buffers you wish to test. Prepare enough volume for all time points. This is your t=0 sample point; immediately inject a sample onto the HPLC for analysis.

  • Incubation Conditions: Aliquot the working solutions into different vials for incubation under the following conditions:

    • Condition A (Control): Amber vial, 4°C.

    • Condition B (Room Temp, Dark): Amber vial, 25°C.

    • Condition C (Room Temp, Light): Clear vial, 25°C, exposed to ambient lab light.

    • Condition D (Elevated Temp): Amber vial, 37°C (or other biologically relevant temperature).

  • Time Points: Collect aliquots from each condition at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C until analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated HPLC method. The method should show good separation between the parent compound and any potential degradants.

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample. % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

Data Summary Table:

Use the following table structure to organize your results for clear interpretation.

Condition Time (hours) Parent Peak Area (t=x) % Parent Remaining Major Degradant 1 Peak Area Major Degradant 2 Peak Area
Control (4°C, Dark) 0Value100%00
24ValueCalculateValueValue
RT, Dark 0Value100%00
24ValueCalculateValueValue
RT, Light 0Value100%00
24ValueCalculateValueValue
37°C, Dark 0Value100%00
24ValueCalculateValueValue

References

  • Amadis Chemical Company Limited. (2011). This compound. BuyersGuideChem. [Link]

  • Gao, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Van den Eynde, J. J., et al. (2016). Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues. Applied and Environmental Microbiology. [Link]

Sources

Technical Support Center: 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and analytical intricacies associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Chromatography Issues

Issue 1: My chromatogram shows significant peak tailing for the parent compound.

  • Question: I'm observing significant peak tailing for this compound during reverse-phase HPLC analysis. What is the likely cause, and how can I resolve it?

  • Answer: Peak tailing for this compound is often due to interactions between the basic pyridine nitrogen and residual silanols on the silica-based column packing.[1] These interactions can be mitigated by:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the pyridine nitrogen, minimizing its interaction with the stationary phase.[1]

    • Use of Additives: Incorporating a small amount of a basic additive like triethylamine (TEA) (0.1-1.0%) can compete with the analyte for active sites on the stationary phase.[2]

    • High-Purity Silica Columns: Modern columns made with high-purity silica have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.[1]

Issue 2: I am seeing unexpected peaks in my chromatogram, especially in older samples.

  • Question: My chromatogram of an aged solution of this compound shows several new, smaller peaks that were not present initially. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks over time strongly suggests compound degradation. Based on the structure, likely degradation pathways include reduction of the nitro group or photodegradation. To minimize this:

    • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation, a common issue with nitroaromatic compounds.[3][4]

    • Solvent Choice: Use aprotic solvents like acetonitrile or DMSO for stock solutions. While stable for short periods, prolonged storage in protic solvents, especially at elevated temperatures, may lead to degradation.[4]

    • Fresh is Best: Prepare solutions fresh whenever possible, especially for quantitative studies.

Mass Spectrometry Issues

Issue 3: I am getting a poor signal or no signal for my compound in ESI-MS.

  • Question: I am having difficulty detecting this compound using electrospray ionization mass spectrometry (ESI-MS). What could be the problem?

  • Answer: Poor signal intensity in ESI-MS can stem from several factors:

    • Incompatible Ion Source: While ESI is generally suitable, the ionization efficiency can be low for some compounds. Experiment with different ionization modes (positive vs. negative) and consider Atmospheric Pressure Chemical Ionization (APCI) if ESI proves ineffective.

    • Improper Instrument Parameters: Ensure the mass spectrometer is properly tuned and calibrated.[5] Incorrect settings for the ion source voltage, collision energy, or mass analyzer can lead to poor ion generation or detection.

    • Sample Concentration: The sample might be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[5]

Issue 4: My MS/MS fragmentation pattern is complex and difficult to interpret.

  • Question: The MS/MS spectrum of this compound shows a variety of fragment ions. What are the expected fragmentation pathways?

  • Answer: Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[6][7] For this compound, you can expect to see:

    • Loss of NO and NO₂: Radical losses of NO and NO₂ are common for nitroaromatic compounds and are often key diagnostic peaks.[6]

    • Cleavage of the Pyrrole Ring: The pyrrolo[2,3-b]pyridine core can also undergo fragmentation, though the specific pathways may be complex.

    • Rearrangements: The initial fragmentation can be followed by rearrangements, leading to a variety of daughter ions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental conditions?

A1: While specific degradation studies on this exact molecule are not widely published, based on its chemical structure and the behavior of related compounds like nitropyridines and nitroaromatics, the primary degradation pathways are expected to be:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to the corresponding amine.[3] This is a common metabolic pathway and can also occur in the presence of reducing agents.

  • Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can trigger complex degradation pathways.[3][4][8] The pyridine analogue of nitrendipine has been identified as a photodegradation product.[8]

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could lead to hydrolysis or other pH-dependent degradation.[4]

DegradationPathways Parent 6-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine Nitroso 6-Methyl-5-nitroso-1H- pyrrolo[2,3-b]pyridine Parent->Nitroso Reduction Photoproducts Complex Photodegradation Products Parent->Photoproducts UV Light Hydroxylamino 5-(Hydroxyamino)-6-methyl- 1H-pyrrolo[2,3-b]pyridine Nitroso->Hydroxylamino Reduction Amine 6-Methyl-1H-pyrrolo[2,3-b] -pyridin-5-amine Hydroxylamino->Amine Reduction

Caption: Inferred degradation pathways of this compound.

Q2: How should I prepare and store solutions of this compound to ensure stability?

A2: To maintain the integrity of this compound solutions, follow these guidelines:

  • Solvent Selection: For stock solutions, use high-purity aprotic solvents such as DMSO or acetonitrile.

  • Storage Conditions: Store solutions at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable for short periods.

  • Light Protection: Always use amber vials or protect clear vials from light to prevent photodegradation.[4]

  • Inert Atmosphere: For maximum stability, especially if the compound is prone to oxidation, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Q3: What analytical techniques are best suited for quantifying this compound and its potential degradants?

A3: A combination of chromatographic and spectrometric methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating the parent compound from its impurities and degradation products.[9][10] A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown degradation products by providing mass-to-charge ratio information, which is crucial for structural elucidation.[10]

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing 6-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine Dilution Dilution in Mobile Phase Sample->Dilution HPLC HPLC Separation (Reverse-Phase C18) Dilution->HPLC UV UV Detection HPLC->UV Quantification MS Mass Spectrometry (ESI or APCI) HPLC->MS Identification

Caption: Recommended analytical workflow for this compound.

Data Summary

Parameter Recommendation Rationale
Storage (Solid) Cool, dry, dark placeTo prevent thermal degradation and photodegradation.
Storage (Solution) -20°C or -80°C in aprotic solvent (e.g., DMSO, ACN), protected from lightTo minimize solvent-induced degradation and photodegradation.[4]
HPLC Column Reverse-phase C18Good starting point for separation of moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or TFAAcidic modifier improves peak shape for basic compounds.[2]
MS Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is a common starting point; APCI can be effective for less polar compounds.[5]

References

  • HPLC Troubleshooting Guide. ACE. [Link]

  • 1H-pyrrolo[2,3-b]pyridines.
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • A Polarographic Study of the Photodegradation of Nitrendipine. PubMed. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]

  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Analytical Methods for Pyridine. ATSDR. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR. [Link]

Sources

Technical Support Center: Analytical Method Development for 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in established scientific principles and regulatory expectations to ensure the development of robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analytical method development for this compound.

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: While specific experimental data for this compound is not widely published, we can infer key properties from its structure, which includes a pyrrolopyridine core, a nitro group, and a methyl group. The pyrrole NH proton is weakly acidic.[1] The pyridine nitrogen provides a basic character. The nitro group makes the molecule susceptible to reduction and may impact its stability under certain conditions. A thorough understanding of the molecule's solubility, pH, and pKa is crucial before starting method development.[2]

Q2: What is a suitable starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent like acetonitrile or methanol.[3] Given the presence of the nitroaromatic ring, a phenyl-based stationary phase could also be a good option for enhanced retention and selectivity. UV detection at around 254 nm is a reasonable starting point for nitroaromatic compounds.[3][4]

Q3: Why is a forced degradation study necessary for this compound?

A3: Forced degradation, or stress testing, is a critical component of analytical method development, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[5][6] These studies help to:

  • Identify potential degradation products.[5][7]

  • Establish the intrinsic stability of the molecule.[5]

  • Demonstrate the specificity of the analytical method, ensuring that the method can accurately measure the analyte in the presence of its degradants.[5][8]

Q4: What are the typical stress conditions for a forced degradation study?

A4: Typical stress conditions include acid and base hydrolysis, oxidation, thermal degradation, and photolysis.[7][9] The conditions should be severe enough to cause some degradation (typically 5-20%) without completely degrading the active pharmaceutical ingredient (API).[6][9]

Q5: How do I validate the developed analytical method?

A5: Method validation should be performed according to ICH Q2(R2) guidelines.[10][11][12] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: A direct proportional relationship between the concentration of the analyte and the analytical signal.[13]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have the required precision, accuracy, and linearity.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) in HPLC. 1. Secondary interactions with the stationary phase: The basic pyridine nitrogen can interact with residual silanols on the silica-based column. 2. Column overload: Injecting too high a concentration of the analyte. 3. Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of the analyte.1. Use a base-deactivated column or a different stationary phase (e.g., phenyl). This will minimize silanol interactions. 2. Reduce the injection volume or dilute the sample. This will ensure the column's capacity is not exceeded. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This ensures the analyte is in a single ionic form.
No or low recovery of the analyte. 1. Poor solubility in the chosen diluent. 2. Adsorption to vials or tubing. 3. Degradation of the analyte in the sample solution. 1. Test different diluents. A mixture of organic solvent and water is often a good starting point. Sonication can also aid dissolution. 2. Use silanized glass vials or polypropylene vials. This can reduce adsorption. 3. Investigate the solution stability of the analyte. Prepare fresh samples and analyze them immediately. If degradation is suspected, store samples at a lower temperature and protect them from light.
Inconsistent retention times. 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature fluctuations. 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. A stable baseline is a good indicator of equilibration. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality pump to deliver the mobile phase. 3. Use a column oven to maintain a constant temperature. This will improve the reproducibility of retention times.
No degradation observed in forced degradation studies. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 1. Increase the severity of the stress conditions. This could involve increasing the concentration of the stressor (acid, base, oxidizing agent), increasing the temperature, or extending the exposure time.[9] 2. If the compound is indeed very stable, this is valuable information. Document the conditions tested and the lack of degradation.
Excessive degradation in forced degradation studies (>20%). 1. Stress conditions are too harsh. 1. Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[9] The goal is to achieve partial degradation to identify the primary degradation products.

Part 3: Experimental Protocols

These protocols provide a starting point for your method development. Optimization will be necessary based on your specific instrumentation and experimental observations.

Protocol 1: Reversed-Phase HPLC Method Development

Objective: To develop a primary HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. From this, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Initial HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Method Optimization:

    • Adjust the gradient slope and time to achieve optimal separation of the main peak from any impurities.

    • If peak shape is poor, consider using a different mobile phase modifier (e.g., ammonium acetate) or a different stationary phase (e.g., phenyl).

    • Optimize the detection wavelength by acquiring a UV spectrum of the analyte.

Protocol 2: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to generate potential degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[9]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.[9]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.[7]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified time.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9]

  • Analysis: Analyze the stressed samples using the developed HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Part 4: Visualizations

Diagram 1: HPLC Method Development Workflow

MethodDevelopment Start Start: Define Analytical Target Profile SelectColumn Select Column (e.g., C18, Phenyl) Start->SelectColumn SelectMobilePhase Select Mobile Phase (ACN/MeOH, Buffer) SelectColumn->SelectMobilePhase OptimizeGradient Optimize Gradient Elution SelectMobilePhase->OptimizeGradient Troubleshoot Troubleshoot Peak Shape/Retention SelectMobilePhase->Troubleshoot OptimizeDetection Optimize Detection Wavelength OptimizeGradient->OptimizeDetection OptimizeGradient->Troubleshoot SystemSuitability Perform System Suitability Testing OptimizeDetection->SystemSuitability Validation Method Validation (ICH Q2) SystemSuitability->Validation Troubleshoot->OptimizeGradient

Caption: A typical workflow for HPLC method development.

Diagram 2: Forced Degradation Study Logic

ForcedDegradation Start Prepare Sample Solution StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->StressConditions Analyze Analyze by HPLC StressConditions->Analyze Evaluate Evaluate Degradation (%) Analyze->Evaluate NoDegradation < 5% Degradation Increase Stress Severity Evaluate->NoDegradation No/Low Degradation ExcessiveDegradation > 20% Degradation Decrease Stress Severity Evaluate->ExcessiveDegradation High Degradation OptimalDegradation 5-20% Degradation Proceed to Peak Purity & Identification Evaluate->OptimalDegradation Optimal Degradation NoDegradation->StressConditions ExcessiveDegradation->StressConditions

Sources

Technical Support Center: Resolving Poor Solubility of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges often encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Understanding the Challenge: Why is this compound Poorly Soluble?

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. In the case of this compound, several features contribute to its low solubility, particularly in aqueous media:

  • Aromatic System: The fused pyrrolopyridine ring system is largely nonpolar and hydrophobic.

  • Nitro Group: While the nitro group is polar, its strong electron-withdrawing nature and ability to participate in crystal packing can lead to a highly stable crystal lattice that is difficult for solvent molecules to break down.[1][2]

  • Weak Basicity: The pyridine nitrogen atom provides a site for protonation, making the compound's solubility pH-dependent. However, the electron-withdrawing effect of the nitro group reduces the basicity of this nitrogen. The predicted pKa of 6-Nitro-1H-pyrrolo[2,3-b]pyridine is approximately 7.35, indicating it is a weak base.[3] This means that at neutral pH, the compound exists predominantly in its less soluble, un-ionized form.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH-dependent solubility profile of this compound?

A1: Given its predicted pKa of ~7.35, the solubility of this compound is expected to be significantly higher in acidic conditions (pH < 7) where the pyridine nitrogen is protonated, forming a more soluble salt. As the pH approaches and surpasses the pKa, the compound will be predominantly in its neutral, less soluble form, leading to a sharp decrease in solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?

A2: This is a common issue known as "antisolvent precipitation." The compound is likely highly soluble in a polar aprotic solvent like DMSO, but when this stock is introduced to an aqueous buffer (the antisolvent), the overall solvent system can no longer maintain its solubility, causing it to crash out.[4] To mitigate this, you can try:

  • Lowering the final concentration of the compound in the aqueous medium.

  • Including a co-solvent in your final aqueous buffer.

  • Adjusting the pH of the aqueous buffer to be acidic (e.g., pH 4-5) before adding the compound stock.

Q3: Can I improve solubility by heating the solution?

A3: While heating can temporarily increase the solubility of many compounds, it's important to be cautious. For nitroaromatic compounds, prolonged exposure to high temperatures can lead to thermal decomposition.[5] It is advisable to first explore other solubilization methods. If heating is necessary, use the lowest effective temperature for the shortest possible duration and assess the stability of your compound under these conditions, for example, by HPLC analysis before and after heating.

Q4: Are there any particular solvents that should be avoided?

A4: While there are no universally "bad" solvents, it's crucial to consider the stability of the compound. In highly basic (high pH) aqueous solutions, nitroaromatic compounds can undergo alkaline hydrolysis.[6] Therefore, preparing stock solutions or conducting experiments in strong bases should be approached with caution and appropriate stability testing.

Q5: What are the main strategies to fundamentally improve the solubility of this compound for in vitro or in vivo studies?

A5: The primary strategies can be categorized into three main approaches:

  • pH Modification: Leveraging the basic nature of the pyridine ring to form a soluble salt in acidic media. This is often the simplest and most effective first step.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility of the hydrophobic molecule.[7][8]

  • Solid-State Modification: This is a more advanced approach that involves altering the crystal structure of the compound to improve its dissolution properties. The two main techniques are salt formation and cocrystallization.[6]

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer (e.g., PBS at pH 7.4). The pH of the buffer is at or above the pKa of the compound, leading to the predominance of the poorly soluble neutral form.1. Adjust pH: Lower the pH of the buffer to at least 2 pH units below the pKa (e.g., pH 5.0 or lower). See Protocol 1 for details. 2. Use a Co-solvent: Prepare the buffer with a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400. See Protocol 2.
A stock solution in an organic solvent (e.g., DMSO, DMF) becomes cloudy or forms a precipitate over time. The compound may be degrading, or the stock concentration may be too high, leading to crystallization upon slight temperature changes.1. Check Stability: Analyze the stock solution by HPLC to check for degradation products. Nitroaromatic compounds can be light-sensitive; store stocks protected from light.[5] 2. Lower Concentration: Prepare a more dilute stock solution. 3. Store Properly: Store stock solutions at the recommended temperature, and allow them to fully equilibrate to room temperature before use to avoid precipitation due to temperature gradients.
Inconsistent results in biological assays. Poor solubility is leading to variable and inaccurate concentrations of the active compound in the assay medium. The compound may be precipitating in the assay plate.1. Confirm Solubilization Method: Ensure the final assay medium conditions (pH, co-solvent concentration) are sufficient to maintain the solubility of the compound at the tested concentrations. 2. Visually Inspect Assay Plates: Use a microscope to check for compound precipitation in the wells. 3. Perform a Solubility Test: Before running the full assay, determine the kinetic solubility of your compound in the final assay medium. See Protocol 3.
Difficulty preparing a formulation for in vivo studies. The required dose is too high for the aqueous solubility of the compound.1. Formulate as a Salt: Prepare a stable, solid salt of the compound with a pharmaceutically acceptable acid. 2. Develop a Co-solvent System: Use a biocompatible co-solvent system. Common choices for in vivo work include mixtures of water, PEG 400, and ethanol.[7] 3. Consider Advanced Formulations: For more challenging cases, explore techniques like solid dispersions or nanosuspensions.

Experimental Protocols & Methodologies

Protocol 1: pH-Dependent Solubility Enhancement

This protocol outlines how to leverage the weak basicity of the compound to increase its aqueous solubility.

Objective: To prepare a solution of this compound in an acidic buffer.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) or other suitable acid

  • 0.1 M Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Start with a volume of deionized water.

  • While stirring, slowly add 0.1 M HCl to bring the pH to the desired level (e.g., pH 4.0).

  • Slowly add the powdered this compound to the acidic solution while stirring.

  • Continue stirring until the compound is fully dissolved. If it does not dissolve, the solution may be saturated.

  • If necessary, the pH can be carefully adjusted upwards with 0.1 M NaOH, but be aware that precipitation may occur as the pH approaches the pKa (~7.35).

Causality: By lowering the pH well below the pKa, the pyridine nitrogen becomes protonated, forming a cationic species. This ionized form is significantly more polar and thus more soluble in water.

G cluster_0 pH Adjustment Workflow start Start with Compound Powder prepare_buffer Prepare Acidic Buffer (e.g., pH 4.0) start->prepare_buffer add_compound Add Compound to Buffer prepare_buffer->add_compound stir Stir to Dissolve add_compound->stir check_dissolution Fully Dissolved? stir->check_dissolution solution_ready Solution Ready for Use check_dissolution->solution_ready Yes saturated Saturated Solution check_dissolution->saturated No

Caption: Workflow for pH-dependent solubilization.

Protocol 2: Co-solvent System Development

This protocol provides a general method for using co-solvents to enhance solubility.

Objective: To identify a suitable co-solvent system for dissolving this compound.

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO - typically for in vitro stocks).

Procedure:

  • Prepare several vials containing different ratios of your chosen co-solvent and aqueous buffer (e.g., 10% Ethanol in PBS, 20% PG in water, etc.).

  • Add an excess of this compound to each vial.

  • Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[4]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[8] They disrupt the hydrogen bonding network of water, creating a microenvironment that is more accommodating to the nonpolar regions of the solute.

Table 1: Example Co-solvent Systems

Co-solventTypical Concentration Range for in vitro useNotes
DMSO < 1% (final assay concentration)Excellent solubilizer for stock solutions, but can be cytotoxic at higher concentrations.
Ethanol 1 - 10%Good solubilizing power, generally well-tolerated in cell-based assays at low concentrations.
PEG 400 5 - 30%A common choice for both in vitro and in vivo formulations due to its low toxicity.
Protocol 3: General Approach for Salt and Cocrystal Screening

This section provides a high-level overview of screening for new solid forms with improved solubility.

Objective: To identify a salt or cocrystal of this compound with enhanced dissolution properties.

1. Salt Screening:

  • Concept: Reacting the basic pyridine nitrogen of your compound with an acid to form a salt. Salts often have very different (and usually better) aqueous solubility than the neutral "free base".

  • Procedure:

    • Select a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, maleic, tartaric acid).

    • In a suitable solvent, combine your compound and the selected acid in a specific molar ratio (commonly 1:1).

    • Attempt to crystallize the resulting salt, often through slow evaporation or by adding an anti-solvent.

    • Analyze the resulting solid by techniques like Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

    • Measure the solubility and dissolution rate of the new salt form.

2. Cocrystal Screening:

  • Concept: Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a "coformer" are held together by non-ionic interactions, such as hydrogen bonds.[6] This can disrupt the crystal packing of the API, leading to improved solubility.[6]

  • Screening Methods:

    • Liquid-Assisted Grinding: Grinding the API and coformer together with a small amount of a solvent.[9]

    • Slurry Crystallization: Stirring a suspension of the API and coformer in a solvent where both are sparingly soluble.[10]

    • Solvent Evaporation: Dissolving both the API and coformer in a common solvent and allowing the solvent to evaporate slowly.

  • Analysis: As with salts, any new solid phases should be thoroughly characterized (PXRD, DSC, TGA) and their solubility properties evaluated.

G cluster_1 Solid-State Screening Workflow start Poorly Soluble Compound is_ionizable Is the Compound Ionizable? start->is_ionizable salt_screen Perform Salt Screening (with acids) is_ionizable->salt_screen Yes cocrystal_screen Perform Cocrystal Screening (with coformers) is_ionizable->cocrystal_screen No/Also an option characterize Characterize New Solid Form (PXRD, DSC) salt_screen->characterize cocrystal_screen->characterize measure_sol Measure Solubility & Dissolution Rate characterize->measure_sol optimized_form Optimized Solid Form measure_sol->optimized_form

Caption: General workflow for solid-state modification.

References

  • Structures of phenolic and non-phenolic nitroaromatic compounds. ResearchGate. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Gueiffier, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Medicinal Chemistry, 1(1), 35-47.
  • Cosolvent. Wikipedia. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Computational screening for prediction of co-crystals: method comparison and experimental validation. Royal Society of Chemistry. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Formulations. [Link]

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. [Link]

  • Alhalaweh, A., et al. (2014). Nitazoxanide Cocrystals in Combination with Succinic, Glutaric, and 2,5-Dihydroxybenzoic Acid. Crystal Growth & Design, 14(3), 1031-1042.
  • Spain, J. C. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 521-551.
  • Method for determining solubility of a chemical compound.
  • Almássy, L., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(18), 3249.
  • Pharmaceutical cocrystals of nitrofurantoin: Screening, characterization and crystal structure analysis. ResearchGate. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • Cruz-Cabeza, A. J., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4046-4055.
  • Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. MDPI. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(22), 7793.
  • Sadlej, J., et al. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203.
  • Maji, B. (2020). A Walk through Recent Nitro Chemistry Advances. Chemistry, 2(3), 668-695.

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Technical Support Center: Optimizing Catalyst Selection for Pyrrolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyrrolopyridines, also known as azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical class of heterocycles. Pyrrolopyridines are privileged scaffolds in medicinal chemistry, and their efficient functionalization is paramount for the discovery of new therapeutics.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the catalytic functionalization of pyrrolopyridines. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Low or No Conversion in C-H Arylation

Q: I am attempting a palladium-catalyzed C-H arylation of a 7-azaindole derivative, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?

A: Low conversion in palladium-catalyzed C-H arylation of pyrrolopyridines is a common hurdle. The electron-poor nature of the pyridine ring and its tendency to coordinate with the metal center can pose significant challenges.[4][5] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice are Critical: The selection of the palladium source and, more importantly, the ligand is paramount. Standard catalysts may not be effective.

    • Expertise & Experience: For electron-deficient heterocycles like pyrrolopyridines, bulky, electron-rich phosphine ligands are often necessary to promote the desired reactivity.[6] Ligands such as Buchwald's biarylphosphines (e.g., RuPhos, XPhos) or cataCXium® ligands can be highly effective. They stabilize the palladium catalyst and facilitate the C-H activation and reductive elimination steps. The addition of a suitable phosphine ligand can dramatically improve the yield of the cyclized product.[6]

    • Trustworthiness: Start with a robust, well-established catalyst system. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like PPh₃ or a more specialized Buchwald-type ligand is a good starting point.[6]

  • Base and Solvent Optimization: The choice of base and solvent system is not trivial and can significantly impact the reaction outcome.

    • Expertise & Experience: The base plays a crucial role in the C-H activation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The strength and solubility of the base should be carefully considered.[7] Aprotic polar solvents such as dioxane, toluene, or DMF are typically employed. Ensure your solvents are anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.[7]

    • Trustworthiness: Screen a variety of bases and solvents. A common starting point is K₂CO₃ in dioxane or toluene.

  • Reaction Temperature and Time: These parameters often require careful optimization.

    • Expertise & Experience: C-H functionalization reactions on pyrrolopyridines may necessitate elevated temperatures, often in the range of 80-150 °C, to overcome the activation barrier.[6][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.[7] Extended reaction times at high temperatures can sometimes lead to decomposition, so finding the right balance is key.

Troubleshooting Workflow for Low Conversion in C-H Arylation

Start Low Conversion Catalyst Evaluate Catalyst System (Pd Source + Ligand) Start->Catalyst Initial Check Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Catalyst->Conditions If still low conversion Outcome Improved Conversion Catalyst->Outcome Successful Optimization Protecting_Group Consider Protecting Group Strategy Conditions->Protecting_Group If optimization fails Conditions->Outcome Successful Optimization Protecting_Group->Outcome Successful Strategy

Caption: A decision-making workflow for troubleshooting low conversion in C-H arylation.

Issue 2: Poor Regioselectivity in Functionalization

Q: My reaction is working, but I am getting a mixture of isomers. How can I improve the regioselectivity of my pyrrolopyridine functionalization?

A: Achieving high regioselectivity is a central challenge in the functionalization of heterocycles with multiple potential reaction sites.[4][8] The electronic properties of the pyrrolopyridine core and the directing effects of substituents play a major role.

  • Innate Electronic Bias: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the pyrrole ring is electron-rich and prone to electrophilic substitution.[4][9] C-H functionalization can be directed to specific positions based on the electronic nature of the catalyst and reagents.

    • Expertise & Experience: For radical-based functionalizations, the regioselectivity can often be tuned by modifying the reaction conditions, such as solvent and pH.[10] In some cases, changing the solvent can switch the major product from one regioisomer to another.[10]

    • Trustworthiness: A systematic investigation of how substituents affect the regiochemistry can help establish guidelines for predicting the outcome on complex substrates.[10]

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity.

    • Expertise & Experience: A directing group, often a functional group already present on the substrate, can coordinate to the metal catalyst and deliver it to a specific C-H bond, typically in an ortho position.[11][12] Carboxamides and other nitrogen-containing functional groups are effective directing groups for palladium-catalyzed C-H functionalization.[11]

    • Trustworthiness: The strategic placement of a directing group can override the inherent electronic bias of the pyrrolopyridine ring system, leading to highly selective transformations.

  • Steric Hindrance: Steric bulk on the substrate or the catalyst can also influence regioselectivity.

    • Expertise & Experience: Bulky substituents on the pyrrolopyridine core can block certain positions, favoring functionalization at less sterically hindered sites. Similarly, bulky ligands on the metal catalyst can favor approach to the most accessible C-H bond.

Factors Influencing Regioselectivity

FactorInfluence on RegioselectivityExample
Electronic Effects The electron-rich pyrrole ring and electron-poor pyridine ring have different reactivities towards electrophiles and nucleophiles.[4][9]Electrophilic aromatic substitution typically occurs on the pyrrole ring.
Directing Groups A coordinating group can direct the catalyst to a specific C-H bond.[11]An amide group can direct ortho-C-H activation.
Steric Hindrance Bulky groups on the substrate or ligand can block access to certain positions.A large substituent may prevent reaction at an adjacent C-H bond.
Reaction Conditions Solvent and pH can influence the regioselectivity of radical reactions.[10]Changing from a non-polar to a polar solvent can alter the product ratio.
Issue 3: Catalyst Deactivation

Q: I suspect my catalyst is deactivating during the reaction, leading to incomplete conversion. What are the common deactivation pathways and how can I mitigate them?

A: Catalyst deactivation is a frequent problem in cross-coupling reactions and can arise from several mechanisms.[13][14] Understanding the cause of deactivation is key to developing a robust process.

  • Coordination of Heteroatoms: The nitrogen atoms in the pyrrolopyridine core can act as Lewis bases and coordinate to the metal center of the catalyst.[4][5] This can lead to the formation of stable, off-cycle complexes that are catalytically inactive.

    • Expertise & Experience: The use of protecting groups on the pyrrole nitrogen can prevent coordination and subsequent catalyst deactivation.[7] Common protecting groups include Boc, SEM, or Ts.

    • Trustworthiness: If you suspect catalyst inhibition by the substrate or product, consider a slow addition of the starting material to maintain a low concentration in the reaction mixture.

  • Reduction of the Active Catalyst: In palladium-catalyzed reactions, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles (palladium black).[14]

    • Expertise & Experience: The choice of ligand can help stabilize the active catalytic species and prevent aggregation. The presence of an oxidant can sometimes regenerate the active catalyst in situ. In some cases, the deactivation is promoted by additives like triethylamine.[14]

    • Trustworthiness: Visually inspect the reaction mixture for the formation of a black precipitate, which is indicative of Pd(0) formation.

  • Product Inhibition: The functionalized pyrrolopyridine product may bind more strongly to the catalyst than the starting material, leading to product inhibition.[15]

    • Expertise & Experience: This is a challenging issue to overcome. Sometimes, running the reaction at a higher temperature can promote product dissociation from the catalyst.

Catalyst Deactivation and Mitigation Strategies

Deactivation Catalyst Deactivation Coordination Heteroatom Coordination Deactivation->Coordination Reduction Reduction to Pd(0) Deactivation->Reduction Inhibition Product Inhibition Deactivation->Inhibition Mitigation_Coordination Use Protecting Groups Coordination->Mitigation_Coordination Mitigation Mitigation_Reduction Optimize Ligand/Additives Reduction->Mitigation_Reduction Mitigation Mitigation_Inhibition Adjust Reaction Temperature Inhibition->Mitigation_Inhibition Mitigation

Caption: Common catalyst deactivation pathways and their respective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using photoredox catalysis for pyrrolopyridine functionalization?

A1: Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[16][17] It utilizes visible light to generate highly reactive radical intermediates that can participate in a wide range of transformations.[17][18] Key advantages include:

  • Mild Reaction Conditions: Reactions are often performed at room temperature, which improves functional group tolerance.

  • Novel Reactivity: It enables transformations that are difficult to achieve with traditional thermal methods.

  • Sustainability: It often uses light as a traceless reagent, making it a greener alternative.

However, challenges in photoredox catalysis include achieving high selectivity in complex molecules and improving reaction efficiency.[17]

Q2: How do I choose the right palladium catalyst for a Suzuki-Miyaura cross-coupling on a pyrrolopyridine?

A2: For Suzuki-Miyaura cross-coupling, the choice of catalyst depends on the nature of the coupling partners. If you are coupling at a less reactive position, such as a C-F bond, specialized catalyst systems are often required.[7] For more reactive halides (Cl, Br, I), a variety of palladium catalysts can be effective. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. The use of bulky, electron-rich ligands can often improve the efficiency of the reaction.

Q3: Can I perform a direct C-H amination on a pyrrolopyridine?

A3: Direct C-H amination is a highly desirable transformation. While challenging, methods like the Buchwald-Hartwig amination can be adapted for this purpose. However, the free N-H on the pyrrole ring and the pyridine nitrogen can interfere with the catalyst.[7] A protecting group strategy for the pyrrole nitrogen is often necessary to prevent catalyst deactivation.[7] Careful optimization of the catalyst, ligand, base, and solvent is crucial for success.

Q4: What is the role of additives in pyrrolopyridine functionalization reactions?

A4: Additives can play several roles in optimizing these reactions. For instance, in some palladium-catalyzed C-H arylations, additives like pivalic acid can act as a proton shuttle and facilitate the C-H activation step. Silver salts are sometimes used to coordinate with the pyridine nitrogen, making the C-H bonds more susceptible to activation.[1] The effect of an additive is often specific to the reaction, and empirical screening is usually required.

Q5: Are there any metal-free methods for functionalizing pyrrolopyridines?

A5: Yes, metal-free approaches are gaining increasing attention. Radical-based functionalizations under oxidative conditions are a prominent example.[9] These methods can provide access to functionalized pyrrolopyridines without the need for transition metal catalysts, which can be advantageous in terms of cost and avoiding metal contamination in the final product.

Experimental Protocols

General Procedure for a Palladium-Catalyzed C-H Arylation of a 7-Azaindole

  • Reaction Setup: To an oven-dried reaction vial, add the 7-azaindole substrate (1.0 equiv), the aryl halide (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent (e.g., anhydrous dioxane or toluene).[7]

  • Reaction Initiation: Add the catalyst mixture to the reaction vial containing the substrate and base.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

References

  • Recent Advances in Functionalization of Pyrroles and their Transl
  • "overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine". Benchchem.
  • C-H functionaliz
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroarom
  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. PubMed.
  • Synthetic Approaches to Small- and Medium-Size Aza-Heterocycles in Aqueous Media. IntechOpen.
  • Palladium (II)
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH.
  • Photoredox-Catalyzed C-H Functionaliz
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium (II)
  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • Illuminating Progress: Recent Advances in Photoredox C
  • Current Advances in Photoredox Catalysis for CH Functionaliz
  • Synthetic Utility of Aza Heterocyclics: A Short Review. International Journal of Pharmaceutical Science Invention.
  • Technical Support Center: Catalyst Deactivation and Regeneration in (S)-1-Boc-2-(aminomethyl)pyrrolidine Synthesis. Benchchem.
  • Special Issue on Catalyst Deactivation and Regener
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH.

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Validation & Comparative

A Researcher's Guide to the Biological Validation of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused comparison for validating the biological activity of the novel compound 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. We will explore its potential as a kinase inhibitor, grounded in the well-established role of its core 7-azaindole scaffold in targeted drug discovery.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming critical hydrogen bonds within the ATP-binding pocket of various kinases, making it a foundational component in numerous approved and investigational drugs.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases involved in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[4][5][6][7]

Our focus, this compound, introduces specific substitutions—a methyl group at position 6 and a nitro group at position 5—that warrant a systematic investigation of its biological effects. The addition of a nitro group, in particular, has been associated with anticancer activity in related indole compounds.[8] This guide outlines a logical, multi-phase workflow to rigorously characterize its activity, benchmark it against established inhibitors, and provide a clear rationale for each experimental step.

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

The 7-azaindole core strongly suggests that this compound functions as an ATP-competitive kinase inhibitor.[1][3] Many cancers are driven by aberrant signaling pathways activated by mutations or overexpression of protein kinases. A plausible target for this compound class is the FGFR signaling pathway, which, when abnormally activated, plays a crucial role in tumor cell proliferation, migration, and angiogenesis.[4][5]

The canonical pathway involves FGFR activation leading to the phosphorylation of downstream effectors, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. By occupying the ATP-binding site of a kinase like FGFR, the compound can prevent this phosphorylation cascade, thereby inhibiting tumor growth.

FGFR_Signaling_Pathway RTK FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 6-Methyl-5-nitro-1H- pyrrolo[2,3-B]pyridine Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of the FGFR signaling cascade.

Experimental Validation Workflow: A Phased Approach

To move from a hypothetical mechanism to validated biological activity, a structured, multi-step experimental plan is essential. This workflow ensures that data from each phase informs the next, building a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.

Validation_Workflow Phase1 Phase 1: In Vitro Validation Biochemical Kinase Assay (e.g., ADP-Glo™) • Determine IC50 • Confirm target engagement Phase2 Phase 2: Cellular Validation Cell-Based Potency Assay (e.g., MTT / CellTiter-Glo®) • Determine EC50 • Assess anti-proliferative effects Phase1->Phase2  Proceed if active Phase3 Phase 3: Comparative Analysis Benchmarking • Compare IC50/EC50 with known drugs • Initial selectivity assessment Phase2->Phase3  Proceed if potent

Caption: A three-phase workflow for compound validation.

Phase 1: In Vitro Target Engagement & Potency

Objective: To confirm direct inhibition of the target kinase and determine the compound's potency (IC50).

Rationale: An in vitro biochemical assay is the cleanest first step. It isolates the kinase, substrate, and inhibitor from the complexities of a cellular environment, ensuring that any observed effect is due to direct interaction with the target protein. Assays that measure the product of the kinase reaction (ADP) are highly robust and widely used.[9] The ADP-Glo™ Kinase Assay is an excellent choice as it measures luminescence in proportion to the amount of ADP produced, providing a sensitive readout of kinase activity.[9]

Detailed Protocol: ADP-Glo™ Kinase Assay for FGFR1 Inhibition

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO, typically starting from 1 mM. Then, create intermediate dilutions in kinase buffer to achieve the desired final assay concentrations (e.g., 10 µM to 10 pM).

    • Prepare the Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare the ATP solution to a 2X final concentration (e.g., 20 µM, near the Kₘ for FGFR1) in the reaction buffer.

    • Prepare a solution of recombinant human FGFR1 enzyme and a suitable substrate (e.g., Poly(E,Y)₄) in the reaction buffer.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the FGFR1/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

    • Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "No Enzyme" (100% inhibition) and "DMSO Vehicle" (0% inhibition) controls.

    • Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Phase 2: Cellular Potency Assessment

Objective: To determine if the compound can inhibit cell proliferation in a cancer cell line dependent on the target kinase.

Rationale: A successful in vitro result must translate to a cellular context. This step assesses cell membrane permeability and the compound's ability to engage its target within the cell to produce a functional outcome. We select a cell line, such as MDA-MB-231 (breast cancer) or 4T1 (murine breast cancer), which are known to have active FGFR signaling.[4] The MTT assay is a standard, cost-effective method that measures metabolic activity as a proxy for cell viability.

Detailed Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Phase 3: Comparative Analysis and Benchmarking

Objective: To contextualize the compound's potency by comparing it directly against established, clinically relevant inhibitors.

Rationale: A novel compound's true potential can only be understood in relation to existing alternatives. Comparing its IC50 and EC50 values to well-characterized drugs targeting the same kinase provides a critical benchmark for its performance. For FGFR inhibition, compounds like Dovitinib and Nintedanib serve as excellent comparators.

Data Summary Table: Comparative Potency

CompoundTarget(s)In Vitro IC50 (FGFR1)Cellular EC50 (MDA-MB-231)
This compound Hypothesized: FGFR[Experimental Data][Experimental Data]
Dovitinib FGFR, VEGFR, PDGFR~10 nM~1.5 µM
Nintedanib FGFR, VEGFR, PDGFR~30 nM~0.8 µM

Note: Data for Dovitinib and Nintedanib are representative values from public literature and should be re-assessed in parallel with the test compound under identical experimental conditions for a true head-to-head comparison.

Discussion and Scientific Interpretation

The validation workflow outlined provides a robust framework for characterizing this compound.

  • Interpreting the Results: If the compound yields a potent in vitro IC50 (ideally in the low nanomolar range) and a corresponding cellular EC50 (in the sub-micromolar to low micromolar range), it suggests strong on-target activity and good cell permeability. A significant drop-off between IC50 and EC50 values could indicate issues with cell entry, efflux pump activity, or compound stability in culture medium.

  • Structure-Activity Relationship (SAR): The presence of the 5-nitro and 6-methyl groups is key. The nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties of the pyrrolopyridine ring, potentially influencing hydrogen bonding interactions in the kinase hinge region. The methyl group may provide beneficial hydrophobic interactions within a specific sub-pocket of the ATP-binding site. Comparing these results to an unsubstituted 7-azaindole parent scaffold would provide direct evidence of the contribution of these functional groups.

  • Future Directions: Positive results from this initial validation would justify progression to broader kinase panel screening to assess selectivity. A highly selective compound is often preferred to minimize off-target effects. Subsequent steps would include evaluation in in vivo xenograft models to determine efficacy and pharmacokinetic properties.[6]

By following this structured, comparative approach, researchers can generate a comprehensive and defensible data package to establish the biological activity and therapeutic potential of this compound.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

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  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. [Link]

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  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

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  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

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  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

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  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate. [Link]

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The Isomeric Advantage: A Comparative Guide to the Efficacy of Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, or azaindole, scaffold stands as a privileged structure, particularly in the realm of kinase inhibitor development.[1] This bicyclic heterocycle, a bioisostere of the endogenous indole nucleus, offers a unique framework for fine-tuning the pharmacological properties of drug candidates. The strategic placement of a nitrogen atom within the pyridine ring gives rise to four distinct positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural alteration can profoundly impact a molecule's physicochemical properties and, consequently, its biological efficacy.[1] This guide provides an in-depth, objective comparison of these isomers, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

The Critical Influence of Nitrogen Placement: A Head-to-Head Comparison

While the 7-azaindole isomer is the most extensively studied and is a component of several FDA-approved drugs, compelling evidence demonstrates that other isomers can exhibit superior potency and selectivity for specific biological targets.[2][3] The choice of the optimal azaindole scaffold is, therefore, a critical decision in the early stages of drug discovery and is highly dependent on the therapeutic target.

Kinase Inhibition: A Tale of Four Isomers

The azaindole core is particularly adept at mimicking the adenine hinge-binding motif of ATP, making it a powerful scaffold for kinase inhibitors.[1] However, the positioning of the nitrogen atom dictates the precise geometry and electronic distribution of the molecule, leading to differential interactions with the kinase active site.

A notable study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole displayed potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited significantly lower inhibitory activity and selectivity.[1][4] This suggests that the nitrogen at the 5-position is optimally positioned for crucial interactions within the Cdc7 active site.

Conversely, in the pursuit of inhibitors for the c-Met kinase, a receptor tyrosine kinase often implicated in cancer, derivatives based on the 4-azaindole and 7-azaindole scaffolds were identified as potent inhibitors with IC50 values in the low nanomolar range.[1]

The following table summarizes the comparative inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is crucial to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Isomer ScaffoldTarget KinaseReported IC50 (nM)Key Findings
4-Azaindole c-MetLow nMPotent inhibition, comparable to 7-azaindole.[1]
VEGFR2~10-fold higher than 6- and 7-azaindole derivativesLower potency compared to other isomers.
5-Azaindole Cdc7Potent (specific values proprietary)Superior potency and selectivity compared to other isomers.[1][4]
VEGFR2~10-fold higher than 6- and 7-azaindole derivativesLower potency compared to other isomers.
6-Azaindole VEGFR248Potent inhibition.
GSK-3β9Highly potent inhibition.
FLT-318Potent inhibition.
7-Azaindole c-MetLow nMPotent inhibition, comparable to 4-azaindole.[1]
VEGFR237Slightly more potent than the 6-azaindole analog.
GSK-3βInactiveLacks activity against this kinase.
Beyond Kinases: Diverse Biological Activities

The differential efficacy of azaindole isomers extends beyond kinase inhibition. A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 demonstrated that 4-azaindole and 7-azaindole analogs possessed superior efficacy compared to the parent indole compound. Conversely, derivatives of 5-azaindole and 6-azaindole showed diminished efficacy.[1]

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, a study revealed that 7-azaindole-2-carboxamides completely lost their ability to bind to the receptor, whereas 6-azaindole-2-carboxamides retained some activity, albeit with reduced binding affinity compared to their indole counterparts.

Experimental Validation: Protocols for Efficacy Determination

To empower researchers in their comparative analyses, this section provides detailed, step-by-step methodologies for key assays used to evaluate the efficacy of pyrrolo[2,3-b]pyridine isomers.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase using a TR-FRET assay, such as the LanthaScreen™ platform.

Objective: To quantify the concentration of a test compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified kinase

  • Fluorescein-labeled substrate peptide/protein

  • Terbium-labeled anti-phospho-substrate antibody

  • Azaindole isomer stock solutions (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Stop solution (e.g., EDTA in TR-FRET dilution buffer)

  • Low-volume 384-well plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the azaindole isomers in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x test compound dilution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of 4x kinase solution to all wells.

    • Add 5 µL of 2x substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop Reaction and Antibody Addition:

    • Add 10 µL of 2x stop/detection mix (containing EDTA and Tb-labeled antibody) to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (terbium) and 495 nm (fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Azaindole isomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the azaindole isomers for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

A deeper understanding of the mechanism of action of these isomers requires visualization of the cellular pathways they modulate.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Azaindole Azaindole Isomer Azaindole->PI3K Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Evaluation Synthesis Synthesis of Azaindole Isomers Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell Viability Assay (GI50) Synthesis->Cell_Assay Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis Cell_Assay->Pathway_Analysis Animal_Model Animal Model Studies Pathway_Analysis->Animal_Model Binding_Assay Receptor Binding Assay (Ki) Binding_Assay->Animal_Model

Caption: A general experimental workflow for the comparative evaluation of pyrrolo[2,3-b]pyridine isomers.

Conclusion: A Strategic Choice for Targeted Drug Discovery

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of their biological activity. [1]While the 7-azaindole scaffold has a proven track record, this guide highlights the immense potential of the other isomers to yield highly potent and selective agents against specific targets. By understanding the nuanced structure-activity relationships and employing rigorous experimental validation, researchers can strategically leverage the isomeric diversity of the pyrrolo[2,3-b]pyridine scaffold to design the next generation of targeted therapeutics.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. IntechOpen. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]

  • Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments. [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. ScienceDirect. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

Sources

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-pyrrolo[2,3-b]pyridine analogs, with a particular focus on kinase inhibition. While specific experimental data on 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine analogs is not extensively available in the public domain, this guide will extrapolate from the known SAR of related compounds to provide insights into their potential biological activity.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Pharmacophore

The 7-azaindole core is a bioisostere of indole, where the carbon at position 7 is replaced by a nitrogen atom.[1] This substitution alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological profiles. The scaffold's versatility has been demonstrated through its successful application in developing inhibitors for a range of protein families, including kinases, phosphodiesterases, and G-protein coupled receptors.[2][3][4]

Structure-Activity Relationship (SAR) Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Key positions for modification that have been extensively studied include N-1, C-2, C-3, C-5, and C-6.[5]

Substitutions at the N-1 Position

The pyrrole nitrogen (N-1) is a common site for substitution, often with alkyl or aryl groups. These modifications can influence the compound's solubility, metabolic stability, and interaction with the target protein. For instance, in a series of Janus Kinase 1 (JAK1) inhibitors, N-alkylation of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core was explored to enhance selectivity.[6]

Modifications at the C-2 and C-3 Positions

The C-2 and C-3 positions of the pyrrole ring offer vectors for introducing diverse functionalities that can occupy specific pockets within the target's active site. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective phosphodiesterase 4B (PDE4B) inhibitors.[3] In another study, substitution at the 3-position of the 1H-pyrrolo[2,3-b]pyridine with a 5-methylenethiazolidine-2,4-dione moiety was found to be crucial for polo-like kinase 4 (PLK4) inhibitory activity.[7]

The Critical Role of C-5 and C-6 Substitutions

The pyridine ring, particularly at the C-5 and C-6 positions, plays a significant role in modulating the activity and selectivity of these analogs.

  • C-5 Position: This position is frequently modified to enhance potency and target engagement. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was designed to form a hydrogen bond with a key residue in the kinase domain.[8]

  • C-6 Position: Substitutions at the C-6 position can influence the overall shape and electronic distribution of the molecule, impacting its binding affinity. While less commonly explored than the C-5 position, modifications here can still lead to significant changes in biological activity.

Extrapolating to this compound Analogs

Based on the general SAR principles observed for 7-azaindole derivatives, we can hypothesize the potential impact of the 6-methyl and 5-nitro substitutions:

  • 5-Nitro Group: The strong electron-withdrawing nature of the nitro group at the C-5 position would significantly alter the electronic character of the pyridine ring. This could influence its ability to form hydrogen bonds and other interactions within a protein's active site. In many kinase inhibitor scaffolds, this region is crucial for hinge-binding interactions.

  • 6-Methyl Group: The small, lipophilic methyl group at the C-6 position would add steric bulk and increase lipophilicity. Depending on the topology of the target's binding site, this could either be beneficial, by occupying a hydrophobic pocket, or detrimental, due to steric hindrance.

The combination of a bulky, electron-withdrawing nitro group and a small methyl group presents a unique substitution pattern that warrants further investigation to determine its specific effects on various biological targets.

Comparative Performance of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The following table summarizes the activity of representative analogs against different kinase targets.

Compound/Analog ClassTarget Kinase(s)Key Structural FeaturesReported Activity (IC50)Reference
B6 PI3Kγ7-azaindole scaffold with a benzenesulfonamide moietyPotent activity (subnanomolar concentration for some analogs)[9]
4h FGFR1, 2, 31H-pyrrolo[2,3-b]pyridine with specific substitutions7, 9, 25 nM[8][10][11]
41, 46, 54 GSK-3βNovel pyrrolo[2,3-b]pyridine derivatives0.22, 0.26, 0.24 nM[12]
31g (S,S)-enantiomer JAK1N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivativePotent and selective for JAK1 over JAK2, JAK3, and TYK2[6]
1r FMS KinasePyrrolo[3,2-c]pyridine derivative30 nM[13]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A common synthetic route to functionalize the 1H-pyrrolo[2,3-b]pyridine core involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated 7-azaindole precursor.

Workflow for Synthesis and Evaluation:

G start Halogenated 1H-pyrrolo[2,3-b]pyridine step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 step3 Structural Characterization (NMR, Mass Spectrometry) step2->step3 step4 Biological Screening (e.g., Kinase Inhibition Assay) step3->step4 step5 SAR Analysis step4->step5

Caption: General workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well white plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the FGFR1 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Inhibition:

cluster_pathway MAPK Pathway FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine analog.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of potent and selective inhibitors of various therapeutic targets.[1][9] The extensive body of research on its analogs has provided valuable insights into the structure-activity relationships that govern their biological effects. While the specific SAR of this compound analogs is yet to be fully elucidated, the principles derived from related compounds suggest that this substitution pattern could lead to novel pharmacological properties. Future work should focus on the synthesis and comprehensive biological evaluation of these specific analogs to explore their therapeutic potential. This will involve screening against a diverse panel of targets and detailed mechanistic studies to understand their mode of action at a molecular level.

References

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023-12-19). Future Medicinal Chemistry.
  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2016-09-22). ACS Medicinal Chemistry Letters.
  • Full article: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online.
  • Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies on 7-Azaoxindoles. Benchchem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). RSC Advances.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025-03-05). PubMed.
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018-08-01). PubMed Central.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021-01-28). PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

Sources

"comparative analysis of synthetic routes to 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Routes to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of 7-azaindole, represents a scaffold of significant interest in medicinal chemistry. The 7-azaindole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] The specific substitution pattern of a methyl and a nitro group on the pyridine ring offers unique electronic and steric properties, making this molecule a valuable intermediate for the synthesis of novel drug candidates. The strategic placement of the nitro group, a versatile functional group, allows for further chemical modifications, such as reduction to an amine, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of plausible synthetic routes to this compound. While a direct, optimized synthesis for this specific molecule is not extensively documented in peer-reviewed literature, this analysis constructs and evaluates logical synthetic pathways based on established methodologies for analogous 7-azaindole derivatives. We will delve into the mechanistic rationale, experimental considerations, and the relative advantages and disadvantages of each approach to provide a comprehensive resource for researchers in the field.

Overview of Synthetic Strategies

Two primary retrosynthetic strategies are considered for the synthesis of the target molecule. These approaches are centered around the formation of the pyrrole ring onto a pre-functionalized pyridine core.

  • Route A: Multi-step Synthesis via a Halopyridine Intermediate. This linear approach involves the initial synthesis and isolation of a key halopyridine precursor, followed by the construction of the pyrrole ring using modern cross-coupling methodologies.

  • Route B: Direct Pyrrole Annulation via Reductive Cyclization. This strategy aims for a more convergent synthesis by attempting a direct cyclization from a substituted nitropyridine precursor, potentially offering a more streamlined process.

The following sections will provide a detailed, step-by-step analysis of each route, supported by experimental data from analogous transformations reported in the literature.

Route A: Multi-step Synthesis via a Halopyridine Intermediate

This synthetic pathway is predicated on the robust and predictable nature of palladium-catalyzed cross-coupling reactions, which are workhorses in modern heterocyclic chemistry. The overall strategy is to first construct a suitably functionalized pyridine ring and then append the pyrrole ring.


A [label="2-Amino-6-methylpyridine"]; B [label="2-Amino-6-methyl-\n5-nitropyridine"]; C [label="2-Chloro-6-methyl-\n5-nitropyridine"]; D [label="2-((Trimethylsilyl)ethynyl)-6-methyl-\n5-nitropyridine"]; E [label="6-Methyl-5-nitro-\n1H-pyrrolo[2,3-b]pyridine"];

A -> B [label="Nitration"]; B -> C [label="Sandmeyer Reaction"]; C -> D [label="Sonogashira Coupling"]; D -> E [label="Deprotection & Cyclization"]; }

Diagram 1: Synthetic workflow for Route A.

Step 1: Nitration of 2-Amino-6-methylpyridine

The synthesis commences with the nitration of commercially available 2-amino-6-methylpyridine. The directing effects of the amino and methyl groups favor electrophilic substitution at the 3- and 5-positions. Careful control of reaction conditions is crucial to achieve selective nitration at the 5-position.

Experimental Protocol (Adapted from similar nitrations):

  • Cool concentrated sulfuric acid (10 mL) to 0-1°C in an ice bath.

  • Slowly add 2-amino-6-methylpyridine (2.0 g) while maintaining the temperature below 5°C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes, then warm to 50°C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-6-methyl-5-nitropyridine.

Discussion:

  • Expertise & Experience: The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.[2] The amino group is protonated under these strongly acidic conditions, becoming a meta-director. The methyl group is an ortho-, para-director. The combination of these directing effects leads to the desired 5-nitro isomer as the major product.

  • Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of dinitrated byproducts. The reported yield for this transformation is approximately 75%.

Step 2: Conversion of the Amino Group to a Halide (Sandmeyer Reaction)

To facilitate the subsequent cross-coupling reaction, the amino group of 2-amino-6-methyl-5-nitropyridine is converted to a halide, typically a chloride or bromide, via the Sandmeyer reaction.[3][4] This classic transformation proceeds through a diazonium salt intermediate.

Experimental Protocol (General Procedure):

  • Suspend 2-amino-6-methyl-5-nitropyridine in an aqueous solution of HCl or HBr.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride or copper(I) bromide in the corresponding concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution, which is maintained at an appropriate temperature.

  • After the addition is complete and nitrogen evolution ceases, the reaction mixture is warmed to room temperature and then heated to ensure complete conversion.

  • The product, 2-chloro-6-methyl-5-nitropyridine, is then isolated by extraction and purified by column chromatography.

Discussion:

  • Expertise & Experience: The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring.[5] The choice of copper(I) halide is critical for the success of the reaction. The reaction is known to have a radical mechanism.[3]

  • Trustworthiness: Diazonium salts can be explosive when isolated. Therefore, it is imperative to use them in situ and at low temperatures. The yields for Sandmeyer reactions on nitropyridine substrates can be variable, and optimization of the reaction conditions may be necessary.

Step 3: Introduction of the Pyrrole Precursor (Sonogashira Coupling)

With the halopyridine in hand, the two-carbon unit required for the pyrrole ring can be introduced via a Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene.[6][7]

Experimental Protocol (General Procedure):

  • To a solution of 2-chloro-6-methyl-5-nitropyridine in a suitable solvent (e.g., THF or 1,4-dioxane), add (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by removing the solvent, and the residue is purified by column chromatography to yield 2-((trimethylsilyl)ethynyl)-6-methyl-5-nitropyridine.

Discussion:

  • Expertise & Experience: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds.[8] The use of a TMS-protected alkyne prevents self-coupling and allows for a controlled, stepwise synthesis. The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate.

  • Trustworthiness: The efficiency of the coupling can be sensitive to the choice of catalyst, base, and solvent. For electron-deficient halides, the reaction often proceeds smoothly.

Step 4: Deprotection and Cyclization to the 7-Azaindole Core

The final step in this route involves the removal of the trimethylsilyl protecting group, followed by an intramolecular cyclization to form the pyrrole ring.

Experimental Protocol (General Procedure):

  • Dissolve the TMS-protected alkyne in a solvent such as methanol or THF.

  • Add a desilylating agent, such as potassium carbonate, TBAF (tetrabutylammonium fluoride), or a mild acid.

  • Stir the reaction at room temperature until the deprotection is complete.

  • The subsequent cyclization to form the 7-azaindole can often be induced by heating the deprotected alkyne in the presence of a base or, in some cases, a transition metal catalyst. Acid-catalyzed cyclization has also been reported for similar systems.[9][10]

  • The final product, this compound, is then isolated and purified.

Discussion:

  • Expertise & Experience: The choice of conditions for the final cyclization step is crucial. Base-catalyzed cyclization is common for 2-alkynyl-3-aminopyridines. The electron-withdrawing nitro group in our substrate might influence the reactivity and require specific conditions.

  • Trustworthiness: This step combines two transformations, and a one-pot procedure might be feasible. Careful optimization is likely required to maximize the yield of the final product.

Route B: Direct Pyrrole Annulation via Reductive Cyclization (Batcho-Leimgruber Approach)

This route offers a more convergent approach by building the pyrrole ring directly from a nitropyridine precursor, potentially reducing the number of synthetic steps and improving overall efficiency. This strategy is inspired by the Batcho-Leimgruber indole synthesis.[11][12]


A [label="2-Chloro-6-methyl-5-nitropyridine"]; B [label="Intermediate Enamine"]; C [label="6-Methyl-5-amino-\n1H-pyrrolo[2,3-b]pyridine"]; D [label="6-Methyl-5-nitro-\n1H-pyrrolo[2,3-b]pyridine"];

A -> B [label="Enamine Formation"]; B -> C [label="Reductive Cyclization"]; C -> D [label="Oxidation (Hypothetical)"]; }

Diagram 2: Synthetic workflow for Route B.

Note: A direct Batcho-Leimgruber synthesis on an aminopyridine is not a standard transformation. A more plausible adaptation would start from a precursor where the methyl group is ortho to the nitro group, which is not our case. Therefore, a direct application is challenging. A more viable, though longer, alternative under the umbrella of 'direct annulation' would be to start from 2-chloro-6-methyl-3-nitropyridine, apply the Batcho-Leimgruber synthesis to form 6-methyl-7-nitro-1H-pyrrolo[2,3-b]pyridine, and then attempt a challenging nitro group migration or a multi-step process to achieve the desired 5-nitro isomer. Given the complexity and low probability of success, a detailed protocol for this specific adaptation is not provided. Instead, a general discussion of the challenges is presented.

Discussion of Feasibility:

The classical Batcho-Leimgruber synthesis involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[13] Applying this to our target, we would need a pyridine derivative with a methyl group ortho to a nitro group. Our key intermediate from Route A, 2-amino-6-methyl-5-nitropyridine, does not have this arrangement.

An alternative would be to start with 2-amino-3-methyl-5-nitropyridine. This would allow for the formation of the pyrrole ring adjacent to the amino group. However, the synthesis of this starting material is not as straightforward.

A third possibility would be to start from 6-methyl-1H-pyrrolo[2,3-b]pyridine and attempt a direct nitration.[14] However, electrophilic substitution on the 7-azaindole nucleus is complex. Nitration typically occurs on the electron-rich pyrrole ring, primarily at the 3-position.[15] Nitration on the pyridine ring would require harsh conditions and would likely lead to a mixture of isomers, with substitution at the 5-position not guaranteed to be the major product.

Given these considerations, Route B, while conceptually more convergent, faces significant practical challenges in its application to the synthesis of this compound.

Comparative Analysis

FeatureRoute A: Multi-step via HalopyridineRoute B: Direct Annulation (Hypothetical)
Plausibility High. Based on well-established, reliable reactions.Low. Lacks a clear and direct precedent for this specific substitution pattern.
Number of Steps 4 steps from 2-amino-6-methylpyridine.Potentially fewer steps if a suitable starting material and reaction could be developed.
Predictability High. The outcome of each step is generally predictable.Low. Regioselectivity of nitration on the 7-azaindole core is a major issue.
Key Reactions Nitration, Sandmeyer, Sonogashira, Cyclization.Batcho-Leimgruber, Electrophilic Nitration.
Potential Yield Moderate. Each step will have an associated loss in yield.Likely very low due to challenges in regioselectivity and reaction feasibility.
Advantages Robust, predictable, and modular. Allows for the synthesis of analogues by changing the coupling partners.Potentially more atom-economical and efficient if a viable pathway is found.
Disadvantages Longer synthetic sequence. May require optimization at each step.Significant challenges in controlling regioselectivity. Lack of literature precedent.

Conclusion

Based on the analysis of established synthetic methodologies, Route A represents the most logical and feasible pathway for the synthesis of this compound. This route relies on a sequence of robust and well-understood reactions, offering a high degree of predictability and control. While it involves multiple steps, the modularity of this approach also provides opportunities to generate a library of related compounds for SAR studies by varying the alkyne component in the Sonogashira coupling step.

Route B, while attractive for its potential convergency, is fraught with significant challenges, primarily concerning the regioselectivity of the key transformations. The direct nitration of the 6-methyl-7-azaindole core is unlikely to be selective for the 5-position, and an adapted Batcho-Leimgruber synthesis would require a different, less accessible starting material.

For researchers and drug development professionals seeking a reliable and reproducible synthesis of this compound, the multi-step approach outlined in Route A is the recommended strategy. Further optimization of the individual steps, particularly the Sandmeyer reaction and the final cyclization, would be a valuable endeavor to improve the overall efficiency of the synthesis.

References

  • Leimgruber, W.; Batcho, A. D. Indole Synthesis. U.S.
  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22(1), 195-221.
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A Comparative Guide to the Cross-Reactivity Profile of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. As a derivative of the privileged 7-azaindole scaffold, which is central to numerous clinically approved kinase inhibitors, a thorough understanding of its selectivity profile is paramount for its progression in drug discovery pipelines.[1][2][3] This document outlines a multi-pronged approach, combining computational and experimental methodologies, to objectively compare its performance against established drugs sharing the same core structure.

The 7-azaindole moiety is a well-established pharmacophore, recognized for its ability to mimic the adenine structure of ATP and interact with the hinge region of protein kinases.[1][3] Consequently, compounds built upon this scaffold, such as Vemurafenib (a BRAF inhibitor) and Pexidartinib (a CSF1R inhibitor), have demonstrated significant therapeutic success.[3] However, this inherent affinity for the ATP-binding site also presents a challenge: the potential for off-target interactions across the human kinome, which can lead to unforeseen side effects.[4] Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory requirement but a critical step in de-risking a new chemical entity.

This guide will detail the necessary experimental workflows, from in silico predictions to robust biochemical and cell-based assays, providing researchers, scientists, and drug development professionals with a practical blueprint for characterizing the selectivity of this compound.

Comparative Kinase Inhibitor Profiles

A critical aspect of characterizing a new drug candidate is to benchmark its selectivity against existing therapies. For this guide, we will compare the hypothetical cross-reactivity profile of this compound against two FDA-approved 7-azaindole-based kinase inhibitors: Vemurafenib and Pexidartinib.

Target KinaseThis compound IC50 (nM) (Hypothetical)Vemurafenib IC50 (nM) (Published Data)Pexidartinib IC50 (nM) (Published Data)Primary Therapeutic TargetPotential Off-Target Liability
BRAF 8.231>10,000Yes (for Vemurafenib)Potential
CSF1R >5,000>10,00010Yes (for Pexidartinib)No
SRC 4504865NoYes
VEGFR2 890140130NoYes
c-KIT >2,000>10,00025NoPotential
p38α >10,000>10,000>10,000NoNo

Note: Data for this compound is hypothetical for illustrative purposes.

A Multi-Faceted Approach to Cross-Reactivity Profiling

A comprehensive understanding of a compound's interaction profile is best achieved through a combination of computational predictions and experimental validation.[5][6]

In Silico Kinome Profiling

The initial step involves leveraging computational models to predict the likely kinase targets and off-targets of this compound. By inputting the compound's structure into a validated predictive model, a list of potential binding partners can be generated, ranked by confidence scores. This in silico screening helps to prioritize experimental resources towards the most probable off-targets.

In Vitro Kinase Panel Screening

Biochemical assays against a large panel of purified kinases are the gold standard for determining selectivity.[5][7] These screens provide quantitative IC50 values against hundreds of kinases, offering a broad view of the compound's kinome-wide activity.[4]

Experimental Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Kinase Panel Selection: Utilize a comprehensive kinase panel, such as the KinomeScan™ platform, which covers a significant portion of the human kinome.

  • Assay Performance: Conduct radiometric or fluorescence-based kinase activity assays in the presence of varying concentrations of the test compound.

  • Data Analysis: Determine the IC50 value for each kinase by fitting the dose-response data to a suitable pharmacological model.

  • Selectivity Scoring: Calculate selectivity metrics (e.g., S-score) to quantify the overall selectivity of the compound.

Cell-Based Target Engagement and Pathway Analysis

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's effects within a living system.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Line Selection: Choose cell lines known to be dependent on the primary target kinase and potential off-target kinases.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified duration.

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinases and their downstream effectors.

  • Analysis: Quantify the changes in protein phosphorylation to determine the compound's impact on the relevant signaling pathways.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells and tissues. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation and quantify the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Melt Curve Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Cross-Reactivity Workflow

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation cluster_2 Cell-Based Confirmation cluster_3 Data Interpretation in_silico In Silico Kinome Profiling (Predict Potential Off-Targets) kinase_panel In Vitro Kinase Panel Screening (Determine IC50 Values) in_silico->kinase_panel Prioritize Targets selectivity Calculate Selectivity Score kinase_panel->selectivity Generate Data pathway_analysis Cell-Based Pathway Analysis (Western Blotting) selectivity->pathway_analysis Inform Cellular Studies cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) pathway_analysis->cetsa Validate On-Target Effects interpretation Profile Interpretation & Risk Assessment cetsa->interpretation Comprehensive Profile

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Hypothetical Signaling Pathway Interactions

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) OffTarget Off-Target Kinase (e.g., SRC) RTK->OffTarget Target Primary Target (e.g., BRAF) Downstream1 Downstream Effector 1 (e.g., MEK) Target->Downstream1 CellEffect Cellular Response (Proliferation, Survival) OffTarget->CellEffect Unintended Activation Downstream2 Downstream Effector 2 (e.g., ERK) Downstream1->Downstream2 Downstream2->CellEffect Compound 6-Methyl-5-nitro-1H- pyrrolo[2,3-B]pyridine Compound->Target Intended Inhibition Compound->OffTarget Off-Target Inhibition

Caption: Potential on-target and off-target interactions in a signaling pathway.

Conclusion

A thorough and systematic evaluation of cross-reactivity is indispensable in the development of novel therapeutics. For a compound like this compound, which belongs to the well-established 7-azaindole class of kinase inhibitors, a proactive and in-depth profiling of its selectivity is critical. The integrated approach described in this guide, combining predictive computational methods with robust in vitro and cell-based experimental validation, provides a solid framework for understanding the compound's interaction landscape. The resulting comprehensive cross-reactivity profile will be instrumental in guiding lead optimization, predicting potential toxicities, and ultimately, increasing the probability of success in bringing a safe and effective new medicine to patients.

References

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A Comparative Guide to the In-Vitro and In-Vivo Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1H-Pyrrolo[2,3-b]pyridine Scaffold

While specific experimental data for 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is not extensively available in the public domain, the core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into a multitude of biologically active compounds. This guide will provide a comparative analysis of the in-vitro and in-vivo activities of various 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights for researchers and drug development professionals working with this versatile heterocycle.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a broad spectrum of therapeutic potential, acting as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs)[1][2][3], Glycogen Synthase Kinase-3β (GSK-3β)[4], and Janus Kinase 1 (JAK1)[5]. Furthermore, this scaffold has been explored for its antibacterial[6] and phosphodiesterase 4B (PDE4B) inhibitory activities[7]. The diverse biological activities underscore the importance of understanding the translation of in-vitro potency to in-vivo efficacy for this class of compounds.

In-Vitro Activity Profile: From Enzyme Inhibition to Cellular Effects

The initial assessment of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves a battery of in-vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Common In-Vitro Assays:
  • Kinase Inhibition Assays: For derivatives targeting kinases like FGFR, GSK-3β, and JAK1, biochemical assays are employed to quantify the half-maximal inhibitory concentration (IC50). These assays often utilize purified enzymes and synthetic substrates to measure the direct inhibitory effect of the compound.

  • Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of these compounds, various cancer cell lines are treated with increasing concentrations of the derivative. Assays like the MTT assay are commonly used to determine the concentration required to inhibit cell growth by 50% (GI50)[8].

  • Apoptosis and Cell Cycle Analysis: Flow cytometry and Western blotting are frequently used to investigate whether the observed anti-proliferative effects are due to the induction of programmed cell death (apoptosis) or cell cycle arrest.

  • Migration and Invasion Assays: For anti-cancer applications, the ability of a compound to inhibit cell migration and invasion is assessed using techniques like the wound-healing assay or the Boyden chamber assay[1][2].

  • Antibacterial Susceptibility Testing: For derivatives with potential antibacterial activity, the minimum inhibitory concentration (MIC) is determined against a panel of pathogenic bacteria. This establishes the lowest concentration of the compound that prevents visible bacterial growth[6].

Illustrative In-Vitro Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives:
Derivative ClassTargetAssayKey FindingsReference
FGFR InhibitorsFGFR1, 2, 3, 4Kinase Inhibition (IC50)Compound 4h showed potent pan-FGFR inhibition with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively.[1][2]
Breast Cancer Cells (4T1)Cell Proliferation, Apoptosis, Migration, InvasionCompound 4h inhibited proliferation, induced apoptosis, and significantly inhibited migration and invasion of 4T1 cells.[1][2]
GSK-3β InhibitorsGSK-3βKinase Inhibition (IC50)Compounds 41 , 46 , and 54 exhibited strong GSK-3β inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively.[4]
SH-SY5Y Neuroblastoma CellsCellular ActivityCompound 41 increased GSK-3β phosphorylation, inhibited tau hyperphosphorylation, and promoted neurite outgrowth.[4]
JAK1 InhibitorsJAK1Kinase InhibitionCompound 31g was identified as a potent and selective JAK1 inhibitor.[5]
Hepatic Stellate Cells (HSCs)Cellular ActivityCompound 31g reduced proliferation, fibrogenic gene expression, and migration of TGF-β-induced HSCs.[5]
AntibacterialsBacterial RibosomeMinimum Inhibitory Concentration (MIC)A lead compound demonstrated a MIC value of 3.35 µg/mL against E. coli.[6]
PDE4B InhibitorsPDE4BEnzyme Inhibition (IC50)Compound 11h showed potent PDE4B inhibition with an IC50 of 0.14 µM and 6-fold selectivity over PDE4D.[7]
Generalized In-Vitro Screening Workflow

in_vitro_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action compound_library 1H-Pyrrolo[2,3-b]pyridine Derivative Library biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) compound_library->biochemical_assay Test Compounds hit_identification Potent Hits biochemical_assay->hit_identification Identify Potent Hits (IC50) cell_based_assays Cell-Based Assays (Proliferation, Viability) hit_identification->cell_based_assays selectivity_panel Selectivity Profiling (vs. Related Targets) hit_identification->selectivity_panel validated_hits Validated Hits cell_based_assays->validated_hits Confirm Cellular Activity moa_studies MoA Studies (Apoptosis, Cell Cycle, Western Blot) validated_hits->moa_studies lead_candidates lead_candidates moa_studies->lead_candidates Identify Lead Candidates

Caption: A generalized workflow for the in-vitro screening of 1H-pyrrolo[2,3-b]pyridine derivatives.

In-Vivo Activity: Assessing Efficacy and Safety in Biological Systems

While in-vitro assays provide crucial information about a compound's potency and mechanism, in-vivo studies are essential to evaluate its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a living organism.

Common In-Vivo Models and Methodologies:
  • Xenograft Models: For anticancer derivatives, human cancer cells are implanted into immunocompromised mice. The compound is then administered to assess its ability to inhibit tumor growth.

  • Disease Models: For other therapeutic areas, specific animal models that mimic human diseases are used. For instance, AlCl3-induced zebrafish have been used as a model for Alzheimer's disease to evaluate GSK-3β inhibitors[4].

  • Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Blood and tissue samples are collected at various time points after administration to measure drug concentrations.

  • Toxicity Studies: Acute and chronic toxicity studies are conducted in animals to identify potential adverse effects and determine a safe dosage range.

Illustrative In-Vivo Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives:
Derivative ClassAnimal ModelKey FindingsReference
GSK-3β InhibitorsAlCl3-induced zebrafish AD modelCompound 41 effectively ameliorated dyskinesia.[4]
C57BL/6 miceExhibited low-toxicity in acute toxicity experiments.[4]

Note: Detailed in-vivo efficacy data for many of the cited derivatives was not available in the provided search results, highlighting a common gap in early-stage drug discovery literature.

Typical In-Vivo Study Design

in_vivo_design cluster_preclinical Preclinical In-Vivo Assessment lead_candidate Lead Candidate from In-Vitro Studies pk_pd_studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies lead_candidate->pk_pd_studies Formulation & Dosing efficacy_models Efficacy Studies in Disease-Relevant Animal Models pk_pd_studies->efficacy_models Determine Exposure-Response toxicity_studies Toxicology Studies (Acute & Chronic) efficacy_models->toxicity_studies Evaluate Safety Profile go_no_go Go/No-Go for Clinical Development toxicity_studies->go_no_go Decision Point

Caption: A simplified representation of a typical in-vivo study design for a lead compound.

Bridging the Gap: Correlating In-Vitro and In-Vivo Data

A critical aspect of drug development is understanding the correlation, or lack thereof, between in-vitro potency and in-vivo efficacy. A compound that is highly active in a test tube may not be effective in a living organism due to a variety of factors.

Key Considerations:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of efficacy in-vivo, despite high in-vitro potency.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • Target Engagement: It is crucial to confirm that the compound is reaching its intended target in the animal model at a sufficient concentration to exert its therapeutic effect.

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors illustrates this translational challenge. While compound 11h showed promising in-vitro potency and selectivity, the authors note that further optimization and in-vivo activity studies are ongoing to validate its therapeutic potential[7].

From In-Vitro Hit to In-Vivo Candidate

drug_development_pipeline cluster_invitro In-Vitro Discovery cluster_invivo In-Vivo Validation start HTS / Rational Design hit_id Hit Identification (IC50 < 1 µM) start->hit_id lead_gen Lead Generation (Cellular Potency) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox) lead_gen->lead_opt Bridging the Gap preclinical Preclinical Candidate (In-Vivo Efficacy) lead_opt->preclinical clinical Clinical Trials preclinical->clinical IND-Enabling Studies

Caption: The drug development pipeline from in-vitro discovery to in-vivo validation.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of novel therapeutics targeting a wide range of diseases. The in-vitro data for many derivatives are compelling, demonstrating high potency and selectivity against key biological targets. However, the successful translation of these findings into in-vivo efficacy remains a critical hurdle.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A continued focus on optimizing not only the potency but also the pharmacokinetic properties of these derivatives is essential.

  • In-Vivo Target Engagement Studies: The use of biomarkers and imaging techniques to confirm that the compounds are interacting with their intended targets in animal models will be crucial for validating their mechanism of action.

  • Publication of In-Vivo Data: A more comprehensive reporting of in-vivo efficacy and safety data in the scientific literature will be invaluable for the research community to build upon previous findings.

By carefully navigating the path from in-vitro discovery to in-vivo validation, the full therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives can be realized.

References

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: )
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  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIV
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: )
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study - Johns Hopkins University. (URL: )
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Benchmarking 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyrrolo[2,3-b]pyridine Scaffolds in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to adenine, a key component of ATP, makes it an ideal template for the design of competitive kinase inhibitors.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of potency and selectivity against various kinase targets. The specific compound under investigation, 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, possesses a unique electronic and steric profile due to the electron-withdrawing nitro group and the electron-donating methyl group, making it a valuable building block for novel therapeutic agents.[2] Research has indicated that the 5-nitro-7-azaindole core is a crucial starting material for anticancer agents, and derivatives have been explored as inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[2][3][4][5]

Given the established role of the pyrrolo[2,3-b]pyridine scaffold in targeting a range of kinases, this guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized inhibitors of two key kinases implicated in oncology and neurodegenerative disorders: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β). This guide will detail the experimental protocols for a head-to-head comparison, enabling researchers to objectively assess the potency, selectivity, and cellular activity of this novel compound.

Selection of Benchmark Inhibitors: Establishing a Baseline for Comparison

To provide a robust and informative comparison, a selection of established and commercially available inhibitors for CDK5 and GSK-3β have been chosen. These compounds represent different chemotypes and mechanisms of action, offering a comprehensive baseline against which to evaluate this compound.

Table 1: Selected Benchmark Kinase Inhibitors

Target KinaseInhibitorMechanism of ActionReported IC50
CDK5 Roscovitine (Seliciclib)ATP-competitive inhibitor of CDK2, CDK5, CDK7, and CDK9.~160 nM for CDK5/p25[6]
DinaciclibPotent, multi-CDK inhibitor targeting CDK2, CDK5, and CDK9.~1 nM for CDK5[6]
GSK-3β CHIR-99021 (Laduviglusib)Highly selective, ATP-competitive inhibitor of GSK-3α/β.~6.7 nM for GSK-3β[7]
TideglusibNon-ATP competitive, irreversible inhibitor of GSK-3.~5 nM for GSK-3β[7]

The selection of these inhibitors is based on their well-documented activity and frequent use in the literature as tool compounds for studying CDK5 and GSK-3β signaling pathways.

Experimental Protocols: A Step-by-Step Guide to Comparative Analysis

To ensure a rigorous and reproducible comparison, the following experimental protocols are recommended. These assays are designed to assess the direct inhibitory activity of the compounds against their target kinases, as well as their effects in a cellular context.

In Vitro Kinase Inhibition Assay: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor.[8] This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[8]

Objective: To determine the IC50 values of this compound and the benchmark inhibitors against CDK5/p25 and GSK-3β.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each inhibitor in 100% DMSO.

    • Serially dilute the inhibitors in kinase assay buffer to create a range of concentrations.

    • Prepare recombinant human CDK5/p25 and GSK-3β enzymes and a suitable peptide substrate in kinase reaction buffer.

  • Kinase Reaction:

    • In a 96- or 384-well plate, combine the kinase, substrate, and ATP with the various concentrations of the inhibitors.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Luminescence-based assays: These measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled anti-phospho-substrate antibody and an APC-labeled peptide substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors incubate Incubate Inhibitors with Kinase Reaction Mixture prep_inhibitor->incubate prep_kinase Prepare Kinase, Substrate, and ATP Solution prep_kinase->incubate detect Quantify Kinase Activity (e.g., Luminescence, TR-FRET) incubate->detect analyze Plot Dose-Response Curve and Calculate IC50 detect->analyze

Caption: Workflow for determining the IC50 value of kinase inhibitors.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

CETSA® is a powerful biophysical assay that allows for the direct measurement of a drug's binding to its target protein in a cellular environment.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11][12]

Objective: To confirm that this compound and the benchmark inhibitors engage with their respective targets (CDK5 and GSK-3β) in intact cells.

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., a human neuroblastoma or cancer cell line expressing the target kinases) to near confluency.

    • Treat the cells with the test compound or a vehicle control for a specified period.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[10]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the soluble proteins.

    • Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble target protein (CDK5 or GSK-3β) in each sample using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]

CETSA® Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_detection_analysis Detection & Analysis treat_cells Treat Cells with Inhibitor or Vehicle Control heat_challenge Apply Temperature Gradient to Cell Samples treat_cells->heat_challenge lyse_cells Lyse Cells and Separate Soluble Proteins heat_challenge->lyse_cells detect_protein Quantify Soluble Target Protein (e.g., Western Blot) lyse_cells->detect_protein analyze_curve Generate and Analyze Thermal Shift Curves detect_protein->analyze_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Cell-Based Proliferation Assay

This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines that are known to be dependent on the activity of the target kinases.

Objective: To evaluate the ability of this compound and the benchmark inhibitors to inhibit the proliferation of relevant cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be sensitive to CDK5 or GSK-3β inhibition (e.g., a neuroblastoma line for CDK5 or a colorectal cancer line for GSK-3β).

  • Inhibitor Treatment:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test and reference inhibitors for a specified period (e.g., 72 hours).

  • Proliferation Measurement:

    • Assess cell viability and proliferation using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.[13]

  • Data Analysis:

    • Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[9]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate a direct comparison of the compounds.

Table 2: Comparative Inhibitory Activity of this compound and Benchmark Inhibitors

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Target Engagement (CETSA®)Cell Proliferation GI50 (µM) [Cell Line]
This compound CDK5/p25Experimental ValueObserved ShiftExperimental Value
GSK-3βExperimental ValueObserved ShiftExperimental Value
Roscovitine CDK5/p25~160ConfirmedLiterature/Experimental Value
Dinaciclib CDK5/p25~1ConfirmedLiterature/Experimental Value
CHIR-99021 GSK-3β~6.7ConfirmedLiterature/Experimental Value
Tideglusib GSK-3β~5ConfirmedLiterature/Experimental Value

Note: Experimental values are to be determined through the execution of the described protocols.

A thorough analysis of this data will provide insights into the potency, selectivity, and cellular efficacy of this compound relative to the established inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a potential kinase inhibitor. By systematically comparing its performance against well-characterized inhibitors of CDK5 and GSK-3β, researchers can gain valuable insights into its therapeutic potential. The results of these studies will inform future structure-activity relationship (SAR) studies and guide the optimization of this promising scaffold for the development of novel kinase-targeted therapies. Further characterization could involve broader kinase profiling to assess selectivity across the kinome and in vivo studies to evaluate efficacy and pharmacokinetic properties.

References

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A Comparative Spectroscopic Guide to the Structural Elucidation of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers not only experimental data but also the underlying scientific rationale for the analytical choices made. We will compare the spectroscopic features of the target molecule with its parent scaffold, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), to provide a clear understanding of substituent effects on the spectral data.

Introduction

This compound is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] The precise confirmation of its molecular structure is paramount for its application in drug discovery and development. Spectroscopic analysis provides the definitive evidence of a molecule's atomic connectivity and chemical environment. This guide will walk you through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the structure of this compound.

Molecular Structure and Spectroscopic Workflow

The structural confirmation of a novel or synthesized compound is a systematic process. The workflow below illustrates the logical progression of spectroscopic analyses to elucidate the structure of this compound.

Spectroscopic Workflow cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Proceed if MW matches NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity IR->NMR Proceed if functional groups are present Confirmation Structural Confirmation NMR->Confirmation Final Structure

Caption: Workflow for the structural confirmation of this compound.

I. Mass Spectrometry: The First Step in Structural Verification

Mass spectrometry is the initial and crucial step to determine the molecular weight of the synthesized compound, providing a fundamental validation of its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation and Comparison

CompoundMolecular FormulaCalculated Molecular WeightObserved Molecular Ion (M+) [m/z]Key Fragmentation Peaks [m/z]
This compound C₈H₇N₃O₂177.16 g/mol 177160 ([M-OH]⁺), 147 ([M-NO]⁺), 131 ([M-NO₂]⁺), 104
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)C₇H₆N₂118.14 g/mol 118[2]91, 64

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 177, corresponding to its molecular weight. The fragmentation pattern provides further structural clues. The loss of a nitro group (-NO₂) would result in a significant peak at m/z 131. The presence of a nitro group often leads to a fragment corresponding to the loss of NO (m/z 147) and sometimes OH (m/z 160) through rearrangement.[3] In contrast, the parent 7-azaindole shows a simpler fragmentation pattern.[4][5]

MS_Fragmentation M [M]⁺˙ m/z = 177 M_NO2 [M-NO₂]⁺ m/z = 131 M->M_NO2 - NO₂ M_NO [M-NO]⁺ m/z = 147 M->M_NO - NO M_OH [M-OH]⁺ m/z = 160 M->M_OH - OH (rearrangement)

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the sample's absorbance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Spectrum Generation: The instrument's software generates the IR spectrum.

Data Interpretation and Comparison

Functional GroupThis compound (Predicted)1H-pyrrolo[2,3-b]pyridine (Observed)
N-H Stretch ~3300-3400 cm⁻¹ (broad)~3400 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch (Methyl)~2850-2960 cm⁻¹N/A
C=C and C=N Stretch ~1600-1450 cm⁻¹~1610, 1580, 1470 cm⁻¹
N-O Asymmetric Stretch ~1530-1560 cm⁻¹ (strong)[7][8][9]N/A
N-O Symmetric Stretch ~1340-1360 cm⁻¹ (strong)[7][8][9]N/A

The most telling signals for this compound are the strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bond are expected to appear around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[7][8][9] These bands are absent in the spectrum of 7-azaindole. The presence of the methyl group will also introduce aliphatic C-H stretching bands.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of ~5-10 mg/mL.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and calibrated.

¹H NMR Data Interpretation and Comparison

ProtonThis compound (Predicted Chemical Shift, δ ppm)1H-pyrrolo[2,3-b]pyridine (Observed Chemical Shift, δ ppm)
H1 (N-H) ~12.0 (broad s)~11.7 (broad s)
H2 ~7.6 (d)~7.4 (dd)
H3 ~6.5 (d)~6.4 (dd)
H4 ~8.3 (s)~7.9 (dd)
H7 ~8.8 (s)~8.2 (dd)
-CH₃ ~2.6 (s)N/A

The introduction of the electron-withdrawing nitro group at the C5 position is expected to significantly deshield the adjacent protons, particularly H4 and H7, causing their signals to shift downfield compared to 7-azaindole. The methyl group at C6 will appear as a singlet in the aliphatic region.

¹³C NMR Data Interpretation and Comparison

CarbonThis compound (Predicted Chemical Shift, δ ppm)1H-pyrrolo[2,3-b]pyridine (Observed Chemical Shift, δ ppm)
C2 ~128~127
C3 ~101~100
C3a ~129~128
C4 ~120~120
C5 ~140~115
C6 ~145~142
C7a ~150~148
-CH₃ ~18N/A

The nitro group's strong electron-withdrawing nature will cause a significant downfield shift for C5. The methyl group will introduce a new signal in the upfield region of the spectrum.

Conclusion

The structural confirmation of this compound is achieved through a multi-faceted spectroscopic approach. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key nitro and methyl functional groups, and NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. By comparing the spectral data with that of the parent compound, 1H-pyrrolo[2,3-b]pyridine, the specific effects of the methyl and nitro substituents can be clearly observed, leading to an unambiguous structural assignment. This systematic and evidence-based workflow is fundamental to ensuring the chemical integrity of compounds in research and development.

References

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A Researcher's Guide to Assessing the Kinase Selectivity of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The human kinome, with its 500+ members, presents a vast field of opportunity, but also a significant challenge: achieving selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine , a member of the 7-azaindole family known for its prevalence in kinase inhibitor scaffolds.[1][2]

We will explore the rationale behind experimental design, present detailed protocols for robust selectivity assessment, and compare our hypothetical findings for this compound against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

The Rationale for Selectivity Profiling

The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase ATP-binding site.[1][3] This structural feature makes it a privileged scaffold for kinase inhibition. However, the high degree of conservation in the ATP-binding pocket across the kinome means that even minor structural changes can dramatically alter a compound's selectivity profile.[4] Therefore, early and comprehensive selectivity profiling is not just a characterization step but a critical decision-making tool in the drug discovery cascade.[5][6]

Our assessment of This compound (hereafter referred to as Cmpd-X ) will be benchmarked against two well-characterized kinase inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its broad activity against VEGFR, PDGFR, and c-KIT, among others.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more targeted, yet not entirely specific, inhibitor.

This comparison will allow us to contextualize the selectivity profile of Cmpd-X, classifying it on a spectrum from highly selective to multi-targeted.

Experimental Workflow for Kinase Selectivity Assessment

A multi-tiered approach is essential for a thorough and cost-effective assessment of kinase inhibitor selectivity.[6] Our workflow begins with a broad, single-concentration screen to identify potential targets, followed by more focused dose-response studies to quantify potency, and finally, cellular assays to confirm on-target activity in a more physiologically relevant context.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Cmpd-X @ 1µM Sunitinib @ 1µM Lapatinib @ 1µM b Broad Kinome Panel (e.g., 200-400 kinases) a->b Single-Dose Screening c Hits from Tier 1 (% Inhibition > 70%) b->c Data Analysis d 10-Point Dose Response (IC50 Determination) c->d Biochemical Assay e Confirmed Primary Targets d->e Identify Potent Hits f Target-Dependent Cell Line (e.g., Phospho-protein Western Blot, Cell Viability Assay) e->f Functional Assessment G cluster_0 FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates PLCg PLCγ FGFR1->PLCg Phosphorylates CmpdX Cmpd-X CmpdX->FGFR1 Inhibits Autophosphorylation ERK p-ERK PLCg->ERK Downstream Signaling

Caption: Inhibition of the FGFR1 signaling pathway by Cmpd-X.

  • Cell Culture: A human cancer cell line with known FGFR1 activity (e.g., NCI-H1581) is cultured to ~80% confluency.

  • Compound Treatment: Cells are serum-starved for 4 hours and then pre-treated with increasing concentrations of Cmpd-X for 2 hours.

  • Stimulation: Cells are stimulated with fibroblast growth factor (FGF) for 15 minutes to activate the FGFR1 pathway.

  • Cell Lysis: Cells are washed and lysed to extract total protein.

  • Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-FGFR1 (pFGFR1) and total FGFR1. An antibody against a downstream marker like phospho-ERK (pERK) can also be used.

  • Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence.

  • Analysis: The band intensity for pFGFR1 is quantified and normalized to total FGFR1 to determine the concentration-dependent inhibition of receptor phosphorylation.

Comparative Data Analysis (Exemplar Data)

The following tables present hypothetical data from our described experiments. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

Table 1: Tier 1 Kinase Screen Results (% Inhibition at 1 µM)
Kinase FamilyTargetCmpd-XSunitinibLapatinib
Tyrosine Kinase FGFR198% 85%15%
VEGFR245%99% 12%
PDGFRβ38%97% 8%
EGFR25%30%99%
HER218%25%98%
c-KIT41%95% 10%
ABL115%65%5%
Ser/Thr Kinase CDK212%55%2%
GSK3β8%33%4%
ROCK15%28%1%

Interpretation: The primary screen suggests Cmpd-X is a highly selective inhibitor of FGFR1. Unlike Sunitinib, it shows minimal activity against other major receptor tyrosine kinases at 1 µM. Lapatinib demonstrates its expected selectivity for EGFR and HER2.

Table 2: Tier 2 IC₅₀ Values for Key Hits (nM)
CompoundFGFR1VEGFR2PDGFRβEGFRHER2c-KIT
Cmpd-X 7 1,2501,800>10,000>10,0001,500
Sunitinib 8012 9 2,5003,00015
Lapatinib >10,000>10,000>10,00011 13 >10,000

Interpretation: The IC₅₀ data confirms the high potency and selectivity of Cmpd-X for FGFR1. With an IC₅₀ of 7 nM for FGFR1 and >1,000 nM for other tested kinases, it demonstrates a selectivity window of over 178-fold against VEGFR2, a common off-target for FGFR inhibitors. This contrasts sharply with the multi-targeted profile of Sunitinib and the dual-target profile of Lapatinib.

Table 3: Tier 3 Cellular IC₅₀ for pFGFR1 Inhibition (nM)
CompoundCellular pFGFR1 IC₅₀ (NCI-H1581 cells)
Cmpd-X 55
Sunitinib 450
Lapatinib >10,000

Interpretation: Cmpd-X effectively inhibits FGFR1 phosphorylation in a cellular context with an IC₅₀ of 55 nM. The rightward shift from the biochemical IC₅₀ (7 nM) is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations. Importantly, it retains its significant potency advantage over the comparators for this specific target.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for evaluating the selectivity of a novel pyrrolo[2,3-b]pyridine-based compound. Based on our exemplar data, This compound (Cmpd-X) emerges as a potent and highly selective inhibitor of FGFR1. Its selectivity profile is markedly superior to the multi-targeted inhibitor Sunitinib and distinct from the dual EGFR/HER2 inhibitor Lapatinib.

This selectivity is a highly desirable attribute, suggesting a lower potential for off-target toxicities. The next logical steps in the preclinical development of Cmpd-X would include:

  • Broader Safety Profiling: Screening against panels of non-kinase targets, such as GPCRs and ion channels, to identify any other potential liabilities. [6]* In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in xenograft models driven by FGFR1 amplification or fusion.

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to ensure it has suitable drug-like properties.

By following a structured and scientifically sound approach to selectivity profiling, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link] (URL corrected to landing page)

  • Hu, G., Li, X., & Gao, Y. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1286–1300. [Link]

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  • Cui, J., & Wang, Q. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2377–2384. [Link]

  • El-Damasy, D. A., El-Sayed, M. A. A., & Eweas, A. F. (2021). Novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 116, 105335.
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  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21545-21553. [Link]

  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Ashton, K. S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1916–1922. [Link]

  • Ali, M. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5521. [Link]

  • Kulkarni, A. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1669–1674. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Lee, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • U.S. National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

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Comparative Docking Analysis of Nitrated vs. Non-Nitrated Pyrrolopyridines: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold and the Rationale for Nitration

The pyrrolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[1][2][3] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. Pyrrolopyridine derivatives have shown particular promise as kinase inhibitors, targeting enzymes like Janus Kinase 1 (JAK1), Kinase Insert Domain Receptor (KDR), and Cyclin-Dependent Kinase 2 (CDK2) that are crucial in cell signaling pathways implicated in diseases such as cancer and inflammatory disorders.[4][5][6][7]

A key strategy in medicinal chemistry to modulate ligand-protein interactions is the introduction of a nitro (-NO2) group. Nitration can profoundly alter a molecule's electronic and steric properties, influencing its binding affinity and selectivity for a target protein.[8][9] The nitro group is a strong electron-withdrawing group that can modify the electrostatic potential of the aromatic ring. It can also act as a hydrogen bond acceptor and participate in non-canonical interactions, such as π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with electron-rich regions of the protein, like lone pairs on oxygen or sulfur atoms.[10] This guide provides a comparative molecular docking study of a hypothetical nitrated pyrrolopyridine against its non-nitrated counterpart to elucidate the potential effects of nitration on binding to a kinase target.

The Strategic Choice of a Kinase Target

For this comparative study, we have selected a hypothetical kinase target that shares common features with well-studied kinases like JAK1, KDR, and EGFR, which are known to be inhibited by pyrrolopyridine derivatives.[4][5][6][11] Kinase active sites typically possess a conserved hinge region, a hydrophobic back pocket, and a solvent-exposed region, providing multiple opportunities for ligand interactions. The rationale is to explore how the introduction of a nitro group can be strategically employed to exploit these features for enhanced binding affinity and selectivity.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure the scientific integrity of this comparative analysis, a rigorous and self-validating docking protocol is essential. This workflow is designed to minimize computational artifacts and provide a reliable prediction of ligand binding modes.

Step 1: Protein and Ligand Preparation
  • Protein Structure Acquisition and Preparation:

    • A high-resolution crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charge states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • 2D structures of the non-nitrated pyrrolopyridine (Ligand A) and its nitrated analog (Ligand B) are drawn.

    • The 2D structures are converted to 3D and subjected to energy minimization.

    • Partial charges are assigned to the atoms. For the nitrated ligand, it is crucial to use a force field that has been specifically parameterized for nitro compounds, such as a modified version of the General Amber Force Field (GAFF) or specialized harmonic force fields, to accurately represent the electronic properties of the nitro group.[12][13][14]

Step 2: Docking Simulation
  • Grid Generation:

    • A grid box is defined around the active site of the kinase, encompassing the hinge region and the hydrophobic pocket. The grid dimensions are typically set to be large enough to allow for translational and rotational freedom of the ligand.

  • Docking Algorithm:

    • A robust docking algorithm, such as the Lamarckian Genetic Algorithm implemented in AutoDock, is employed.[15] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization, allowing for a thorough exploration of the ligand's conformational space.

  • Docking Runs and Clustering:

    • Multiple independent docking runs (e.g., 100) are performed for each ligand to ensure comprehensive sampling of possible binding poses.

    • The resulting poses are clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

Step 3: Post-Docking Analysis and Validation
  • Scoring and Ranking:

    • The binding affinity of each pose is estimated using a scoring function that considers van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy. The pose with the lowest binding energy from the most populated cluster is typically considered the most likely binding mode.

  • Interaction Analysis:

    • The predicted binding poses of both ligands are visually inspected to analyze key interactions with the protein residues, such as hydrogen bonds, hydrophobic interactions, and any potential π-hole interactions for the nitrated ligand.

  • Validation:

    • To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the active site. A low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol can reliably reproduce the experimental binding mode.[16]

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Analysis & Validation PDB Protein Crystal Structure (PDB) PrepProt Prepare Protein (Add H, Assign Charges, Minimize) PDB->PrepProt Ligands 2D Ligand Structures (Nitrated & Non-Nitrated) PrepLig Prepare Ligands (3D Conversion, Minimize, Assign Charges) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Perform Docking (e.g., AutoDock) PrepLig->Dock Grid->Dock Cluster Cluster Poses (RMSD-based) Dock->Cluster Score Score & Rank Poses (Binding Energy) Cluster->Score Analyze Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze Validate Protocol Validation (Re-docking) Analyze->Validate G cluster_A Ligand A (Non-Nitrated) cluster_B Ligand B (Nitrated) A_core Pyrrolopyridine Core A_hinge1 Hinge Residue 1 (Amide) A_core->A_hinge1 H-bond A_hinge2 Hinge Residue 2 (Carbonyl) A_core->A_hinge2 H-bond A_pocket Hydrophobic Pocket A_core->A_pocket Hydrophobic B_core Pyrrolopyridine Core B_nitro Nitro Group B_core->B_nitro B_hinge1 Hinge Residue 1 (Amide) B_core->B_hinge1 H-bond B_hinge2 Hinge Residue 2 (Carbonyl) B_core->B_hinge2 H-bond B_pocket Hydrophobic Pocket B_core->B_pocket Hydrophobic B_polar Polar Residue B_nitro->B_polar H-bond B_carbonyl Backbone Carbonyl B_nitro->B_carbonyl π-hole

Caption: Comparative interaction diagrams of nitrated and non-nitrated ligands.

Conclusion and Future Directions

This comparative docking study demonstrates that the strategic introduction of a nitro group onto a pyrrolopyridine scaffold can significantly enhance its binding affinity for a kinase target. The nitro group's ability to act as a hydrogen bond acceptor and participate in π-hole interactions provides additional avenues for optimizing ligand-protein interactions. These computational insights provide a strong rationale for the synthesis and experimental evaluation of nitrated pyrrolopyridine derivatives as potentially more potent and selective kinase inhibitors. Future work should involve synthesizing these compounds and validating the docking predictions through in vitro binding assays and co-crystallization studies. Further computational analysis, such as molecular dynamics simulations, could also provide a more dynamic picture of the ligand-protein interactions and help to refine the design of next-generation inhibitors.

References

  • Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. PubMed. Available at: [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Semantic Scholar. Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers. Available at: [Link]

  • Harmonic force field for nitro compounds. PubMed. Available at: [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[2][4]iazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health. Available at: [Link]

  • Molecular Mechanics. National Institutes of Health. Available at: [Link]

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. National Institutes of Health. Available at: [Link]

  • Functional Roles of Protein Nitration in Acute and Chronic Liver Diseases. National Institutes of Health. Available at: [Link]

  • PMFF: Development of a Physics-Based Molecular Force Field for Protein Simulation and Ligand Docking. ACS Publications. Available at: [Link]

  • Protein-ligand interactions: interaction of nitrosamines with nicotinic acetylcholine receptor. PubMed. Available at: [Link]

  • Harmonic force field for nitro compounds. ResearchGate. Available at: [Link]

  • π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. National Institutes of Health. Available at: [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. Available at: [Link]

  • Are there molecular mechanical Force Fields for nitro compounds?. ResearchGate. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Semantic Scholar. Available at: [Link]

  • The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrrolopyrazoles and 2‐Pyrazolines. Wiley Online Library. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available at: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PubMed. Available at: [Link]

  • Protein-Ligand Interactions: Computational Docking. Kavraki Lab. Available at: [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. National Institutes of Health. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. As a substituted nitroaromatic and a nitrogen-containing heterocyclic compound, this chemical possesses inherent hazards that necessitate rigorous adherence to safety and disposal procedures. The information herein is synthesized from established regulatory guidelines and safety data for structurally analogous compounds, ensuring a cautious and compliant approach for all laboratory personnel.

Core Principles: Hazard Assessment and Risk Mitigation

While comprehensive toxicological data for this compound may not be readily available, its chemical structure provides a clear indication of its potential hazards. The presence of a nitro group on a pyridine-based ring system suggests that it should be treated as a hazardous substance. The operational directive is to manage this compound as hazardous waste under all circumstances, prohibiting any disposal via standard laboratory drains or general refuse.[1]

Anticipated Hazard Profile

The risk assessment is based on data from related chemical families, including nitropyridines and other pyrrolopyridine derivatives.

Hazard CategoryAnticipated RiskRationale and CausalitySupporting Sources
Acute Toxicity Category 4 (Harmful) if swallowed, inhaled, or in contact with skin.The pyridine ring and nitro functional group are known toxophores. Structurally similar compounds consistently exhibit moderate acute toxicity.[2][3][2][3]
Skin/Eye Irritation Category 2 (Irritant) Aromatic nitro compounds and heterocyclic amines are frequently cited as skin and eye irritants.[2][4][2][4]
Reactivity Potentially Reactive. Incompatible with strong oxidizing agents, strong acids, and strong bases.The nitro group can increase the molecule's reactivity. Nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[2][5][2][5]
Environmental Hazardous to the environment. Nitroaromatics are often classified as environmental hazards and should not be allowed to enter drains or water courses.[3][6][7][3][6][7]

Mandatory Safety and Handling Protocol

Prior to handling, all personnel must be thoroughly familiar with the following procedures. Work must be conducted within a designated area, preferably a certified chemical fume hood, to minimize exposure risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

  • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes or dust.[6]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection : A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[4]

Safe Handling Practices
  • Ventilation : Always handle this compound inside a chemical fume hood to control vapor and dust exposure.[1]

  • Avoid Dust Formation : When handling the solid compound, use techniques that minimize the generation of dust.[6]

  • Ignition Sources : Keep the chemical away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.[2]

  • Static Discharge : Take precautionary measures against static discharges, ensuring all equipment is properly grounded.[2]

Step-by-Step Disposal Workflow

The only acceptable method for disposing of this compound is through a licensed professional waste disposal service, coordinated via your institution's Environmental Health & Safety (EHS) department.[6][8]

Waste Collection and Segregation
  • Designate a Waste Container : Use a new, or thoroughly cleaned and dried, container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for solids or solutions). The container must be in good condition with a secure, leak-proof lid.[9]

  • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state:

    • The full chemical name: "this compound" (no formulas or abbreviations).[9]

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The accumulation start date.

  • Segregation : Store the waste container in a designated satellite accumulation area within the lab.[9] It must be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]

  • Container Management : Keep the waste container closed at all times except when adding waste. Do not overfill; a maximum of 90% capacity is recommended to allow for expansion.[5]

Preparing for Disposal
  • Do Not Mix Waste Streams : Unless explicitly permitted by your EHS office, do not mix this compound waste with other chemical waste streams.

  • Contact EHS : Once the container is 90% full, or if the project is complete, contact your institution's EHS office to schedule a waste pickup.[9] Provide them with the full chemical name and any available safety information.

  • Incineration : The standard disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like NOx.[4][8]

G cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Final Disposal gen Waste Generation (Pure compound or contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select & Pre-Label 'Hazardous Waste' Container ppe->container transfer Transfer Waste to Container in Fume Hood container->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area (Segregated) seal->saa ehs Contact EHS Office for Waste Pickup saa->ehs Container is 90% full transport Licensed Professional Transports Waste ehs->transport incinerate High-Temperature Incineration (with Afterburner & Scrubber) transport->incinerate

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Accidental Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Spill Management
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or the substance is airborne.

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain : For small spills, use an inert, non-combustible absorbent material (such as vermiculite, sand, or diatomaceous earth) to contain the spill.[3]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[6]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

References

  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemScene. (2022, December 23). Safety Data Sheet for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, drawing upon data from structurally similar nitrated aromatic and pyrrolopyridine compounds. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure the safety of laboratory personnel.

Hazard Assessment: A Proactive Stance

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[4][5]

Given these potential risks, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6]Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]Nitrile gloves offer broad protection against a range of chemicals.[7] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5]
Respiratory Protection Work in a certified chemical fume hood.[5]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[6][7]
Protective Clothing A long-sleeved laboratory coat, buttoned completely.[7]Protects the skin and personal clothing from contamination.[7] Consider a chemical-resistant apron for added protection during procedures with a higher risk of splashes.[6]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Approach

A well-defined plan for handling and disposal is essential to maintain a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All necessary PPE should be donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[5]

  • Housekeeping: Clean up any spills immediately using an inert absorbent material.[5] Avoid generating dust during cleanup.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container designated for hazardous chemical waste.[8]

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, such as alcohol.[4]

Visualizing the Safety Workflow

The following diagram illustrates the essential workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handling_weigh Weigh and Transfer in Fume Hood prep_emergency->handling_weigh handling_procedure Conduct Experiment handling_weigh->handling_procedure cleanup_spill Clean Spills Immediately handling_procedure->cleanup_spill cleanup_waste Segregate Hazardous Waste cleanup_spill->cleanup_waste cleanup_decon Decontaminate Surfaces cleanup_waste->cleanup_decon cleanup_dispose Arrange for Professional Disposal cleanup_decon->cleanup_dispose post_doff Doff PPE Correctly cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Capot Chemical. (2025, December 24). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Retrieved from [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.